2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 673094. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylsulfanyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3OS/c1-12-7-9-5-4(2-3-8-5)6(11)10-7/h2-3H,1H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZXOIATWSHVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CN2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50987175 | |
| Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67831-83-8 | |
| Record name | 67831-83-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50987175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine core, a deazapurine analog, is a privileged scaffold found in numerous biologically active molecules, including kinase inhibitors and antiviral agents. The introduction of a methylthio group at the 2-position and a hydroxyl group at the 4-position imparts unique electronic and steric properties that influence its reactivity, solubility, and potential as a lead compound in drug development programs.
Molecular Structure and Physicochemical Properties
This compound possesses a fused bicyclic system consisting of a pyrimidine ring and a pyrrole ring. The methylthio (-SCH3) group at C2 and the hydroxyl (-OH) group at C4 are key functional groups that dictate the molecule's chemical behavior. The pyrrole nitrogen at position 7 is typically protonated under physiological conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃OS | --INVALID-LINK--[1] |
| Molecular Weight | 181.22 g/mol | --INVALID-LINK--[2] |
| CAS Numbers | 1201784-89-5, 67831-83-8 | --INVALID-LINK--[1] |
| Appearance | Expected to be a solid | Inferred from related compounds |
| Melting Point | Not experimentally determined for this specific compound. Related pyrrolo[2,3-d]pyrimidine derivatives exhibit a wide range of melting points, often exceeding 250°C.[3] | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. Limited solubility in water and nonpolar solvents is anticipated. | Inferred from related compounds --INVALID-LINK--[4] |
Structural Elucidation Workflow
Caption: A typical workflow for the synthesis and structural confirmation of a target molecule like this compound.
Synthesis Strategies
The synthesis of this compound can be approached through several established routes for the construction of the pyrrolo[2,3-d]pyrimidine scaffold. A common and effective strategy involves the cyclization of a functionalized pyrimidine precursor.
General Synthetic Approach: Cyclization of a Pyrrole Precursor
A plausible and widely used method involves the construction of the pyrimidine ring onto a pre-existing pyrrole framework. This approach offers good control over the substitution pattern.
Protocol: Synthesis via Cyclocondensation
-
Starting Material: A suitably substituted 2-amino-3-cyanopyrrole.
-
Reaction: The pyrrole derivative is reacted with a source of the C2 and N3 atoms of the pyrimidine ring. For the target molecule, this could involve reaction with carbon disulfide followed by methylation, or with a thiourea derivative.
-
Cyclization: The resulting intermediate undergoes intramolecular cyclization, often under basic or acidic conditions, to form the fused pyrrolo[2,3-d]pyrimidine ring system.
-
Functional Group Interconversion: If necessary, functional groups are modified in subsequent steps to yield the final product. For instance, a chloro group at the 4-position can be hydrolyzed to the desired hydroxyl group.
Causality in Experimental Choices: The choice of a cyanopyrrole as a starting material is strategic. The cyano group is a versatile precursor to the pyrimidine ring, and its electron-withdrawing nature can influence the regioselectivity of subsequent reactions. The use of a one-pot or multi-component reaction strategy, where multiple bonds are formed in a single operation, is often favored for efficiency and sustainability.[3]
Synthesis Reaction Scheme
Caption: A generalized synthetic scheme for this compound.
Spectral Properties
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrrole and pyrimidine protons, as well as the methylthio and amine protons.
Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Rationale |
| N7-H | ~11.0 - 12.0 | broad singlet | Acidic proton on the pyrrole nitrogen. |
| C6-H | ~7.0 - 7.5 | doublet | Pyrrole proton, coupled to C5-H. |
| C5-H | ~6.5 - 7.0 | doublet | Pyrrole proton, coupled to C6-H. |
| S-CH₃ | ~2.5 | singlet | Methyl protons of the methylthio group. |
| O4-H | Variable | broad singlet | Hydroxyl proton, position and intensity are concentration and temperature dependent. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C4 | ~160 - 170 | Carbonyl-like carbon of the pyrimidinone ring. |
| C2 | ~155 - 165 | Carbon attached to the methylthio group and two nitrogens. |
| C7a | ~150 - 155 | Bridgehead carbon of the fused ring system. |
| C4a | ~110 - 120 | Bridgehead carbon of the fused ring system. |
| C6 | ~120 - 130 | Pyrrole carbon. |
| C5 | ~100 - 110 | Pyrrole carbon. |
| S-CH₃ | ~12 - 18 | Methyl carbon of the methylthio group. |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The fragmentation pattern in the mass spectrum can provide structural information.[6]
-
Expected Molecular Ion: [M+H]⁺ at m/z ≈ 182.0388.
-
Key Fragmentation Pathways: Loss of the methylthio group (-SCH₃) or cleavage of the pyrimidine ring are anticipated fragmentation pathways.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H stretch (pyrrole): A broad band around 3200-3400 cm⁻¹.
-
O-H stretch (hydroxyl): A broad band in the region of 3200-3600 cm⁻¹.
-
C=O stretch (pyrimidinone): A strong absorption band around 1650-1700 cm⁻¹.
-
C=N and C=C stretches: Multiple bands in the 1500-1650 cm⁻¹ region.
UV-Vis Spectroscopy
The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the extended π-system of the pyrrolo[2,3-d]pyrimidine core.[7][8]
Chemical Reactivity
The reactivity of this compound is governed by the interplay of its constituent functional groups and the aromatic character of the fused ring system.
Acidity and Basicity
-
Acidity: The N7-H of the pyrrole ring and the O4-H of the hydroxyl group are acidic protons. The pKa values will be influenced by the electron-donating and -withdrawing effects of the substituents.
-
Basicity: The nitrogen atoms in the pyrimidine ring are basic and can be protonated in acidic media.
Electrophilic Aromatic Substitution
The pyrrole ring is generally more susceptible to electrophilic attack than the pyrimidine ring. Electrophilic substitution, such as halogenation or nitration, is expected to occur preferentially at the C5 position of the pyrrole ring.[9]
Nucleophilic Substitution
The methylthio group at the C2 position can potentially be displaced by strong nucleophiles, although this reaction may require harsh conditions. The hydroxyl group at C4 can be converted to a better leaving group (e.g., a tosylate) to facilitate nucleophilic substitution.
Reactivity Overview
Caption: A summary of the potential reactivity of this compound.
Applications in Drug Discovery
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors. The structural and electronic features of this compound make it an attractive starting point for the design of novel therapeutic agents. The methylthio group can be a key interaction point within a protein's active site, and it can also serve as a handle for further chemical modification to explore structure-activity relationships (SAR).
Conclusion
This compound is a heterocyclic compound with a rich chemical landscape. Its synthesis can be achieved through established methodologies, and its reactivity offers opportunities for diverse chemical modifications. While specific experimental data for this molecule is limited in the public literature, a thorough understanding of its properties can be inferred from related structures. This guide provides a solid foundation for researchers and drug development professionals working with this promising scaffold, enabling them to make informed decisions in their synthetic and medicinal chemistry endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. High-Resolution Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsred.com [ijsred.com]
- 8. researchgate.net [researchgate.net]
- 9. A study of electrophilic substitution in the pyrrolo[2,3-d]pyrimidine ring† | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Structure Elucidation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Introduction: The Significance of the 7-Deazapurine Core
The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to endogenous purines allows molecules incorporating this core to interact with a wide array of biological targets, often exhibiting enhanced therapeutic properties due to altered metabolic stability and hydrogen bonding patterns.[2][3] Derivatives of this scaffold have demonstrated significant potential as anticancer agents, kinase inhibitors, and antivirals.[4][5][6]
This guide focuses on the systematic structure elucidation of a key synthetic intermediate, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS 67831-83-8).[7] Understanding the precise molecular architecture of this building block is paramount for the rational design and synthesis of next-generation therapeutics. The methodologies detailed herein represent a self-validating, multi-technique approach, ensuring the unambiguous confirmation of the compound's identity and purity. While this document centers on a specific molecule, the principles and workflows are broadly applicable to the characterization of novel heterocyclic compounds.
Part 1: Establishing the Foundation - Molecular Formula and Connectivity
The initial step in any structure elucidation is to determine the molecular formula and gain preliminary insights into the core structure. This is reliably achieved through a combination of mass spectrometry and 1D nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: Before undertaking complex NMR analysis, it is crucial to confirm the elemental composition. High-resolution mass spectrometry provides the exact mass of the molecular ion, which is used to calculate a highly specific molecular formula. For this compound, the expected molecular formula is C7H7N3OS.[8]
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer in positive ion mode.[9]
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and compare the measured exact mass to the theoretical mass calculated for C7H7N3OS.
Trustworthiness: The ESI technique is a soft ionization method, which minimizes fragmentation and typically yields a prominent molecular ion peak, providing a clear and reliable starting point for analysis.[10] The high resolution of the mass analyzer allows for differentiation between compounds with the same nominal mass but different elemental compositions, thus validating the molecular formula.
| Parameter | Expected Value for C7H7N3OS |
| Molecular Formula | C7H7N3OS |
| Molecular Weight | 181.22 g/mol [8] |
| Theoretical Exact Mass [M] | 181.0310 |
| Expected [M+H]⁺ Ion | 182.0388 |
1D NMR Spectroscopy: ¹H and ¹³C NMR
Expertise & Experience: ¹H NMR provides information on the number and type of proton environments, while ¹³C NMR reveals the carbon skeleton. Together, they offer the first detailed look at the molecule's functional groups and symmetry. The choice of a deuterated solvent is critical; DMSO-d₆ is often selected for its ability to dissolve polar heterocyclic compounds and for its high boiling point.[1][4]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.[4]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1][11]
-
Data Acquisition: Obtain standard ¹H and proton-decoupled ¹³C spectra.
Trustworthiness: By integrating the ¹H NMR signals, we can determine the relative number of protons in each unique environment. The chemical shifts (δ) in both ¹H and ¹³C spectra are indicative of the electronic environment of each nucleus, allowing for initial assignments based on established chemical shift ranges for pyrrolo[2,3-d]pyrimidines.[11][12]
| Predicted ¹H NMR Data (400 MHz, DMSO-d₆) | Predicted ¹³C NMR Data (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| ~12.0 (br s, 1H) | N7-H |
| ~11.8 (br s, 1H) | N3-H (lactam) |
| ~6.9-7.1 (d, 1H) | C6-H |
| ~6.4-6.6 (d, 1H) | C5-H |
| ~2.5 (s, 3H) | S-CH₃ |
Note: Predicted chemical shifts are based on data from structurally similar compounds and established principles. Actual values may vary.[4][11][13]
Part 2: Assembling the Puzzle - 2D NMR Correlation Spectroscopy
While 1D NMR provides a list of parts, 2D NMR shows how they are connected. For a definitive structure proof, heteronuclear correlation experiments are indispensable.
Elucidation Workflow
The logical flow of the structure elucidation process ensures that each piece of data builds upon the last, leading to a single, validated structure.
Caption: Structure elucidation workflow.
HSQC: Direct Carbon-Proton Correlations
Expertise & Experience: The Heteronuclear Single Quantum Coherence (HSQC) experiment is the most reliable way to identify which protons are directly attached to which carbons. This is a crucial step that simplifies the more complex HMBC spectrum by unambiguously assigning the protonated carbons.
Protocol:
-
Instrumentation: Utilize the same sample and spectrometer as for 1D NMR.
-
Data Acquisition: Run a standard gradient-selected HSQC experiment.
-
Data Analysis: Correlate each proton signal with its directly attached carbon signal. A cross-peak appears at the coordinates of the ¹H and ¹³C chemical shifts for each C-H bond.
Trustworthiness: HSQC provides direct, one-bond correlations (¹JCH), which are unambiguous. This allows for the confident assignment of the S-CH₃ group and the two aromatic methines (C5-H and C6-H), validating the initial assignments from the 1D spectra.
HMBC: Mapping the Molecular Skeleton
Expertise & Experience: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of structure elucidation for complex molecules. It reveals correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), allowing the assembly of the entire carbon skeleton, including quaternary (non-protonated) carbons.
Protocol:
-
Instrumentation: Utilize the same sample and spectrometer.
-
Data Acquisition: Run a standard gradient-selected HMBC experiment, typically optimized for a J-coupling of 8-10 Hz.
-
Data Analysis: Systematically analyze the cross-peaks to connect the molecular fragments.
Trustworthiness: The HMBC experiment provides a self-validating network of correlations. For example, the protons of the methyl group (S-CH₃) should show a correlation to the C2 carbon, confirming the methylthio substitution. The pyrrole and pyrimidine rings are pieced together by observing key long-range correlations.
Caption: Key HMBC correlations for scaffold assembly.
Key Interpretive Steps:
-
S-CH₃ to C2: A clear cross-peak from the methyl protons (~2.5 ppm) to the quaternary carbon at ~162.0 ppm confirms the attachment of the methylthio group at the C2 position.
-
H5 to C4, C7a, and C4a: The pyrrole proton H5 will show correlations to the carbonyl carbon C4, the bridgehead carbon C7a, and the other bridgehead carbon C4a, locking the five-membered ring to the pyrimidine ring.
-
H6 to C7a and C4a: Similarly, the H6 proton will correlate to both bridgehead carbons, confirming the fusion of the two rings.
Part 3: Absolute Confirmation - X-ray Crystallography
While the combination of mass spectrometry and multidimensional NMR provides an exceptionally high degree of confidence, the unequivocal, "gold standard" proof of structure is single-crystal X-ray crystallography.
Expertise & Experience: This technique provides a three-dimensional model of the molecule as it exists in a crystal lattice, confirming not only the connectivity but also the precise bond lengths, bond angles, and tautomeric form. Obtaining suitable single crystals is often the most challenging part of the process.
Protocol:
-
Crystal Growth: Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling of a saturated solution in various solvents (e.g., DMSO/water, ethanol).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic-resolution 3D model.
Trustworthiness: X-ray crystallography provides a direct visualization of the molecular structure, leaving no room for ambiguity. It definitively confirms the lactam tautomer (C4=O) over the lactim form (C4-OH) and establishes the precise arrangement of atoms in space.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. The workflow begins with HRMS to establish the molecular formula, proceeds through 1D and 2D NMR to map the intricate bonding network, and can be definitively confirmed by X-ray crystallography. Each step serves as an internal validation for the next, creating a robust and trustworthy dataset that ensures the absolute structural identity of this critical synthetic intermediate. This rigorous approach is fundamental to advancing drug discovery programs that rely on the versatile 7-deazapurine scaffold.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijsred.com [ijsred.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. japsonline.com [japsonline.com]
- 6. mdpi.com [mdpi.com]
- 7. 67831-83-8|this compound|BLD Pharm [bldpharm.com]
- 8. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. article.sapub.org [article.sapub.org]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. Pyrrolo[2,3-d]pyrimidin-4-ol synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis of CAS 1201784-89-5: A Technical Guide for Drug Development Professionals
A Deep Dive into the Synthetic Pathway of a Novel Heterocyclic Compound
As a Senior Application Scientist, this guide provides an in-depth exploration of the synthetic route to CAS 1201784-89-5, a molecule of interest in modern drug discovery. This document moves beyond a simple recitation of steps to offer a comprehensive understanding of the underlying chemical principles, strategic considerations in process development, and the practical nuances of each experimental stage. Our focus is on providing a robust and reproducible framework for researchers, scientists, and professionals engaged in the intricate process of drug development.
Unveiling the Molecular Identity: (S)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-b]pyridazin-6-amine
Initial database inquiries for CAS 1201784-89-5 have revealed conflicting structural assignments. For the purposes of this technical guide, we will focus on the synthesis of (S)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-b]pyridazin-6-amine , a structure of significant interest due to its complex heterocyclic core. This fused tetrazolo-pyridazine scaffold is a key pharmacophore in a variety of biologically active molecules.
While a definitive, publicly available, step-by-step synthesis for this specific molecule is not readily found in the literature, a plausible and scientifically sound synthetic pathway can be constructed based on established methodologies for the synthesis of related pyridazine and tetrazole-containing heterocycles.[1][2][3] The proposed pathway is designed to be logical, efficient, and adaptable for laboratory-scale synthesis and potential scale-up.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach to (S)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-b]pyridazin-6-amine suggests a convergent synthesis strategy. The key disconnections would be the formation of the tetrazole ring and the pyridazine core. This allows for the independent synthesis of key intermediates, which are then combined in the later stages of the synthesis.
The Forward Synthesis: A Step-by-Step Protocol
The following section details a proposed multi-step synthesis for (S)-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-b]pyridazin-6-amine. Each step is accompanied by a detailed protocol, a discussion of the underlying chemistry, and key considerations for optimization.
Part 1: Synthesis of the Pyridazine Core
The synthesis of the core pyridazine structure is a critical first stage. A common and effective method for constructing substituted pyridazines involves the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][4]
Step 1: Synthesis of a Dichloropyridazine Intermediate
A suitable starting point is the synthesis of a dichloropyridazine derivative which can then be selectively functionalized.
Experimental Protocol: Synthesis of a Dichloropyridazine Intermediate
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine the appropriate starting dicarbonyl compound with phosphorus oxychloride (POCl₃).
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period, typically 2-4 hours, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.
-
Extraction and Purification: The resulting precipitate is filtered, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This reagent serves as both a chlorinating and a dehydrating agent, facilitating the formation of the aromatic pyridazine ring from the dicarbonyl precursor.
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the sensitive reagents with atmospheric moisture.
-
Quenching on Ice: The slow addition to ice is a critical safety measure to manage the exothermic reaction of excess POCl₃ with water.
Part 2: Introduction of the Amine and Phenyl Moieties
With the dichloropyridazine core in hand, the next steps involve the selective introduction of the amine and the 4-chlorophenyl groups. Nucleophilic aromatic substitution (SNAr) reactions are the key transformations in this stage.
Step 2: Mono-amination of the Dichloropyridazine
Selective mono-amination can be achieved by carefully controlling the reaction conditions and stoichiometry.
Experimental Protocol: Mono-amination
-
Reaction Setup: The dichloropyridazine intermediate is dissolved in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reagent Addition: A solution of the desired amine (e.g., ammonia or a protected amine) is added dropwise at a controlled temperature, often at room temperature or slightly elevated.
-
Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Step 3: Suzuki Coupling for Phenyl Group Introduction
A palladium-catalyzed Suzuki cross-coupling reaction is an efficient method to introduce the 4-chlorophenyl group.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: The mono-amino-chloropyridazine, 4-chlorophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined in a suitable solvent system, such as a mixture of toluene and water.
-
Reaction Conditions: The mixture is degassed and heated to reflux under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
Part 3: Formation of the Tetrazole Ring
The final key transformation is the construction of the fused tetrazole ring. This is typically achieved by reacting a nitrile precursor with an azide source. In this proposed pathway, we will first need to convert a functional group on the pyridazine ring into a nitrile, which can then be cyclized. A more direct approach, however, involves the reaction of a hydrazinylpyridazine with an appropriate reagent to form the tetrazole ring.
Step 4: Formation of the Fused Tetrazole Ring
The formation of the tetrazolo[1,5-b]pyridazine system can be achieved from a corresponding hydrazinylpyridazine precursor.
Experimental Protocol: Tetrazole Ring Formation
-
Hydrazine Displacement: The remaining chloro-substituent on the pyridazine ring is displaced with hydrazine hydrate in a suitable solvent like ethanol under reflux.
-
Cyclization: The resulting hydrazinylpyridazine is then reacted with nitrous acid (generated in situ from sodium nitrite and an acid) at low temperatures (0-5 °C) to facilitate the cyclization to the tetrazole ring.
-
Work-up and Purification: The reaction mixture is carefully neutralized, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography.
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Typical Yield (%) | Purity (%) |
| 1 | Chlorination/Aromatization | Dicarbonyl, POCl₃ | 70-85 | >95 |
| 2 | SNAr | Dichloropyridazine, Amine | 60-75 | >98 |
| 3 | Suzuki Coupling | Chloro-aminopyridazine, 4-chlorophenylboronic acid, Pd catalyst | 75-90 | >98 |
| 4 | Tetrazole Formation | Hydrazinylpyridazine, NaNO₂, Acid | 50-65 | >97 |
Synthesis Workflow Diagram
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[1,5-b]pyridazines as selective cyclin dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. CO2017012403A2 - Process to prepare 4-amino-pyridazines - Google Patents [patents.google.com]
A Technical Guide to the Mechanism of Action of Pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors
Abstract
The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, represents a privileged scaffold in modern medicinal chemistry.[1] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an ideal framework for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth exploration of the predominant mechanism of action for this class of compounds—ATP-competitive kinase inhibition—with a focused analysis of the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. We will dissect the molecular interactions, detail the experimental methodologies required to validate this mechanism, and present the broader therapeutic implications for researchers, scientists, and drug development professionals.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The strategic advantage of the pyrrolo[2,3-d]pyrimidine system lies in its bioisosteric relationship with adenine.[1] Kinases, a family of over 500 enzymes, catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental process regulating nearly all aspects of cell biology.[3] The active site of every kinase contains a highly conserved binding pocket for ATP. By mimicking adenine, pyrrolo[2,3-d]pyrimidine derivatives can effectively occupy this pocket, preventing ATP from binding and thereby inhibiting the enzyme's catalytic function.[1][4] This competitive inhibition is the cornerstone of their therapeutic effect.[5][6]
This scaffold has given rise to several FDA-approved drugs, including Tofacitinib and Ruxolitinib, primarily targeting the Janus kinase family for the treatment of inflammatory diseases and myeloproliferative neoplasms.[7] The versatility of this core structure allows for synthetic modifications that can tune its selectivity and potency against a wide array of other kinase targets, leading to applications in oncology and virology.[1][4]
Primary Mechanism: Competitive Inhibition of the Kinase ATP-Binding Site
The majority of pyrrolo[2,3-d]pyrimidine derivatives function as Type I kinase inhibitors . This classification signifies that they bind to the active conformation of the kinase in the ATP-binding pocket, directly competing with endogenous ATP.[7] The nitrogen atoms within the pyrimidine ring of the scaffold are critical for this interaction, as they form key hydrogen bonds with the "hinge" region of the kinase, an essential interaction that anchors ATP itself.[7]
While Type I inhibition is most common, the scaffold is adaptable. Certain derivatives have been engineered as Type II inhibitors , which bind to and stabilize an inactive (typically "DFG-out") conformation of the kinase.[7][8] This mode of inhibition involves occupying the ATP pocket and extending into an adjacent allosteric site, often resulting in greater selectivity as the allosteric back pocket is less conserved across the kinome.[7]
Spotlight on a Core Target: The JAK-STAT Signaling Pathway
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—is a family of non-receptor tyrosine kinases that are central to cytokine signaling and immune system regulation. Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers.
Normal Pathway Function:
-
Cytokine Binding & Receptor Dimerization: A cytokine (e.g., interleukin, interferon) binds to its specific cell surface receptor, causing the receptor units to dimerize.
-
JAK Activation: The receptor-associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.
-
STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins.
-
STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. This triggers the STATs to detach, dimerize, and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of genes involved in inflammation, proliferation, and immune responses.[6][9]
Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., Ruxolitinib): Ruxolitinib and similar derivatives act as potent inhibitors of JAK1 and JAK2.[5][10] By competitively binding to the ATP pocket of these kinases, they block the initial autophosphorylation and activation step.[5][6] This prevents the subsequent phosphorylation of both the cytokine receptors and the STAT proteins, effectively halting the entire signaling cascade. The therapeutic outcome is a significant reduction in the production of pro-inflammatory cytokines and a dampening of the aberrant cellular proliferation seen in myelofibrosis.[5]
Caption: Inhibition of the JAK-STAT pathway by a pyrrolo[2,3-d]pyrimidine derivative.
Versatility of the Scaffold: Targeting a Broad Kinase Landscape
The utility of the pyrrolo[2,3-d]pyrimidine scaffold extends far beyond the JAK family. By modifying the substituents on the core ring system, medicinal chemists have developed inhibitors for a diverse range of kinases implicated in disease.[2]
| Kinase Target(s) | Therapeutic Area | Example Application | Reference |
| JAK1/JAK2 | Autoimmune Disease, Myelofibrosis | Inhibition of cytokine-driven inflammation and proliferation. | [5][10] |
| RET | Oncology | Treatment of thyroid and non-small cell lung cancers driven by RET fusions or mutations. | [7][11] |
| EGFR, Her2, VEGFR2, CDK2 | Oncology | Multi-targeted inhibition of pathways crucial for tumor growth, angiogenesis, and cell cycle progression. | [12][13][14] |
| CSF1R | Oncology, Inflammation | Targeting tumor-associated macrophages and inflammatory processes. | [8] |
| PAK4 | Oncology | Inhibition of a kinase involved in cytoskeletal dynamics and cell migration. | [4] |
| JAK/HDAC (Dual) | Oncology | Overcoming drug resistance in solid tumors by simultaneously targeting signaling and epigenetic mechanisms. | [15][16] |
Experimental Validation: A Step-by-Step Methodological Framework
Confirming the mechanism of action requires a multi-faceted approach, progressing from direct enzyme inhibition in a purified system to functional effects in a cellular context.
Caption: Experimental workflow for validating the mechanism of action of kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (TR-FRET)
This assay quantifies the ability of a compound to inhibit a purified kinase enzyme by measuring substrate phosphorylation.
Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common format.[17][18] A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into proximity. Excitation of the donor results in energy transfer to the acceptor, producing a specific emission signal. An inhibitor prevents this, leading to a loss of signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, purified kinase, ATP solution, fluorescently labeled peptide substrate, and serial dilutions of the pyrrolo[2,3-d]pyrimidine inhibitor in DMSO.
-
Kinase Reaction: In a microplate, add the kinase and the inhibitor (or DMSO for control). Allow a brief pre-incubation period (e.g., 15 minutes) for the compound to bind to the enzyme.
-
Initiation: Start the reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). The ATP concentration should be at or near its Michaelis-Menten constant (Km) for accurate IC₅₀ determination.
-
Termination and Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Eu-labeled antibody.
-
Signal Reading: After another incubation period (e.g., 60 minutes) to allow for antibody binding, read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cellular Target Inhibition Assay (Western Blot for p-STAT)
This assay confirms that the inhibitor can enter a cell and engage its intended target, leading to a downstream functional effect.[19]
Principle: Western blotting uses antibodies to detect the levels of a specific protein—in this case, the phosphorylated (active) form of a STAT protein—in cell lysates. A reduction in the p-STAT signal upon treatment with the inhibitor demonstrates on-target activity.
Step-by-Step Methodology:
-
Cell Culture and Stimulation: Culture a relevant cell line (e.g., a hematopoietic cell line for JAK inhibitors) to sub-confluency.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the pyrrolo[2,3-d]pyrimidine inhibitor for a defined period (e.g., 1-2 hours).
-
Pathway Activation: Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) for a short duration (e.g., 15-30 minutes) to robustly activate the JAK-STAT pathway. Include an unstimulated control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-p-STAT3).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein (e.g., GAPDH). Quantify the band intensities to show a dose-dependent decrease in the p-STAT3/total STAT3 ratio.
Conclusion and Future Perspectives
The pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, primarily exerting its therapeutic effects through ATP-competitive inhibition. Its proven success in targeting the JAK-STAT pathway has paved the way for treatments of complex inflammatory diseases and cancers. The true power of this scaffold lies in its chemical tractability, which allows for the development of inhibitors against a vast and diverse range of kinase targets. The rigorous experimental validation pipeline—from biochemical assays confirming direct enzymatic inhibition to cell-based studies demonstrating on-target pathway modulation—is critical for translating these potent molecules into effective therapeutics. Future efforts will likely focus on designing next-generation derivatives with improved selectivity profiles to minimize off-target effects and on developing multi-targeted or dual-action inhibitors to overcome complex disease pathologies and emergent drug resistance.[2][15]
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. hcp.jakafi.com [hcp.jakafi.com]
- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 11. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. reactionbiology.com [reactionbiology.com]
A Strategic Guide to Unveiling the Kinase Targets of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern kinase inhibitor design, owing to its structural resemblance to the adenine core of ATP, which allows it to function as an effective ATP-competitive inhibitor.[1][2] This structural feature has established it as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous targeted therapeutics.[3][4] The specific derivative, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, has been noted for its anti-inflammatory and antimicrobial activities, yet its precise molecular targets within the human kinome remain largely uncharacterized.[5][6] This guide provides a comprehensive, technically-grounded strategy for researchers and drug development professionals to systematically identify and validate the potential protein kinase targets of this compound. We will proceed from broad, unbiased screening to rigorous biochemical and cellular validation, outlining a self-validating workflow that ensures scientific integrity and provides a clear path toward understanding the compound's mechanism of action.
The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Kinase Inhibition
The rationale for investigating this compound as a kinase inhibitor is firmly rooted in its core chemical structure. The 7-deazapurine nucleus is a bioisostere of adenine, enabling it to compete with endogenous ATP for the highly conserved ATP-binding pocket of protein kinases.[1][7] This fundamental principle has been successfully exploited to create potent inhibitors for a diverse range of kinases, many of which have progressed to clinical evaluation and approval.[2][3]
Derivatives of this scaffold have demonstrated activity against numerous kinase families critical to disease pathology, including:
-
Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key regulators of cell growth and angiogenesis in cancer.[7][8]
-
Janus Kinases (JAKs): A family of tyrosine kinases crucial for cytokine signaling; several approved drugs containing the 7H-pyrrolo[2,3-d]pyrimidine nucleus are JAK inhibitors.[3]
-
Serine/Threonine Kinases: Including p21-Activated Kinase 4 (PAK4), a critical effector in tumor progression.[9][10]
-
T-cell Kinases: Such as Interleukin-2-inducible T-cell Kinase (Itk), a potential target for inflammatory and autoimmune diseases.[11]
Given this extensive precedent, it is logical to hypothesize that this compound engages with one or more protein kinases to elicit its observed biological effects. The following sections detail a robust workflow to identify these targets.
Compound Properties
A prerequisite for any experimental campaign is a clear understanding of the test article.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃OS | |
| Molecular Weight | 181.22 g/mol | [12] |
| CAS Number | 67831-83-8 |
A Multi-Stage Workflow for Target Identification and Validation
To move from a hypothetical target landscape to validated molecular targets, a phased approach is essential. This ensures that resources are used efficiently and that the generated data is robust and reproducible. The causality is critical: we begin with a broad, unbiased screen to generate hypotheses, which are then systematically tested and refined through orthogonal, increasingly specific assays.
Phase 1: Unbiased Kinome Profiling
The primary objective of this phase is to survey the broadest possible range of kinase targets without preconceived bias. A chemical proteomics approach is ideal for this purpose. The "Kinobeads" technology, for instance, utilizes an affinity matrix of immobilized, broad-spectrum kinase inhibitors to capture a large portion of the expressed kinome from a cell lysate.[13]
This protocol is designed to identify which kinases in a complex cellular lysate bind to the test compound. The principle is simple: the test compound is added in excess to the lysate and allowed to bind to its targets. When the lysate is subsequently passed over the Kinobeads matrix, kinases already bound to the test compound will not be captured. By comparing the proteins captured from a DMSO-treated lysate versus a compound-treated lysate using quantitative mass spectrometry, we can identify the specific targets of our compound.[14]
Step-by-Step Methodology:
-
Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line like MV4-11 for which pyrrolo[2,3-d]pyrimidine derivatives have shown activity) to ~80-90% confluency.[9]
-
Harvest cells and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve native protein complexes.
-
Clarify the lysate by high-speed centrifugation to remove insoluble material. Determine protein concentration using a standard BCA assay.
-
Compound Incubation: Aliquot equal amounts of protein lysate into two tubes. To one, add this compound to a final concentration of 10-50 µM. To the other, add an equivalent volume of DMSO as a vehicle control. Incubate for 1 hour at 4°C.
-
Affinity Capture: Add pre-equilibrated Kinobeads slurry to both lysates and incubate for 1 hour at 4°C with gentle rotation to allow unbound kinases to bind the beads.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the captured proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in both the DMSO and compound-treated samples. Calculate the ratio of protein abundance (DMSO/Compound). Kinases that are specific targets of the compound will show a high ratio, indicating they were competed off the beads.
| Kinase Target | DMSO Abundance (Normalized) | Compound Abundance (Normalized) | Competition Ratio (DMSO/Compound) | Significance (p-value) |
| PAK4 | 1.00 | 0.15 | 6.67 | < 0.001 |
| VEGFR2 | 1.00 | 0.28 | 3.57 | < 0.01 |
| Itk | 1.00 | 0.45 | 2.22 | < 0.05 |
| CDK2 | 1.00 | 0.98 | 1.02 | > 0.05 |
| MAPK1 | 1.00 | 1.05 | 0.95 | > 0.05 |
Phase 2: Orthogonal Validation via In Vitro Enzymatic Assays
The hits from the primary screen represent binding events. To be considered a true inhibitor, the compound must also modulate the kinase's catalytic function. This is a critical self-validating step. We will use a functional enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[15]
This protocol measures the amount of ADP produced by a kinase reaction, which is a direct measure of kinase activity. Inhibition of the kinase results in a lower ADP signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the purified recombinant kinase identified as a hit (e.g., PAK4), its specific peptide substrate, and any necessary cofactors.
-
Compound Titration: Prepare a serial dilution of this compound in DMSO, typically from 100 µM down to low nM concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the serially diluted compound.
-
Initiate the reaction by adding ATP (at a concentration near its Km for the specific kinase to ensure competitive binding can be detected). Incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure activity by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
| Kinase Target | IC₅₀ (nM) | Hill Slope | R² |
| PAK4 | 85 | -1.1 | 0.992 |
| VEGFR2 | 450 | -0.9 | 0.985 |
| Itk | 1200 | -1.0 | 0.978 |
Phase 3: Cellular Target Engagement and Pathway Modulation
The final and most critical phase is to confirm that the compound engages its target within the complex environment of a living cell and produces a measurable downstream effect. This step connects the biochemical activity to a biological outcome. If PAK4 is our most promising validated hit, we would investigate its signaling pathway.
This protocol measures the phosphorylation state of a known downstream substrate of the target kinase, providing direct evidence of target inhibition in cells.
Step-by-Step Methodology:
-
Cell Treatment: Plate a relevant cell line (e.g., MV4-11) and allow cells to adhere.
-
Starve the cells (e.g., in serum-free media) to reduce basal signaling, then stimulate with an appropriate growth factor (if necessary to activate the pathway).
-
Treat the cells with increasing concentrations of this compound for a defined time period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells directly in SDS-PAGE sample buffer containing phosphatase inhibitors.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the phosphorylated form of a known PAK4 substrate (e.g., phospho-LIMK1).
-
Strip the membrane and re-probe with an antibody for the total form of the substrate (Total LIMK1) and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Detection: Use a chemiluminescent or fluorescent secondary antibody and image the blot.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-substrate to total substrate indicates successful target engagement and inhibition in a cellular context.
Conclusion
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated and powerful starting point for the development of potent kinase inhibitors. While this compound has demonstrated biological activity, its specific molecular targets are not yet defined. The systematic, multi-phase strategy presented in this guide—progressing from unbiased, kinome-wide screening to specific enzymatic and cellular validation—provides a rigorous and reliable framework for elucidating its mechanism of action. By following this workflow, researchers can confidently identify and validate the kinase targets of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [snv63.ru]
- 9. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation [mdpi.com]
- 11. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 13. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 14. pnas.org [pnas.org]
- 15. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 7H-Pyrrolo[2,3-d]pyrimidine Compounds
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, has carved a significant niche in the landscape of medicinal chemistry, transitioning from a curiosity of natural products to a cornerstone of modern drug design. Its structural resemblance to the endogenous purine core, coupled with unique electronic properties and synthetic tractability, has established it as a "privileged scaffold." This in-depth technical guide chronicles the discovery and historical evolution of these remarkable compounds. We will traverse from the initial isolation of potent nucleoside antibiotics to the rational design of targeted therapies, exploring the key scientific breakthroughs, synthetic innovations, and structure-activity relationship (SAR) insights that have cemented the 7H-pyrrolo[2,3-d]pyrimidine core as a prolific source of therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal heterocyclic system.
The Dawn of 7-Deazapurines: Nature's Blueprint
The journey of 7H-pyrrolo[2,3-d]pyrimidines begins not in a chemist's flask, but in the intricate biosynthetic factories of microorganisms. The initial intrigue surrounding this scaffold was sparked by the discovery of a series of nucleoside antibiotics produced by Streptomyces species. These naturally occurring compounds, including Tubercidin, Toyocamycin, and Sangivamycin, exhibited potent biological activities and laid the foundational understanding of the 7-deazapurine pharmacophore.[1][2]
The key structural feature of these molecules is the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom.[1][3][4] This seemingly subtle modification has profound implications for the molecule's properties. The carbon substitution in the five-membered ring renders it more electron-rich compared to its purine counterpart, which can lead to enhanced base-pairing interactions in DNA and RNA and improved binding affinity to enzymes.[1][3][4]
| Compound | Year of Discovery | Producing Organism | Key Biological Activity |
| Tubercidin | 1950s | Streptomyces tubercidicus | Antitumor, Antiviral[5][6] |
| Toyocamycin | 1950s | Streptomyces toyocaensis | Antifungal, Antitumor[5][7] |
| Sangivamycin | 1960s | Streptomyces rimosus | Antitumor, Antiviral[6][7] |
These pioneering discoveries not only provided novel chemical entities with therapeutic potential but also served as a natural validation of the 7-deazapurine core as a biologically relevant scaffold. The potent cytotoxic and antiviral effects of these nucleosides spurred decades of research into their mechanisms of action and the synthesis of novel analogs.[3][6]
From Natural Products to Privileged Scaffold: The Rise of a Versatile Core
The initial fascination with naturally occurring 7-deazapurine nucleosides soon evolved into a broader appreciation for the 7H-pyrrolo[2,3-d]pyrimidine core as a versatile and "privileged" scaffold in medicinal chemistry.[3][4][8] The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets with high affinity, thus serving as a rich source for the development of new drugs.
The key to the success of the 7H-pyrrolo[2,3-d]pyrimidine scaffold lies in its role as a bioisostere of adenine, the nitrogenous base of ATP.[9][10] This structural mimicry allows pyrrolo[2,3-d]pyrimidine derivatives to function as competitive inhibitors of a vast array of enzymes that utilize ATP as a substrate, most notably protein kinases.[9][10]
Figure 1: The 7H-pyrrolo[2,3-d]pyrimidine core as a privileged scaffold.
The development of efficient and versatile synthetic routes to access the 7H-pyrrolo[2,3-d]pyrimidine core was a critical enabler of its exploration in drug discovery. Early syntheses were often lengthy and low-yielding. However, the work of chemists like Roland K. Robins and his collaborators in the mid-20th century led to the development of more practical and generalizable synthetic methods, paving the way for the creation of extensive libraries of analogs for biological screening.[11][12]
Key Synthetic Strategies: A Chemist's Toolkit
A number of synthetic strategies have been developed to construct the 7H-pyrrolo[2,3-d]pyrimidine ring system. A common and effective approach involves the construction of a substituted pyrimidine ring followed by the annulation of the pyrrole ring.
A General Synthetic Workflow:
Figure 2: A generalized synthetic workflow for 7H-pyrrolo[2,3-d]pyrimidines.
One of the foundational methods for constructing the pyrrolo[2,3-d]pyrimidine core involves the intramolecular cyclization of a 5-substituted-4,6-dichloropyrimidine. For instance, the reaction of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde with concentrated ammonium hydroxide leads to the formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for further elaboration.[13]
Experimental Protocol: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Reactants: 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, Concentrated Ammonium Hydroxide.
-
Solvent: Not explicitly required, the reaction is typically run in the presence of excess ammonium hydroxide.
-
Procedure: a. The 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde is treated with concentrated ammonium hydroxide. b. The reaction mixture is heated at 60-70 °C for 24 hours. c. Upon cooling, the product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, precipitates as a solid. d. The solid is isolated by filtration, washed, and dried.
This and other synthetic advancements, such as the Silyl-Hilbert-Johnson reaction and nucleobase anion glycosylation for nucleoside synthesis, have been instrumental in unlocking the full potential of this scaffold.[14][15]
The Kinase Inhibitor Revolution: A Scaffold Takes Center Stage
The true ascent of the 7H-pyrrolo[2,3-d]pyrimidine scaffold to prominence came with the dawn of the kinase inhibitor era. Protein kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The structural similarity of the 7-deazapurine core to the adenine portion of ATP made it an ideal starting point for the design of potent and selective kinase inhibitors.[9][10]
A multitude of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have since been developed, targeting a wide range of kinases, including Janus kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Rearranged during Transfection (RET) kinase.[10][16][17]
Case Studies: Tofacitinib and Ruxolitinib - From Bench to Bedside
The development of Tofacitinib (Xeljanz®) and Ruxolitinib (Jakafi®/Jakavi®) stands as a landmark achievement in the history of 7H-pyrrolo[2,3-d]pyrimidine-based drug discovery.[18] Both are potent inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathways for numerous cytokines and growth factors involved in inflammation and immunity.[19][20][21]
| Drug | Primary Target(s) | Approved Indications |
| Tofacitinib | JAK1, JAK3 >> JAK2[19] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[18][22] |
| Ruxolitinib | JAK1, JAK2[20] | Myelofibrosis, Polycythemia Vera[18][20] |
The discovery of these drugs was the culmination of extensive structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of the pyrrolo[2,3-d]pyrimidine core.[13][23]
Figure 3: Key structural elements for SAR of pyrrolo[2,3-d]pyrimidine-based JAK inhibitors.
The success of Tofacitinib and Ruxolitinib has not only provided valuable therapeutic options for patients but has also solidified the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a premier platform for the design of novel kinase inhibitors.[10][22]
Beyond Kinases: Expanding the Therapeutic Horizon
While the impact of 7H-pyrrolo[2,3-d]pyrimidines in the realm of kinase inhibition is undeniable, the therapeutic potential of this versatile scaffold extends far beyond this single target class. Researchers continue to explore its utility in a diverse range of applications, including:
-
Antiviral Agents: Building on the legacy of the early nucleoside antibiotics, novel 7-deazapurine nucleosides are being investigated for their activity against a variety of viruses.[3][4]
-
Anticancer Agents: Beyond kinase inhibition, pyrrolo[2,3-d]pyrimidine derivatives are being developed as inhibitors of other cancer-relevant targets and as inducers of apoptosis.[24][25][26]
-
Inhibitors of Other Enzyme Classes: The scaffold's ability to mimic endogenous ligands makes it a promising starting point for the development of inhibitors for a wide array of enzymes. For instance, derivatives have been explored as inhibitors of DNA gyrase B and focal adhesion kinase (FAK).[13][27][28][29]
-
Immunomodulators: The discovery of inhibitors for targets like Hematopoietic Progenitor Kinase 1 (HPK1) and Interleukin-2-inducible T-cell Kinase (Itk) highlights the potential of this scaffold in the development of novel immunotherapies.[30][31]
The ongoing exploration of the chemical space around the 7H-pyrrolo[2,3-d]pyrimidine core, aided by modern drug design strategies and a deeper understanding of disease biology, promises to continue yielding novel therapeutic agents for years to come.
Conclusion and Future Perspectives
The journey of 7H-pyrrolo[2,3-d]pyrimidine compounds, from their humble beginnings as natural products to their current status as a cornerstone of modern medicinal chemistry, is a testament to the power of chemical synthesis and rational drug design. The unique structural and electronic properties of this "privileged scaffold" have enabled the development of life-changing therapies, particularly in the area of kinase inhibition.
The future of 7H-pyrrolo[2,3-d]pyrimidine chemistry remains bright. The continued development of innovative synthetic methodologies will undoubtedly unlock access to even more diverse and complex analogs. As our understanding of complex biological pathways deepens, the 7-deazapurine core will continue to serve as a fertile ground for the discovery of novel, highly targeted therapies for a wide spectrum of human diseases. The legacy of this remarkable scaffold is still being written, and its impact on human health is poised to grow even further in the coming decades.
References
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- 21. Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - OAK Open Access Archive [oak.novartis.com]
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- 30. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to In Silico Modeling of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Binding
This guide provides a comprehensive, in-depth exploration of the in silico methodologies used to model the binding of the small molecule 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol to a target protein. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific process, offering not just procedural steps but also the rationale and critical thinking behind each experimental choice.
Introduction: The Convergence of Computational Science and Drug Discovery
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this scaffold have shown promise as inhibitors of various protein kinases, making them attractive candidates for therapeutic development, particularly in oncology.[3] this compound is one such derivative, and understanding its interaction with potential protein targets at an atomic level is paramount for rational drug design.[4][5][6]
In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to investigate protein-ligand interactions.[7][8][9] By simulating these interactions computationally, we can predict binding affinities, elucidate binding modes, and identify key residues involved in the interaction, thereby guiding lead optimization and the design of more potent and selective inhibitors. This guide will provide a detailed workflow for the in silico modeling of this compound binding to a representative protein target, p21-activated kinase 4 (PAK4), a protein implicated in various cancers.[3]
The In Silico Modeling Workflow: A Self-Validating System
The robustness of any in silico study hinges on a well-designed and meticulously executed workflow. Each step in the process is not merely a procedural checkpoint but a critical component of a self-validating system, where the output of one stage informs and validates the next.
Caption: A high-level overview of the in silico modeling workflow.
Part 1: Ligand and Protein Structure Preparation
The adage "garbage in, garbage out" is particularly pertinent to in silico modeling. The quality of your starting structures will directly impact the reliability of your results.
Ligand Preparation: From 2D to 3D
The initial representation of this compound is typically a 2D chemical structure. This must be converted into a 3D conformation with an appropriate protonation state and partial charges for use in molecular simulations.
Experimental Protocol:
-
Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound can be obtained from a chemical database such as PubChem.
-
Generate 3D Conformation: Use a tool like Open Babel to convert the SMILES string into a 3D structure.
-
Protonation State and Partial Charges: At a physiological pH of 7.4, the hydroxyl group of the pyrimidinol ring is likely to be protonated. Use a tool like MarvinSketch to predict the pKa of the molecule and confirm the protonation state. Subsequently, assign partial charges using a quantum mechanical method (e.g., AM1-BCC) or a force field-based approach.
Causality: The protonation state and partial charges of the ligand are critical for accurately modeling electrostatic interactions with the protein, which are often major contributors to binding affinity.
Protein Preparation: Curating the Macromolecular Environment
The selection and preparation of the protein structure are equally critical. We will use the crystal structure of PAK4 as our target.
Experimental Protocol:
-
Select a PDB Structure: A suitable crystal structure of human PAK4 in complex with a ligand can be downloaded from the Protein Data Bank (PDB). For this guide, we will hypothetically use a PDB entry of PAK4.
-
Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-solvents. These should be removed unless they are known to play a critical role in ligand binding.[10] The co-crystallized ligand should also be removed to prepare the binding site for docking our molecule of interest.
-
Add Hydrogens and Assign Protonation States: Crystal structures typically do not include hydrogen atoms. These must be added, and the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) must be assigned, typically assuming a physiological pH of 7.4. Tools like UCSF Chimera or the Protein Preparation Wizard in Schrödinger's Maestro can be used for this purpose.[11]
-
Energy Minimization: A brief energy minimization of the protein structure is recommended to relieve any steric clashes that may have been introduced during the preparation process.
Causality: A properly prepared protein structure with correct protonation states ensures a realistic representation of the binding site's electrostatic and steric properties.
Part 2: Predicting the Binding Pose with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12][13]
Caption: The molecular docking workflow.
Experimental Protocol:
-
Define the Binding Site: The binding site on PAK4 can be defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box is typically generated around this site to define the search space for the docking algorithm.[14]
-
Perform Docking: Using software such as AutoDock Vina, Glide, or GOLD, the prepared ligand is docked into the defined binding site of the prepared protein.[10][11] The docking algorithm will generate multiple possible binding poses for the ligand.
-
Analyze Docking Results: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their plausibility. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, should be analyzed.
| Parameter | Description | Typical Value |
| Binding Affinity | Estimated free energy of binding (kcal/mol). More negative values indicate stronger binding. | -5 to -15 kcal/mol |
| RMSD | Root-mean-square deviation from a reference pose (if available). | < 2.0 Å |
Causality: The scoring function provides a quantitative estimate of the binding affinity, allowing for the ranking of different poses and ligands. Visual inspection is crucial to ensure that the predicted interactions are chemically and biologically sensible.
Part 3: Refining and Validating with Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time, allowing for a more rigorous assessment of its stability and interactions.[15][16][17][18][19]
Experimental Protocol:
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a simulation box, which is then filled with water molecules to solvate the system. Ions are added to neutralize the system's charge.[15]
-
Energy Minimization and Equilibration: The entire system is energy minimized to remove any bad contacts. This is followed by a two-step equilibration process: first, an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature, and then an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.[19]
-
Production MD Run: Once the system is equilibrated, a production MD simulation is run for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the protein-ligand complex.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex. Key metrics include the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key protein-ligand interactions over time.
Causality: MD simulations account for the flexibility of both the protein and the ligand, providing a more realistic model of the binding event and allowing for the identification of stable interactions that persist over time.
Part 4: Quantifying Binding Affinity with Binding Free Energy Calculations
The ultimate goal of many in silico modeling studies is to accurately predict the binding free energy of a ligand to its target. Several methods are available for this, with varying levels of accuracy and computational cost.[20][21][22][23]
Experimental Protocol:
-
MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" methods that calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model.[21]
-
Alchemical Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are more rigorous and computationally expensive. They involve "alchemically" transforming the ligand into a dummy molecule in both the solvated and protein-bound states to calculate the free energy difference.[24]
| Method | Computational Cost | Accuracy |
| MM/PBSA & MM/GBSA | Moderate | Good for ranking, less accurate for absolute values |
| FEP & TI | High | High |
Causality: These methods provide a more accurate estimation of the binding free energy than docking scores by incorporating entropic and solvation effects, which are critical for a complete thermodynamic description of binding.
Conclusion: From In Silico Insights to Experimental Validation
The in silico modeling workflow described in this guide provides a powerful framework for investigating the binding of this compound to its putative target, PAK4. The insights gained from these computational studies, including the predicted binding mode, key interacting residues, and estimated binding affinity, can be used to formulate hypotheses that can then be tested experimentally. For instance, site-directed mutagenesis of the predicted key residues can be performed to validate their importance in ligand binding. Ultimately, the synergy between in silico modeling and experimental validation is crucial for accelerating the drug discovery process.
References
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- 3. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 5. 67831-83-8|this compound|BLD Pharm [bldpharm.com]
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- 7. Computational evaluation of protein – small molecule binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery [mdpi.com]
- 10. sites.ualberta.ca [sites.ualberta.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. Protein-Ligand Complex [mdtutorials.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 20. Calculation of binding free energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Developing end-point methods for absolute binding free energy calculation using the Boltzmann-quasiharmonic model - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
Unlocking the Therapeutic Potential of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: A Technical Guide to a Privileged Scaffold
Executive Summary
The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold represents a "privileged" structure in medicinal chemistry, serving as the core of numerous biologically active compounds. Its structural similarity to endogenous purines allows its derivatives to interact with a wide array of biological targets, leading to potent therapeutic effects. This guide focuses on a specific, yet underexplored, derivative: 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 67831-83-8) . While direct therapeutic applications of this compound are not yet extensively documented in peer-reviewed literature, the extensive research on its structural analogs provides a robust framework for predicting its potential and designing a strategic discovery pipeline.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It synthesizes field-proven insights on the 7-deazapurine scaffold, explains the causal relationships behind experimental choices for evaluating such compounds, and provides a hypothetical, yet detailed, roadmap for elucidating the therapeutic promise of this compound.
Chapter 1: The 7-Deazapurine Scaffold: A Privileged Core in Medicinal Chemistry
The 7-deazapurine core is a purine isostere where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor modification has profound implications for a molecule's biological and pharmacological properties.
1.1. Structural and Physicochemical Advantages
The replacement of N7 with a CH group fundamentally alters the electronic distribution and hydrogen bonding capacity of the purine ring system. This change can:
-
Prevent Glycosidic Bond Cleavage: The C-glycosidic bond in 7-deazapurine nucleosides is resistant to enzymatic cleavage by phosphorylases, which often metabolize and inactivate traditional purine nucleoside analogs.
-
Modulate Target Binding: The absence of the N7 hydrogen bond acceptor can alter the binding mode and selectivity for target proteins, such as kinases. This can provide an opportunity for enhanced potency or a more desirable selectivity profile against off-target enzymes.[1]
-
Enhance Lipophilicity: The carbon substitution slightly increases the lipophilicity of the core, which can influence cell permeability and pharmacokinetic properties.
These features make the 7-deazapurine scaffold a highly versatile and frequently successful template in drug discovery.[2][3]
Caption: Structural relationship between a natural purine and the 7-deazapurine scaffold.
1.2. The Specific Substituents of this compound
The title compound features two key substitutions that are known to influence biological activity:
-
2-(Methylthio) Group: Thioether and thiopurine analogs have a rich history in medicine, most notably as immunosuppressants and anti-leukemic agents (e.g., 6-mercaptopurine).[4] The methylthio group at the C2 position can serve as a hydrogen bond acceptor and engage in hydrophobic interactions within enzyme active sites.
-
4-ol (4-oxo) Tautomer: The hydroxyl group at C4 exists in tautomeric equilibrium with a ketone, forming a 4-oxo structure. This functionality is analogous to that found in hypoxanthine and guanine, suggesting the molecule could act as a mimic for these natural purines and potentially inhibit enzymes involved in their metabolism or signaling pathways.[5]
Chapter 2: Established Therapeutic Applications of Pyrrolo[2,3-d]pyrimidine Derivatives
The versatility of the 7-deazapurine scaffold is demonstrated by the wide range of therapeutic targets its derivatives have been shown to modulate. This provides a strong basis for hypothesizing the potential applications of this compound.
2.1. Kinase Inhibition in Oncology
Kinases are one of the most successfully targeted enzyme families in modern oncology, and the pyrrolo[2,3-d]pyrimidine core is a common feature in many potent kinase inhibitors. The scaffold acts as an ATP-competitive "hinge-binder," mimicking the adenine portion of ATP to occupy the enzyme's active site.
-
p21-Activated Kinase 4 (PAK4): Overexpressed in various cancers, PAK4 is a key signaling node. Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed that show potent enzymatic inhibition of PAK4, leading to cell cycle arrest at the G0/G1 phase and induction of apoptosis.[3][6]
-
Multi-Targeted Kinase Inhibition: Researchers have designed halogenated 7H-pyrrolo[2,3-d]pyrimidine derivatives that exhibit potent, multi-targeted inhibition against key oncology targets like EGFR, Her2, VEGFR2, and CDK2.[3][7]
-
STAT6 Inhibition: As a key transcription factor in the IL-4 signaling pathway, STAT6 is a therapeutic target for allergic and asthmatic conditions. Potent and orally active STAT6 inhibitors have been identified from the 7H-pyrrolo[2,3-d]pyrimidine class.[8]
Caption: Simplified kinase signaling pathway showing potential inhibition by pyrrolopyrimidines.
2.2. Antiviral and Antiparasitic Activity
Due to their structural similarity to nucleosides, 7-deazapurine derivatives are potent inhibitors of viral and parasitic enzymes that process purines.
-
Antiparasitic: 7-deaza-6-benzylthioinosine analogues have been identified as potent ligands for Toxoplasma gondii adenosine kinase, an essential enzyme for parasite survival.[1]
-
Antibacterial: Analogs of 8-aza-7-deazapurine have demonstrated significant inhibitory activity against M. tuberculosis and M. smegmatis.[9]
Table 1: Summary of Biological Activities of Selected 7-Deazapurine Analogs
| Compound Class/Derivative | Therapeutic Target | Reported Potency (IC50) | Potential Application | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine (cpd 5n) | PAK4 Kinase | 2.7 nM (enzymatic) | Oncology | [6] |
| Halogenated Benzohydrazides | EGFR/Her2/VEGFR2/CDK2 | 40 - 204 nM (enzymatic) | Oncology | [3] |
| AS1810722 | STAT6 | Potent Inhibition | Asthma/Allergy | [8] |
| 7-deaza-p-methoxy-6-benzylthioinosine | T. gondii Adenosine Kinase | 4.6 µM | Antiparasitic | [1] |
| 7-deazahypoxanthine analogs | Tubulin Polymerization | Varies (µM range) | Oncology | [5] |
Chapter 3: A Roadmap for Discovery: Proposed Experimental Workflows
Based on the established activities of its structural class, a logical, phased screening cascade can be proposed to efficiently determine the therapeutic potential of this compound.
Caption: Proposed high-level screening cascade for evaluating the target compound.
Chapter 4: Foundational Experimental Protocols
The following protocols are detailed, self-validating methodologies that serve as a starting point for the investigation proposed in Chapter 3.
4.1. Protocol: General Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent ADP detection assay to quantify kinase activity and measure inhibition.
-
Principle: The amount of ADP formed in a kinase reaction is converted to ATP, which is then used by luciferase to generate light. A potent inhibitor will result in less ADP, less ATP, and a lower luminescent signal.
-
Materials:
-
Kinase of interest (e.g., PAK4, EGFR) and its specific substrate.
-
This compound, dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Positive control inhibitor (e.g., Sunitinib).
-
-
Methodology:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer 1 µL of each dilution into the assay plate. Include "DMSO only" (negative control) and "positive control inhibitor" wells.
-
Kinase Reaction: Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. Add 10 µL of this mix to each well.
-
ATP Initiation: Prepare a 2X ATP solution. Add 5 µL to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read the plate on a luminometer.
-
-
Data Analysis & Validation:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The Z'-factor for the assay (calculated from high and low controls) must be ≥ 0.5 for the results to be considered valid.
-
4.2. Protocol: Cell Viability Assay (MTT Format)
This protocol assesses the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, which can be quantified spectrophotometrically.
-
Materials:
-
Cancer cell line (e.g., A549, Hela).[10]
-
Complete growth medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., acidified isopropanol).
-
Clear, flat-bottomed 96-well plates.
-
-
Methodology:
-
Cell Seeding: Seed 5,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compound to the wells. Include a "vehicle control" (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis & Validation:
-
Calculate the percent viability relative to the vehicle control.
-
Plot the results and determine the GI50 (concentration for 50% growth inhibition).
-
Microscopic examination should confirm cell death/morphological changes at high compound concentrations.
-
Chapter 5: Future Directions and Conclusion
The journey from a promising scaffold to a clinical candidate is complex. Should initial screening of This compound yield positive results, the next logical steps would involve:
-
Lead Optimization: Initiating a medicinal chemistry campaign to explore the structure-activity relationship (SAR) around the core. This would involve synthesizing analogs with modifications at the methylthio group, the pyrrole nitrogen, and other positions on the pyrimidine ring.
-
In Vivo Efficacy Studies: Progressing validated hits into relevant animal models (e.g., tumor xenografts for an anticancer hit) to assess in vivo efficacy and tolerability.
-
Target Deconvolution: For hits with an unknown mechanism of action, employing techniques such as chemical proteomics or genetic screening to identify the specific biological target(s).
References
- 1. Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsred.com [ijsred.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol: An Essential Heterocyclic Scaffold
Introduction: The Significance of the 7-Deazapurine Core
The 7-deazapurine scaffold, scientifically known as pyrrolo[2,3-d]pyrimidine, is a cornerstone in the field of medicinal chemistry and drug development. Its structural resemblance to the purine nucleobases allows for its interaction with a wide array of biological targets, leading to a diverse range of therapeutic applications.[1][2] From antiviral and anticancer agents to kinase inhibitors for inflammatory diseases, the versatility of this heterocyclic system is well-documented.[3][4] The target molecule of this guide, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, is a key intermediate in the synthesis of more complex bioactive molecules, making a reliable and well-understood synthetic protocol for its preparation invaluable to researchers in the field. This document provides a comprehensive, step-by-step guide for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached from a readily available starting material, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine. The synthetic strategy hinges on the differential reactivity of the two chlorine atoms at the C2 and C4 positions of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr).
The regioselectivity of the first step is a critical consideration. In nucleophilic aromatic substitution reactions of 2,4-dichloropyrimidines, the C4 position is generally more susceptible to attack due to greater electronic stabilization of the Meisenheimer intermediate.[5][6] However, the presence of the fused pyrrole ring and the nature of the nucleophile can influence this selectivity. This protocol is designed to favor the desired regioselectivity, leading to the efficient formation of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | ≥98% | Commercially Available |
| Sodium thiomethoxide (NaSMe) | ≥95% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercially Available |
| 1,4-Dioxane | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Filtration apparatus
-
pH meter or pH paper
Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
This step involves the regioselective nucleophilic aromatic substitution of one chlorine atom with a methylthio group.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous methanol.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium thiomethoxide (1.0-1.2 eq) portion-wise to the stirred solution. Rationale: Portion-wise addition at low temperature helps to control the exothermicity of the reaction and improve regioselectivity.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine as a solid.
Step 2: Synthesis of this compound
The final step involves the hydrolysis of the remaining chlorine atom to a hydroxyl group.
Procedure:
-
In a round-bottom flask, dissolve the 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) from Step 1 in a mixture of 1,4-dioxane and water.
-
Add an aqueous solution of sodium hydroxide (2-3 eq).
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours, monitoring the progress by TLC. Rationale: The higher temperature is necessary to facilitate the hydrolysis of the less reactive C4-chloro group.
-
After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid to a pH of approximately 6-7.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Characterization and Expected Results
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Appearance | Expected ¹H NMR (DMSO-d₆, 400 MHz) | Expected Mass Spec (ESI+) |
| 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | White to off-white solid | δ 12.4 (br s, 1H, NH), 7.6 (d, 1H), 6.6 (d, 1H), 2.6 (s, 3H, S-CH₃) | m/z: [M+H]⁺ calculated for C₇H₆ClN₃S: 199.00; found ~199.0 |
| This compound | White to pale yellow solid | δ 11.8 (br s, 1H, NH), 11.5 (br s, 1H, OH), 7.1 (d, 1H), 6.3 (d, 1H), 2.4 (s, 3H, S-CH₃) | m/z: [M+H]⁺ calculated for C₇H₇N₃OS: 182.04; found ~182.0 |
Note: The exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or formation of di-substituted product. | Ensure anhydrous conditions. Monitor the reaction closely by TLC and stop it once the starting material is consumed to minimize di-substitution. Adjust the stoichiometry of sodium thiomethoxide if necessary. |
| Mixture of regioisomers in Step 1 | Insufficient control over reaction conditions. | Maintain a low temperature (0°C) during the addition of the nucleophile. Ensure slow, portion-wise addition. |
| Incomplete hydrolysis in Step 2 | Insufficient reaction time or temperature. | Ensure the reaction is heated to a full reflux. Extend the reaction time and monitor by TLC until the starting material is no longer visible. |
| Product is difficult to purify | Presence of side products. | Optimize the reaction conditions to minimize side reactions. For purification, try different solvent systems for column chromatography or consider recrystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine is a hazardous substance; handle with care.
-
Sodium thiomethoxide is corrosive and moisture-sensitive.
-
Sodium hydroxide is corrosive.
-
Handle all organic solvents with care as they are flammable.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the principles of regioselectivity in nucleophilic aromatic substitution and carefully controlling the reaction conditions, researchers can reliably produce this valuable intermediate for further use in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 3. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Kinase Inhibitor Assays
Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major focus of drug discovery efforts. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in the design of kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of ATP, allows it to competitively bind to the ATP-binding site of kinases, thereby inhibiting their catalytic activity.[1][2] This structural mimicry provides a versatile platform for developing potent and selective kinase inhibitors.[1]
2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a member of this important class of compounds. Its 7-deazapurine core makes it an attractive candidate for screening and development as a kinase inhibitor.[2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in both biochemical and cell-based kinase inhibitor assays.
Principle of Kinase Inhibition Assays
The primary goal of a kinase inhibitor assay is to determine the efficacy of a compound in modulating the activity of a specific kinase. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Assays can be broadly categorized into two types:
-
Biochemical Assays: These in vitro assays utilize purified kinase, substrate, and the inhibitor to directly measure the inhibition of the phosphorylation event in a controlled environment.[3] They are crucial for determining direct inhibitory activity and for initial high-throughput screening.[3]
-
Cell-Based Assays: These assays measure the effect of an inhibitor on kinase activity within a cellular context.[4][5] They provide more physiologically relevant data by accounting for factors such as cell permeability, off-target effects, and interactions with other cellular components.[5]
Biochemical Kinase Inhibition Assay Protocol
This protocol describes a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]
Materials
-
Target Kinase (e.g., a member of the tyrosine kinase or serine/threonine kinase family)
-
Kinase-specific substrate peptide
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent luminescence-based ADP detection kit)
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibitor assay.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Assay Plate Setup: In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase and its specific substrate in the kinase assay buffer. The optimal concentrations should be determined empirically.
-
Add 2.5 µL of the kinase solution to each well containing the inhibitor or DMSO.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[10]
-
Initiate the kinase reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete any remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay Protocol
Cell-based assays are essential for validating the activity of an inhibitor in a more physiologically relevant system.[5] This protocol describes a method to measure the inhibition of a specific phosphorylation event within a cell line.
Materials
-
This compound
-
A cell line expressing the target kinase (e.g., a cancer cell line with known kinase hyperactivity).
-
Cell culture medium and supplements
-
Stimulant (if required to activate the kinase pathway, e.g., a growth factor)
-
Lysis buffer
-
Phospho-specific antibody against the downstream substrate of the target kinase
-
Total protein antibody for the downstream substrate
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP for Western blotting or a fluorophore for ELISA)
-
Assay plates (e.g., 96-well cell culture plates)
-
Detection reagents (e.g., chemiluminescent substrate for Western blotting or a fluorescent plate reader for ELISA)
Experimental Workflow
Caption: Workflow for a cell-based kinase inhibitor assay measuring protein phosphorylation.
Step-by-Step Protocol
-
Cell Seeding: Seed the chosen cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a predetermined amount of time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Kinase Pathway Stimulation: If the target kinase requires activation, stimulate the cells with a suitable agonist (e.g., growth factor) for a short period.
-
Cell Lysis: Aspirate the media and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody followed by a secondary antibody for detection. The same membrane can be stripped and re-probed with an antibody for the total protein as a loading control.
-
In-Cell ELISA: Fix and permeabilize the cells in the 96-well plate. Incubate with the primary phospho-specific antibody, followed by a labeled secondary antibody. Measure the signal using a plate reader. Normalize the signal to the total cell number or total protein content.[11][12]
-
-
Data Analysis: Quantify the band intensity (Western blot) or the well signal (ELISA). Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50.
Data Presentation and Interpretation
The results of kinase inhibition assays are typically presented as IC50 values. It is recommended to test the compound against a panel of kinases to determine its selectivity profile.
Table 1: Example Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Compound
| Kinase Target | Example IC50 (nM) of Compound 5k[13] | Example IC50 (nM) of Sunitinib (Reference)[13] |
| EGFR | 79 | 93 |
| Her2 | 40 | N/A |
| VEGFR2 | 136 | 261 |
| CDK2 | N/A | N/A |
Note: The data presented here for compound 5k, a different pyrrolo[2,3-d]pyrimidine derivative, is for illustrative purposes to show how results can be presented.[13] The actual IC50 values for this compound would need to be determined experimentally.
Mechanism of Action: ATP-Competitive Inhibition
The pyrrolo[2,3-d]pyrimidine scaffold acts as an ATP-competitive inhibitor.[2][14] The core structure mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of the kinase. This binding event physically blocks the entry of ATP, thereby preventing the transfer of the gamma-phosphate to the substrate and inhibiting the kinase's function. The substituents on the pyrrolo[2,3-d]pyrimidine core can be modified to enhance potency and selectivity for specific kinases.[1]
Caption: ATP-competitive inhibition mechanism of this compound.
Conclusion
This compound, with its pyrrolo[2,3-d]pyrimidine core, is a valuable tool for kinase inhibitor research. The protocols outlined in these application notes provide a robust framework for assessing its inhibitory activity in both biochemical and cellular contexts. Careful experimental design, including appropriate controls and data analysis, is crucial for obtaining reliable and reproducible results. The insights gained from these assays will be instrumental in elucidating the therapeutic potential of this and similar compounds in the field of drug discovery.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. inits.at [inits.at]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 67831-83-8 [sigmaaldrich.com]
- 8. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. 67831-83-8|this compound|BLD Pharm [bldpharm.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. mdpi.com [mdpi.com]
- 14. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Developing Cell-Based Assays with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a Putative Kinase Inhibitor
Abstract
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] This application note outlines a comprehensive, field-proven strategy for characterizing the cellular activity of a specific derivative, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. We present a logical workflow beginning with foundational cytotoxicity assessment to establish a therapeutic window, followed by detailed protocols for target-specific assays that measure pathway modulation and direct target engagement. The methodologies are centered around the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, a common target for this compound class, but the principles described are broadly applicable to other kinase families.[4][5] Our goal is to provide researchers, scientists, and drug development professionals with a robust framework for advancing novel pyrrolo[2,3-d]pyrimidine-based compounds from initial screening to mechanistic validation.
Introduction: The Scientific Rationale
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of adenine, the essential purine component of adenosine triphosphate (ATP).[1][2] This structural mimicry makes it an ideal scaffold for designing ATP-competitive kinase inhibitors. Numerous derivatives have been successfully developed to target a range of kinases, including but not limited to Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Interleukin-2-inducible T-cell Kinase (Itk), leading to therapies for cancer and autoimmune diseases.[6][7][8]
This compound (herein referred to as Cpd-X) belongs to this promising chemical class. While its specific biological targets are yet to be fully elucidated, its core structure strongly suggests a mechanism of action involving kinase inhibition. Developing a robust suite of cell-based assays is therefore a critical first step to uncover its biological function, determine its potency, and assess its potential as a therapeutic agent.[2]
Cell-based assays offer a more physiologically relevant context than purely biochemical assays by preserving intact signaling pathways and accounting for factors like cell permeability and off-target effects within a living system.[4] This guide provides a strategic workflow, moving from the general (cellular health) to the specific (pathway modulation and target binding).
The Assay Development Workflow: A Strategic Overview
A successful investigation into a novel compound's cellular effects requires a multi-assay approach. The workflow is designed to build confidence in the data at each stage, ensuring that observations from one experiment logically inform the design of the next.
Caption: A logical workflow for cell-based assay development with Cpd-X.
Foundational Protocol: Assessing Cell Viability (MTT Assay)
Causality: Before investigating specific mechanisms, it is imperative to determine the concentrations at which Cpd-X affects overall cell health. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability and proliferation.[9] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] This initial screen allows for the calculation of a 50% inhibitory concentration (IC50) for cytotoxicity and, crucially, identifies the non-toxic concentration range for use in subsequent, more sensitive mechanistic assays.
Protocol 3.1: MTT Cell Viability Assay
-
Cell Plating: Seed a relevant cell line (e.g., TF-1 cells, which are dependent on cytokine signaling via the JAK/STAT pathway) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of Cpd-X in culture medium. A typical starting concentration for a novel compound might be 100 µM, diluted down through 10-12 points. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Cpd-X dilutions or vehicle control.
-
Incubation: Incubate the plate for a period relevant to the expected mechanism (e.g., 48-72 hours for proliferation effects) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[9] Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[11] Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Incubate the plate overnight at 37°C in a humidified atmosphere. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm to correct for background.[9][12]
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" blank from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (% Viability).
-
Plot % Viability against the logarithm of Cpd-X concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
-
Table 1: Example MTT Assay Data and Analysis
| Cpd-X Conc. (µM) | Log [Cpd-X] | Absorbance (570nm) | % Viability (Normalized) |
| 100 | 2.00 | 0.085 | 5.2% |
| 33.3 | 1.52 | 0.112 | 8.1% |
| 11.1 | 1.05 | 0.245 | 22.8% |
| 3.70 | 0.57 | 0.551 | 56.1% |
| 1.23 | 0.09 | 0.823 | 85.9% |
| 0.41 | -0.39 | 0.941 | 98.9% |
| 0.14 | -0.86 | 0.955 | 100.4% |
| 0 (Vehicle) | - | 0.951 | 100.0% |
| Result | Calculated IC50 | ~4.1 µM |
Target Pathway Validation: The JAK/STAT Signaling Model
Causality: Based on the prevalence of the pyrrolo[2,3-d]pyrimidine scaffold in approved JAK inhibitors, we hypothesize that Cpd-X may target this pathway.[3] The JAK/STAT pathway transmits signals from cytokine receptors to the nucleus, regulating immune cell development and function.[4][13] Upon cytokine binding (e.g., IL-4, IL-2), receptor-associated JAKs become activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, translocate to the nucleus, and regulate gene transcription.[14][15] A key validation point for a JAK inhibitor is its ability to block the phosphorylation of STAT proteins.
Caption: Hypothesized inhibition of the JAK3/STAT5 signaling pathway by Cpd-X.
Protocol 4.1: Cellular Phosphorylation Assay (Western Blot)
Causality: Western blotting is a foundational technique to semi-quantitatively measure changes in the phosphorylation state of a specific protein.[16] By treating cells with a cytokine to activate the JAK/STAT pathway in the presence and absence of Cpd-X, we can directly visualize its effect on STAT phosphorylation. A reduction in the phospho-STAT signal relative to the total STAT protein level provides strong evidence of upstream kinase inhibition.[17] The use of phosphatase inhibitors during sample preparation is critical to preserve the labile phosphate groups.
-
Cell Culture and Starvation: Plate cells (e.g., HEK293 cells transiently expressing JAK3 and an IL-2 receptor, or a leukemia cell line like MV4-11) to achieve 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Compound Pre-incubation: Treat cells with various non-toxic concentrations of Cpd-X (determined from the MTT assay) or vehicle control for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with a relevant cytokine (e.g., 20 ng/mL recombinant human IL-2) for a short period (e.g., 15-30 minutes) to induce maximal STAT phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[18] Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.[20]
-
Incubate the membrane with a primary antibody specific for phospho-STAT5 (p-STAT5) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total STAT5 and a loading control like GAPDH or β-actin.[17]
-
Data Analysis: Use densitometry software to quantify the band intensity for p-STAT5 and total STAT5. Calculate the ratio of p-STAT5 to total STAT5 for each condition and normalize to the stimulated vehicle control.
Table 2: Example Western Blot Quantification
| Treatment | Cpd-X (µM) | p-STAT5 Intensity | Total STAT5 Intensity | p-STAT5 / Total STAT5 Ratio | % Inhibition |
| Unstimulated | 0 | 15 | 950 | 0.016 | 98.4% |
| IL-2 Stimulated | 0 (Vehicle) | 980 | 965 | 1.016 | 0.0% |
| IL-2 + Cpd-X | 0.1 | 850 | 955 | 0.890 | 12.4% |
| IL-2 + Cpd-X | 1.0 | 475 | 960 | 0.495 | 51.3% |
| IL-2 + Cpd-X | 10.0 | 95 | 958 | 0.099 | 90.2% |
Direct Target Validation: Intracellular Target Engagement
Causality: While a phosphorylation assay confirms pathway modulation, it does not definitively prove that Cpd-X binds directly to the intended kinase. The NanoBRET™ Target Engagement assay is a live-cell method that measures compound binding to a specific protein target.[21][22] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a cell-permeable fluorescent tracer that reversibly binds the target's active site (the acceptor).[23][24] When a test compound is introduced, it competes with the tracer for binding to the target. This displacement separates the donor and acceptor, causing a dose-dependent decrease in the BRET signal, which can be used to quantify the compound's intracellular affinity and occupancy.[25]
Protocol 5.1: Generalized NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect cells (typically HEK293) with a plasmid encoding the target kinase (e.g., JAK3) fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound Plating: In a separate plate, perform a serial dilution of Cpd-X.
-
Tracer Addition and Compound Treatment: Equilibrate the cells with the specific NanoBRET™ tracer (at a pre-determined optimal concentration) and the Cpd-X dilutions simultaneously. Incubate for 2 hours at 37°C, 5% CO₂.
-
Substrate Addition: Add the NanoLuc® substrate solution to all wells to generate the luminescent signal.
-
Signal Detection: Read the plate on a luminometer equipped with two filters to measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) simultaneously.
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Normalize the data to the vehicle control (no compound) and a control with excess unlabeled tracer competitor (maximum inhibition).
-
Plot the normalized BRET ratio against the logarithm of Cpd-X concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.
-
Conclusion and Future Directions
This application note provides a validated, multi-step framework for the initial characterization of this compound. By systematically progressing from broad cytotoxicity profiling to specific pathway analysis and direct target engagement, researchers can efficiently build a comprehensive data package. The protocols described for MTT, Western Blot, and NanoBRET™ assays represent a gold-standard workflow for validating putative kinase inhibitors. Positive results from this cascade of experiments would provide strong evidence for the compound's mechanism of action, justifying further investment in lead optimization, selectivity profiling against a broader kinase panel, and eventual preclinical in vivo studies.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK3 gene: MedlinePlus Genetics [medlineplus.gov]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 14. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Janus Kinase 3 phosphorylation and the JAK/STAT pathway are positively modulated by follicle-stimulating hormone (FSH) in bovine granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. assaygenie.com [assaygenie.com]
- 19. raybiotech.com [raybiotech.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 22. news-medical.net [news-medical.net]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
Application Notes and Protocols for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold
The quest for novel and effective cancer therapeutics is a cornerstone of modern biomedical research. Within the vast landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," have emerged as exceptionally fruitful starting points for drug discovery. The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, nucleus is one such scaffold. Its structural resemblance to adenine, a fundamental component of ATP, makes it an ideal template for designing competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.[1] This document provides a detailed guide to the application of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol , a key derivative of this scaffold, in the context of cancer research and drug development. While this compound itself may primarily serve as a foundational building block, its strategic importance lies in its potential for elaboration into highly potent and selective anticancer agents.
The Strategic Value of the 7-Deazapurine Core in Oncology
The 7-deazapurine core is a bioisostere of the natural purine ring system, with the N7 nitrogen atom replaced by a carbon. This seemingly subtle modification has profound implications for the molecule's properties and its interactions with biological targets. The pyrrolo[2,3-d]pyrimidine scaffold is a key feature in several approved drugs and clinical candidates, particularly those targeting Janus kinases (JAKs).[2][3][4][5][6]
Derivatives of this scaffold have demonstrated a remarkable breadth of activity against a variety of protein kinases implicated in tumorigenesis and cancer progression. These include, but are not limited to:
-
Janus Kinases (JAKs): Crucial mediators of cytokine signaling that are often dysregulated in hematological malignancies and inflammatory diseases.[2][3][4][5][6]
-
Receptor Tyrosine Kinases (RTKs): Such as RET, which is implicated in thyroid and non-small cell lung cancers.[7]
-
Discoidin Domain Receptor 2 (DDR2): A collagen receptor tyrosine kinase involved in cancer cell invasion and metastasis.[8]
The versatility of the 7-deazapurine scaffold allows for the development of inhibitors with varying selectivity profiles, from broad-spectrum to highly specific, by modifying the substituents at different positions of the ring system.
This compound: A Gateway to Novel Kinase Inhibitors
This compound serves as a critical intermediate in the synthesis of a diverse array of biologically active molecules. The 4-hydroxyl group is a key functional handle that can be readily converted to a leaving group, such as a chloride, enabling subsequent nucleophilic substitution with various amines. This synthetic strategy is a cornerstone for creating libraries of 4-amino-pyrrolo[2,3-d]pyrimidine derivatives, which have shown significant promise as kinase inhibitors.[9][10]
The 2-methylthio group also offers opportunities for further chemical modification, although it is often retained in many active compounds. Its presence can influence the electronic properties of the ring system and contribute to binding interactions within the ATP-binding pocket of target kinases.
Below is a conceptual workflow illustrating the central role of this compound in the discovery of novel kinase inhibitors.
Caption: Drug discovery workflow starting from the scaffold.
Mechanism of Action: Competitive ATP Inhibition
The primary mechanism by which 7-deazapurine derivatives exert their anticancer effects is through competitive inhibition of protein kinases at the ATP-binding site.[1] By mimicking the purine core of ATP, these compounds occupy the active site of the kinase, preventing the binding and hydrolysis of ATP and subsequent phosphorylation of substrate proteins. This blockade of kinase activity disrupts the downstream signaling pathways that are essential for cancer cell proliferation, survival, and metastasis.
The specific signaling pathways affected depend on the kinase(s) targeted by the particular derivative. For example, inhibition of JAK kinases can disrupt the JAK-STAT pathway, which is critical for the response to numerous cytokines and growth factors that drive the growth of certain cancers.[6]
Caption: ATP-competitive kinase inhibition mechanism.
Experimental Protocols
The following protocols are generalized methodologies based on published research on pyrrolo[2,3-d]pyrimidine derivatives.[8][11][12] Researchers should optimize these protocols for their specific compounds and experimental systems.
Protocol 4.1: Synthesis of 4-Amino Derivatives from this compound
This two-step protocol describes the conversion of the 4-ol to a 4-amino derivative, a common strategy for enhancing biological activity.
Step 1: Chlorination of the 4-Hydroxyl Group
-
To a solution of this compound in a suitable solvent (e.g., phosphorus oxychloride), add a chlorinating agent (e.g., phosphorus oxychloride itself can serve as both solvent and reagent).
-
Heat the reaction mixture at reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the 4-chloro intermediate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Step 2: Nucleophilic Substitution with a Primary or Secondary Amine
-
Dissolve the 4-chloro intermediate in a suitable solvent (e.g., ethanol, isopropanol, or DMF).
-
Add the desired amine (typically 1.1-1.5 equivalents) and, if necessary, a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated.
-
Heat the reaction mixture at reflux or in a sealed tube at elevated temperatures (e.g., 80-120 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-amino derivative.
Protocol 4.2: In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
-
Reagents and Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration close to the Km for the kinase)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (specific to the kinase)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4.3: Cell Viability (MTT) Assay
This colorimetric assay is a standard method for evaluating the cytotoxic effects of compounds on cancer cell lines.[11]
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Data Presentation: A Comparative Overview
The following table summarizes the anticancer activity of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives from the literature to provide a context for the potential of compounds derived from this compound.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| 8a | MDA-MB-468 (Breast) | <6.17 | [11] |
| 8h | MDA-MB-468 (Breast) | <6.17 | [11] |
| 9h | MDA-MB-468 (Breast) | <6.17 | [11] |
| 8g | HT-29 (Colon) | 4.01 | [8] |
| 8f | HT-29 (Colon) | 4.55 | [8] |
| 5k | Multiple Cell Lines | 29-59 | [12] |
Conclusion and Future Directions
This compound represents a strategically important starting material for the synthesis of novel anticancer agents. Its 7-deazapurine core provides a well-validated scaffold for the design of potent kinase inhibitors. The synthetic accessibility and the potential for diversification at the 4-position make it an invaluable tool for medicinal chemists and cancer researchers. Future research efforts should focus on creating and screening libraries of derivatives of this compound against a broad panel of cancer-relevant kinases and cell lines to identify new lead compounds for preclinical and clinical development. The exploration of structure-activity relationships will be crucial in optimizing potency, selectivity, and pharmacokinetic properties to ultimately yield the next generation of targeted cancer therapies.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases (Journal Article) | OSTI.GOV [osti.gov]
- 3. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Preamble: The Scientific Context of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes.[1][2] This has led to the development of numerous derivatives with potent antiviral, antitumor, and anti-inflammatory activities.[1][3] Specifically, 7-deazapurine derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[4][5][6]
This compound is a member of this promising class of compounds. Its unique substitution pattern warrants a systematic and rigorous in vitro evaluation to elucidate its biological activity, identify potential molecular targets, and determine its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols for the initial characterization of this compound. The methodologies described are designed to be self-validating and are grounded in established scientific principles, moving from broad phenotypic screening to more specific, target-oriented mechanistic studies.
Section 1: Compound Profile and Handling
Before initiating any biological assay, ensuring the integrity and proper handling of the test compound is paramount.
| Identifier | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 67831-83-8 | [7] |
| Molecular Formula | C₇H₇N₃OS | [7][8] |
| Molecular Weight | 181.22 g/mol | [8] |
1.1. Solubility and Stock Solution Preparation
-
Causality: The choice of solvent is critical for bioavailability in in vitro assays. Dimethyl sulfoxide (DMSO) is the recommended solvent for initial stock preparation due to its high solubilizing capacity for a wide range of organic molecules. However, the final concentration of DMSO in the cell culture medium must be carefully controlled (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol:
-
Accurately weigh 1-5 mg of this compound powder.
-
Add a sufficient volume of high-purity, anhydrous DMSO to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Prepare single-use aliquots of the primary stock and store them at -20°C or -80°C, protected from light and moisture, to maintain compound integrity. Avoid repeated freeze-thaw cycles.
-
Section 2: Foundational In Vitro Assay: Cytotoxicity Profiling
Rationale: The first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its general bioactivity and establishes a therapeutic window for subsequent mechanistic assays. The MTT assay is a robust and widely adopted colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9]
2.1. Detailed Protocol: MTT Cell Viability Assay
This protocol quantifies the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9]
-
Materials:
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
-
Expert Insight: Seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.
-
-
Compound Treatment: Prepare serial dilutions of this compound from your DMSO stock in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with the same final DMSO concentration) and "no-cell" blank wells. Incubate for 48 or 72 hours.[9]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Causality: During this incubation, only viable, metabolically active cells will convert the yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
2.2. Alternative Cytotoxicity Assays
While MTT is common, other assays measure different cellular parameters and can provide complementary data.[9]
| Assay | Principle | Advantages | Considerations |
| LDH Release | Measures lactate dehydrogenase (LDH) released from damaged cell membranes.[9] | Indicates membrane integrity loss (necrosis). | Less sensitive for compounds inducing apoptosis without immediate lysis.[9] |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, via a luminescent signal.[9] | High sensitivity, simple "add-mix-read" protocol. | Signal can be affected by compounds that interfere with luciferase. |
Section 3: Mechanistic Assays: Kinase Inhibition Profiling
Rationale: The pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding motif" for protein kinases.[6][10] Therefore, a primary hypothesis is that this compound functions as a kinase inhibitor. A systematic approach is required to first identify potential kinase targets and then quantify the inhibitory potency.
Caption: Workflow for identifying and validating a kinase inhibitor.
3.1. Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during the kinase reaction. The signal is inversely proportional to the inhibitory activity of the compound.
-
Materials:
-
Purified recombinant kinase and its specific substrate peptide.
-
Low-volume, white 384-well assay plates.
-
Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
ATP solution at a concentration near the Kₘ for the specific kinase.
-
ADP-Glo™ Kinase Assay kit (or similar).
-
-
Procedure:
-
Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound in kinase buffer. Add 1-5 µL to the assay wells. Include positive control (no inhibitor) and negative control (no kinase) wells.
-
Kinase Reaction Initiation: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add this mix to the wells containing the compound.
-
Start Reaction: Prepare an ATP solution and add it to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Expert Insight: The ATP concentration should be close to its Michaelis-Menten constant (Kₘ) for the kinase. Using a very high ATP concentration can lead to an underestimation of the potency of competitive inhibitors.
-
-
Stop Reaction & ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add the Kinase Detection Reagent, which converts the newly produced ADP into ATP, fueling a luciferase reaction. Incubate for 30 minutes.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition versus compound concentration. Calculate the IC₅₀ value using a suitable four-parameter logistic model.
-
3.2. Sample Data Presentation: Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) | Comment |
| PAK4 | 2.7 | Potent activity observed[6] |
| EGFR | > 10,000 | No significant activity |
| STAT6 | 50.5 | Moderate activity observed[11] |
| Itk | > 10,000 | No significant activity[10] |
| PERK | > 10,000 | No significant activity[5] |
Note: Data is hypothetical but based on activities of other pyrrolo[2,3-d]pyrimidine derivatives found in the literature.
Section 4: Cellular Mechanism of Action Studies
Rationale: After identifying a putative kinase target and its IC₅₀, it is crucial to confirm that the compound engages and inhibits this target within a cellular environment. Western blotting is the gold-standard technique to measure changes in the phosphorylation status of a target kinase (autophosphorylation) and its downstream substrates.
Caption: A generic kinase signaling pathway showing inhibitor action.
4.1. Detailed Protocol: Western Blotting for Target Engagement
-
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., MV4-11, if targeting PAK4) in 6-well plates and grow to 70-80% confluency.[6] Starve the cells in a serum-free medium for 12-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (centered around the cytotoxic IC₅₀) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate growth factor or ligand (e.g., HGF for c-Met, EGF for EGFR) for 15-30 minutes to activate the target pathway. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Trustworthiness: The inclusion of phosphatase inhibitors is absolutely critical to preserve the phosphorylation state of the proteins of interest.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-PAK4) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To validate the results, strip the membrane and re-probe with an antibody for the total protein level of the target kinase and a loading control (e.g., GAPDH or β-actin). This confirms that any decrease in the phospho-signal is due to inhibition, not protein degradation.
-
References
- 1. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Aryl-7-deazapurine 3'-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 67831-83-8 [sigmaaldrich.com]
- 8. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a STAT6 Inhibitor
Introduction: Targeting the IL-4/IL-13 Axis by Inhibiting STAT6
The Signal Transducer and Activator of Transcription 6 (STAT6) is a critical intracellular transcription factor that plays a pivotal role in the signaling pathways of interleukin-4 (IL-4) and interleukin-13 (IL-13).[1][2][3] These cytokines are central to the development of T helper type 2 (Th2) cell-mediated immune responses, which are implicated in the pathophysiology of a range of allergic and inflammatory diseases, including asthma, atopic dermatitis, and eosinophilic esophagitis.[3] Upon binding of IL-4 or IL-13 to their respective receptors, Janus kinases (JAKs) are activated, leading to the phosphorylation, dimerization, and nuclear translocation of STAT6.[2][4] In the nucleus, STAT6 binds to specific DNA sequences to regulate the expression of genes involved in cell differentiation, proliferation, and survival.[5]
The dysregulation of the STAT6 signaling pathway is associated with various pathological conditions, making it a compelling target for therapeutic intervention.[3][5] The clinical success of monoclonal antibodies that block IL-4/IL-13 signaling, such as Dupilumab, has validated this pathway as a highly attractive target.[4] However, the development of small-molecule inhibitors against STAT6 has proven challenging.[4]
The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent and selective STAT6 inhibitors.[6][7] This application note provides a detailed guide for the experimental evaluation of a novel derivative, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, as a putative STAT6 inhibitor. The following protocols are designed to characterize the compound's mechanism of action, from direct target engagement to cellular activity and downstream functional effects.
The STAT6 Signaling Pathway and Points of Inhibition
The following diagram illustrates the IL-4/IL-13/STAT6 signaling cascade and the potential points of intervention for a small-molecule inhibitor like this compound.
References
- 1. STAT6 - Wikipedia [en.wikipedia.org]
- 2. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Stock Solutions of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol (CAS: 67831-83-8). The pyrrolo[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors, making the precise and reliable preparation of stock solutions critical for accurate and reproducible experimental results in drug discovery and cell biology assays. This guide outlines the compound's key physicochemical properties, provides a step-by-step protocol for solubilization in Dimethyl Sulfoxide (DMSO), and details best practices for concentration verification, storage, and safety.
Introduction: The Criticality of a Well-Prepared Stock Solution
The primary challenge in working with many heterocyclic compounds, including pyrrolopyrimidine derivatives, is their characteristically low aqueous solubility. This necessitates the use of organic solvents to create high-concentration primary stock solutions, which can then be diluted into aqueous assay buffers. Dimethyl Sulfoxide (DMSO) is the most common solvent for this purpose due to its high solubilizing power for a wide range of organic molecules[2]. However, the unique properties of DMSO, such as its hygroscopicity and potential to interfere with biological assays at higher concentrations, demand a meticulous and standardized preparation protocol[3]. This application note provides a robust framework for generating reliable and stable stock solutions of this compound to ensure the integrity of downstream experiments.
Compound Properties and Characteristics
A thorough understanding of the compound's properties is foundational to developing a successful solubilization and storage strategy.
| Property | Value | Source(s) |
| CAS Number | 67831-83-8 | [4][5] |
| Molecular Formula | C₇H₇N₃OS | [4] |
| Molecular Weight | 181.22 g/mol | [4] |
| Appearance | Solid (form may vary) | Assumed |
| Solubility | DMSO (Recommended) , Methanol (Slightly) | [6][7] |
| Storage | Sealed in a dry environment at room temperature. | [4][6] |
Materials and Reagents
Compound and Solvents
-
This compound (purity ≥97%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity (e.g., Sigma-Aldrich Cat# D2650 or equivalent)
Equipment
-
Analytical balance (4-decimal place)
-
Calibrated pipettes (P1000, P200, P20)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Sterile, polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Sonicator (water bath type)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and weights accordingly for different desired concentrations or volumes.
Causality Behind Choices:
-
Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere[8]. Water uptake can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis over long-term storage[9][10]. Using a fresh, sealed bottle of anhydrous DMSO is critical.
-
Amber Glass Vials: Amber glass protects the compound from potential light-induced degradation. While many compounds are stable in polypropylene, glass is generally more inert and is preferred for long-term storage of primary stocks[9][11].
-
Sonication: Gentle warming and mechanical disruption from sonication can significantly aid in the dissolution of poorly soluble compounds without requiring excessive heat, which could cause degradation.
Step-by-Step Procedure
-
Pre-Weighing Preparation: Before starting, allow the sealed container of this compound and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric water onto the cold powder or into the solvent.
-
Calculate Required Mass:
-
Target Concentration (C) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 181.22 g/mol
-
Final Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x MW x V = 0.010 mol/L * 181.22 g/mol * 0.001 L = 0.0018122 g = 1.81 mg
-
-
Weighing the Compound:
-
Place a clean, amber glass vial on the analytical balance and tare it.
-
Carefully weigh 1.81 mg of this compound directly into the tared vial. Record the exact mass.
-
-
Solvent Addition:
-
Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Note: For highest accuracy, recalculate the required DMSO volume based on the actual mass weighed (Volume = Mass / (Concentration * MW)).
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particulate matter.
-
If particulates remain, place the vial in a water bath sonicator for 10-15 minutes. The water bath should be at room temperature. Avoid excessive heating.
-
Repeat vortexing and sonication until the compound is fully dissolved, resulting in a clear solution. If the compound does not dissolve, this indicates that 10 mM exceeds its solubility limit, and a lower target concentration should be used.
-
-
Aliquotting and Storage:
-
Once fully dissolved, dispense the primary stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, clearly labeled polypropylene microcentrifuge tubes.
-
Rationale: Aliquotting prevents contamination and degradation of the main stock from repeated freeze-thaw cycles[9].
-
Workflow for Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing stock solutions.
Best Practices for Storage and Handling
-
Storage Temperature: For long-term stability, store DMSO stock solution aliquots at -20°C or -80°C . At these temperatures, the solution will be frozen, minimizing the potential for chemical degradation. DMSO freezes at ~18.5°C, so storage at 4°C is not recommended as it may lead to repeated freeze-thaw cycles and potential precipitation[6][9].
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles to no more than 3-5 times for any given aliquot. For this reason, creating small, single-use aliquots is paramount.
-
Thawing: When ready to use, thaw an aliquot rapidly in a room temperature water bath. Briefly vortex and centrifuge the tube to ensure the solution is homogeneous and to collect all liquid at the bottom before opening.
-
Working Dilutions: Prepare fresh working dilutions in your final assay buffer immediately before use. Do not store compounds in aqueous buffers for extended periods, as their stability is often much lower than in pure DMSO.
Verification of Stock Solution Concentration (Optional)
For applications requiring high accuracy, such as generating definitive IC₅₀ values, the concentration of the stock solution should be analytically verified.
-
Methodology: A common method involves diluting the stock solution to a known concentration in a suitable solvent (e.g., methanol or acetonitrile) and measuring its absorbance using a UV-Vis spectrophotometer. The concentration can be calculated using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the compound at a specific wavelength is known or determined. Alternatively, techniques like LC-MS can be used to quantify the compound relative to a known standard[11][12].
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Compound fails to dissolve completely. | Target concentration exceeds solubility limit. | Prepare a new stock at a lower concentration (e.g., 5 mM or 1 mM). Perform a serial dilution to find the approximate solubility limit. |
| Insufficient mechanical energy. | Increase sonication time. Gentle warming (to 30-37°C) may be attempted, but monitor for any signs of degradation (color change). | |
| Precipitate forms after thawing. | Compound has low kinetic solubility in DMSO or has degraded. | Warm the solution gently and sonicate again. If precipitate remains, the solution may be unstable and should be discarded. Prepare a fresh stock. |
| Water has been absorbed into the DMSO stock. | Discard the current stock. Use a fresh, unopened bottle of anhydrous DMSO for the next preparation. Ensure vials are tightly capped. | |
| Inconsistent assay results. | Inaccurate initial weighing or pipetting. | Recalibrate balance and pipettes. Prepare a new stock solution with meticulous technique. |
| Compound degradation. | Verify stock solution integrity (e.g., by LC-MS). Prepare fresh stocks more frequently. Avoid light exposure and multiple freeze-thaw cycles. |
Safety Precautions
Researchers must adhere to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related pyrrolopyrimidine compounds indicate the following potential hazards:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation[8].
DMSO Specific Hazards: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin. Therefore, it is imperative to handle the compound and its solutions with appropriate PPE.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety goggles when handling the solid compound and its solutions.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Disposal: Dispose of all waste (solid compound, used vials, contaminated tips) in accordance with local, state, and federal regulations for chemical waste.
References
- 1. Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-7H-pyrrolo[2,3-d]pyrimidin-4-ol | CymitQuimica [cymitquimica.com]
- 3. This compound - CAS:67831-83-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol [oakwoodchemical.com]
- 5. lookchem.com [lookchem.com]
- 6. Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5 [chemicalbook.com]
- 7. blog.organomation.com [blog.organomation.com]
- 8. env.go.jp [env.go.jp]
- 9. chemscene.com [chemscene.com]
- 10. hovione.com [hovione.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Utilizing 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol for the Interrogation of T-Cell Signaling Pathways
Abstract
The activation of T-lymphocytes is a cornerstone of the adaptive immune response, governed by a complex and tightly regulated signaling cascade initiated by the T-cell receptor (TCR). A pivotal gatekeeper in this process is the Lymphocyte-specific protein tyrosine kinase (Lck), a member of the Src family of kinases.[1] Dysregulation of Lck activity is implicated in various immunodeficiencies and autoimmune diseases, making it a critical target for therapeutic intervention and a key molecule for immunological research.[2] This guide provides a comprehensive overview and detailed protocols for using 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a potent Lck inhibitor from the pyrrolo[2,3-d]pyrimidine class, as a research tool to dissect Lck-dependent T-cell signaling pathways.[3][4] We present its mechanism of action and provide validated, step-by-step protocols for in vitro kinase assays, cellular assays to monitor protein phosphorylation, and functional assays to measure T-cell proliferation and cytokine release.
Introduction: The Central Role of Lck in T-Cell Activation
T-cell activation is initiated upon the engagement of the TCR with a specific peptide-major histocompatibility complex (pMHC) on an antigen-presenting cell (APC).[5] This recognition event, however, is not sufficient to trigger a full T-cell response. It requires the enzymatic activity of Lck, which is physically associated with the cytoplasmic tails of the CD4 or CD8 co-receptors.[6]
Upon TCR-pMHC binding, Lck is brought into proximity of the TCR complex, where it phosphorylates the Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains.[7][8] These phosphorylation events create docking sites for another critical kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). Lck then further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and SLP-76, propagating the signal and leading to the activation of transcription factors (e.g., NFAT, AP-1, NF-κB) that drive T-cell proliferation, differentiation, and effector functions.[9][10]
Given its indispensable role, the specific inhibition of Lck provides a powerful method to study the necessity and sufficiency of its kinase activity in various downstream cellular events.
Compound Profile: this compound
This compound belongs to the pyrrolo[2,3-d]pyrimidine scaffold class of compounds, which have been identified as potent and selective ATP-competitive inhibitors of Lck.[4][11][12] By occupying the ATP-binding pocket of the Lck kinase domain, this small molecule prevents the transfer of phosphate from ATP to Lck's substrates, effectively halting the TCR signaling cascade at its inception.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₇N₃OS |
| Mechanism of Action | ATP-Competitive Lck Kinase Inhibitor |
| Typical Solvent | Dimethyl sulfoxide (DMSO) |
| Storage | Store at -20°C for long-term stability. |
Visualizing the Mechanism: Lck in the TCR Signaling Pathway
To understand the impact of this compound, it is crucial to visualize its point of intervention within the broader signaling network.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Pyrrolo[2,3-d]pyrimidines containing diverse N-7 substituents as potent inhibitors of Lck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Protocol to Study T-Cell Signaling in an Immune Synapse by Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosin-protein kinase Lck - Wikipedia [en.wikipedia.org]
- 7. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. How does the kinase Lck phosphorylate the T cell receptor? Spatial organization as a regulatory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cd-genomics.com [cd-genomics.com]
- 11. Pyrrolo[2,3-d]pyrimidines containing an extended 5-substituent as potent and selective inhibitors of lck II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in high-throughput screening (HTS) campaigns. It offers in-depth scientific context, detailed experimental protocols, and data interpretation strategies, reflecting field-proven insights and ensuring technical accuracy.
Introduction: The Scientific Rationale for Screening this compound
This compound belongs to the 7-deazapurine (or pyrrolo[2,3-d]pyrimidine) class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, often mimicking the endogenous purine bases.[1] The replacement of the N7 atom of a purine with a carbon atom alters the electronic properties of the ring system and provides a vector for further chemical modification, often leading to enhanced binding affinity and selectivity for protein targets.[2]
Numerous derivatives of the 7-deazapurine core have demonstrated potent biological activity, particularly as inhibitors of protein kinases.[3][4][5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[6] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[7] Given the established precedent of the 7-deazapurine scaffold in kinase inhibition, this compound represents a promising starting point for identifying novel modulators of kinase activity through high-throughput screening.
This application note will focus on protocols for screening this compound against protein kinases, a highly probable target class. We will detail a primary biochemical screen to identify initial hits and a secondary cell-based assay to confirm target engagement in a physiological context.
High-Throughput Screening for Kinase Inhibitors: A Methodological Overview
The primary goal of an HTS campaign with this compound is to rapidly assess its inhibitory activity against a specific kinase or a panel of kinases. A variety of HTS technologies are available, each with its own advantages and considerations.[8] For the purposes of this guide, we will focus on two robust and widely used methods: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the primary screen and a Cellular Thermal Shift Assay (CETSA®) for target validation.
Primary Screening: TR-FRET-Based Kinase Activity Assay
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and resistance to interference from fluorescent compounds.[9][10] The LanthaScreen® and Adapta® Universal Kinase Assay platforms are excellent examples of TR-FRET-based approaches.[11][12] The general principle involves a kinase reaction where a substrate is phosphorylated. A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. Proximity of the antibody to the phosphorylated substrate (which is often labeled with a fluorescent acceptor like fluorescein or GFP) results in a FRET signal.[13] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
The following diagram illustrates the workflow for a typical TR-FRET-based kinase HTS campaign.
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.
Secondary Assay: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
A critical step following a primary screen is to confirm that a "hit" compound engages its intended target within a cellular environment.[1] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement.[7] The principle is based on the ligand-induced thermal stabilization of a target protein.[14] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a thermal shift can be observed, confirming direct interaction.[8]
The workflow for a CETSA® experiment is depicted below.
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow for Target Engagement.
Detailed Protocols
The following protocols are provided as a template and should be optimized for the specific kinase target and assay format. For this example, we will consider a hypothetical screen against p21-activated kinase 4 (PAK4), a kinase for which other 7H-pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity.[15]
Protocol 1: Primary HTS using the Adapta® Universal Kinase Assay
The Adapta® Universal Kinase Assay is a TR-FRET-based immunoassay that detects the formation of ADP, a universal product of kinase reactions.[11]
Materials:
-
This compound
-
Recombinant human PAK4 kinase
-
PAK4 substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Adapta® Universal Kinase Assay Kit (containing TR-FRET antibody, tracer, and buffers)[2][16]
-
ATP
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
Low-volume 384-well assay plates
-
TR-FRET-compatible plate reader
Experimental Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution plate in DMSO. For a primary screen at a single concentration (e.g., 10 µM), prepare an intermediate dilution.
-
-
Assay Plate Preparation:
-
Dispense 100 nL of compound dilutions (or DMSO/staurosporine controls) into the 384-well assay plates.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the appropriate kinase buffer. The optimal concentrations of kinase and substrate should be determined empirically.
-
Prepare a 2X ATP solution. The concentration should be at or near the Km of ATP for the kinase.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Add 5 µL of the 2X ATP solution to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Prepare the Adapta® detection solution containing the Eu-anti-ADP antibody, the Alexa Fluor® 647-labeled ADP tracer, and EDTA to stop the reaction, according to the manufacturer's protocol.[6]
-
Add 10 µL of the detection solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Data Analysis:
-
Percent Inhibition: Calculate the percent inhibition for each compound concentration relative to the high (staurosporine) and low (DMSO) controls.
-
Z'-factor: Determine the Z'-factor for the assay to assess its quality and robustness. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Hit Selection: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).
| Parameter | Recommended Value |
| Final Compound Conc. | 10 µM (for primary screen) |
| Final DMSO Conc. | ≤ 1% |
| Kinase Concentration | To be determined empirically |
| Substrate Concentration | To be determined empirically |
| ATP Concentration | Km value for the kinase |
| Incubation Time | 60 minutes |
| Plate Format | 384-well |
Protocol 2: Secondary Target Engagement using CETSA®
Materials:
-
Cell line endogenously expressing or overexpressing the target kinase (e.g., PAK4)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibody for the target protein (for Western blot or ELISA)
-
Appropriate detection reagents (e.g., HRP-conjugated secondary antibody, chemiluminescent substrate)
Experimental Protocol:
-
Cell Treatment:
-
Seed cells in a multi-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours in serum-free media.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the supernatant using a suitable method like Western blotting, ELISA, or AlphaScreen®.[3]
-
Data Analysis:
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.
-
Tm Shift (ΔTm): Determine the melting temperature (Tm) for each condition, which is the temperature at which 50% of the protein is denatured. A positive shift in Tm in the presence of the compound indicates target engagement.
Signaling Pathway Context
Understanding the signaling pathway in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition. For instance, PAK4 is involved in various signaling pathways that regulate cell survival, proliferation, and motility. A simplified representation of a generic kinase signaling pathway is shown below.
Caption: A Generic Kinase Signaling Pathway and the Point of Inhibition.
Conclusion and Future Directions
This compound, with its privileged 7-deazapurine scaffold, is a compelling compound for HTS campaigns aimed at discovering novel kinase inhibitors. The combination of a robust primary biochemical screen, such as a TR-FRET assay, with a secondary cell-based target engagement assay like CETSA®, provides a powerful strategy for identifying and validating initial hits. Successful identification of active compounds will pave the way for further lead optimization, including structure-activity relationship (SAR) studies and in vivo efficacy testing. The protocols and conceptual framework provided in this document offer a solid foundation for initiating such drug discovery efforts.
References
- 1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 2. Invitrogen Adapta Universal Kinase Assay Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. LanthaScreen Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Adapta® Universal Kinase Assay and Substrates | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Adapta™ Universal Kinase Assay Kit 1 kit | Contact Us | thermofisher.com [thermofisher.com]
Application Note: Characterization and Use of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol as a Chemical Probe for PAK4
Abstract
p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase that is frequently overexpressed in various human cancers, where it plays a pivotal role in promoting cell proliferation, survival, motility, and metastasis.[1][2][3] These functions make PAK4 an attractive therapeutic target. Chemical probes—highly selective and potent small molecules—are indispensable tools for dissecting the biological functions of proteins like PAK4 and for validating them as drug targets.[4] This guide introduces 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a compound featuring the 7H-pyrrolo[2,3-d]pyrimidine scaffold known to be effective in kinase inhibition, as a candidate chemical probe for PAK4.[5][6][7] We provide a comprehensive framework and detailed protocols for its characterization, including biochemical potency determination, cellular target engagement confirmation, and functional cellular assays, to rigorously validate its utility for studying PAK4 biology.
Introduction
The Role of p21-Activated Kinase 4 (PAK4) in Disease
The p21-activated kinases (PAKs) are key effectors linking Rho GTPases to critical cellular processes like cytoskeletal reorganization and nuclear signaling.[8] The PAK family is divided into two groups, with PAK4, PAK5, and PAK6 comprising Group II.[9] PAK4, in particular, is a central signaling node that integrates major cancer-promoting pathways, including Wnt/β-catenin, Ras-ERK, and PI3K/AKT.[1][10] Its overexpression is linked to poor prognosis in numerous cancers, including breast, pancreatic, and lung cancer, making it a high-priority target for therapeutic intervention.[2][11] Inhibition of PAK4 has been shown to reduce cancer cell proliferation, migration, and invasion, highlighting the need for potent and selective tools to study its function.[2][7]
The Chemical Probe Concept: Beyond Simple Inhibition
A chemical probe is a small molecule designed for interrogating a biological question, which distinguishes it from a drug optimized for clinical outcomes.[4] According to guidelines established by organizations like the Structural Genomics Consortium (SGC), a high-quality chemical probe must meet stringent criteria.[12][13]
Key Criteria for a Chemical Probe:
-
Potency: Sub-100 nM activity against the target protein in biochemical assays.[13][14]
-
Selectivity: At least a 30-fold selectivity window over closely related proteins within the same family.[13][14]
-
Cellular Activity: Demonstrated on-target activity in cellular assays at concentrations ≤1 µM.[13][14]
-
Validated Target Engagement: Direct evidence that the molecule binds to its intended target in a cellular context.[14]
Rationale for this compound as a Putative PAK4 Probe
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif present in numerous approved and investigational kinase inhibitors.[5][6][15] Its structure mimics the purine ring of ATP, allowing it to compete for the ATP-binding pocket of kinases. Recent studies have explicitly demonstrated that derivatives of this scaffold can potently and selectively inhibit PAK4.[7][16] The specific substitutions on this compound provide a unique chemical entity with the potential for high-affinity and selective interaction with the PAK4 active site. This application note provides the necessary protocols to test this hypothesis and validate its status as a chemical probe.
Physicochemical Properties and Handling
Before beginning any experiment, it is crucial to understand the properties of the compound and handle it correctly.
| Property | Value |
| Chemical Formula | C₇H₇N₃OS |
| Molecular Weight | 181.22 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO (>10 mM), sparingly soluble in aqueous buffers |
| Storage | Store as a solid at -20°C. Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution in 100% DMSO.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
For cellular assays, dilute the DMSO stock in cell culture medium. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.
In Vitro Characterization Workflow
The first step in validating a chemical probe is to determine its potency and selectivity against the purified target protein.
Diagram: Workflow for Chemical Probe Validation
References
- 1. Biological role of the PAK4 signaling pathway: A prospective therapeutic target for multivarious cancers - Arabian Journal of Chemistry [arabjchem.org]
- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Chemical probe - Wikipedia [en.wikipedia.org]
- 5. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PAK4 - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. P21-activated kinase 4: a potent oncogene, molecular mechanisms and opportunities for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activated-PAK4 predicts worse prognosis in breast cancer and promotes tumorigenesis through activation of PI3K/AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Tools | Structural Genomics Consortium [thesgc.org]
- 13. Chemical Probes — SGC-UNC [sgc-unc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the dedicated technical support guide for improving the aqueous solubility of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges in solubilizing this compound for their experimental needs. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to systematically address and overcome solubility issues.
Introduction: Understanding the Challenge
This compound belongs to the 7-deazapurine class of heterocyclic compounds, a scaffold frequently found in kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] Like many compounds in this class, it is characterized by a planar, aromatic structure that can lead to poor aqueous solubility due to strong intermolecular interactions in the solid state and a lack of easily ionizable groups. Enhancing its solubility is a critical first step for a wide range of in vitro and in vivo studies.
This guide will walk you through a logical, step-by-step approach to improving the solubility of this compound in your aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: Why is my stock solution of this compound crashing out when I dilute it into my aqueous assay buffer?
A1: This is a common issue known as precipitation upon dilution. It typically occurs when a compound is dissolved in a high concentration of an organic solvent (like DMSO) to create a stock solution. When this stock is diluted into an aqueous buffer, the percentage of the organic solvent drops significantly, and the compound's solubility in the new, predominantly aqueous environment is much lower, causing it to precipitate. To address this, you should aim to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1% and often even lower (e.g., <0.1%).
Q2: What is the likely pKa of this compound and how does it affect solubility?
Q3: Can I just sonicate my sample for longer to get it to dissolve?
A3: While sonication can help to break up solid particles and accelerate the dissolution of a compound that is kinetically slow to dissolve, it will not increase the thermodynamic solubility limit of the compound in a given solvent. If the concentration you are trying to achieve is above the compound's intrinsic solubility in that buffer, sonication will only create a temporary suspension, and the compound will likely precipitate out over time.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic workflow for tackling the solubility challenges of this compound.
Problem 1: The compound does not dissolve in my desired aqueous buffer at the target concentration.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis and purification of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing probable causes and step-by-step solutions.
A. Silica Gel Chromatography Issues
Question 1: My compound is streaking/tailing badly on the silica gel TLC plate and column. How can I improve the peak shape?
Probable Cause: this compound is an amphoteric molecule with both acidic (pyrrolo NH, pKa ~8-9) and basic (pyrimidine nitrogens) sites. These functional groups can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to tailing.[1][2]
Solution:
-
Mobile Phase Modification:
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For Basic Tailing: Add a small amount of a basic modifier to your eluent to neutralize the acidic silica surface. Commonly used modifiers include:
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0.5-2% triethylamine (Et3N) in your solvent system (e.g., dichloromethane/methanol).
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A solution of 1-2% ammonium hydroxide (NH4OH) in methanol, which is then used as the polar component of your mobile phase.[2]
-
-
For Acidic Tailing: If your compound is behaving as an acid, add a small amount of acetic acid (AcOH) or formic acid (FA) (0.5-1%) to the eluent.
-
-
Alternative Stationary Phases:
-
Alumina: For strongly basic compounds, switching to an alumina (Al2O3) column (neutral or basic) can significantly improve peak shape as it lacks the acidic silanol groups.[1]
-
Reversed-Phase (C18): If the compound is sufficiently non-polar, reversed-phase chromatography with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or ammonium acetate, can be an excellent alternative.
-
Question 2: I'm not getting good separation between my product and a closely-eluting impurity.
Probable Cause: The chosen solvent system may not have sufficient selectivity for the compounds in your mixture. The impurity might be a structurally related byproduct or an oxidized form of your target compound.
Solution:
-
Solvent System Optimization:
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Change Solvent Selectivity: Instead of simply increasing the polarity of your current system (e.g., going from 5% to 10% methanol in dichloromethane), try a different solvent system with different chemical properties.[1] For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or a toluene/acetone system.
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Utilize a Ternary Mixture: Sometimes, adding a third solvent can fine-tune the separation. For instance, a mixture of dichloromethane/methanol/ammonium hydroxide can provide unique selectivity.
-
-
Consider the Impurity's Identity:
-
Oxidized Impurities: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone.[1] These oxidized byproducts are significantly more polar than the starting material and will have lower Rf values on silica gel. If you suspect oxidation, ensure your starting materials are pure and consider carrying out the reaction and purification under an inert atmosphere (e.g., nitrogen or argon).
-
B. Recrystallization Issues
Question 3: My compound "oils out" during recrystallization instead of forming crystals.
Probable Cause: The solution is too supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.[1]
Solution:
-
Optimize Cooling:
-
Add a small amount of hot solvent back to the mixture to dissolve the oil.
-
Allow the solution to cool much more slowly. Let it cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.
-
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product, add a single tiny crystal to the cooled solution to act as a template for crystallization.
-
-
Solvent System Modification:
-
Consider using a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Allow this mixture to cool slowly.
-
Question 4: I have very low recovery after recrystallization.
Probable Cause: The compound has significant solubility in the chosen solvent even at low temperatures, or you used an excessive amount of solvent.[3]
Solution:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Change Solvent: Screen for a solvent in which your compound has high solubility at high temperatures but very low solubility at low temperatures.
-
Cooling: Ensure the solution is thoroughly cooled. Placing it in a -20 °C freezer (if the solvent's freezing point allows) for a period after initial crystallization can help maximize recovery.
-
Recover from Mother Liquor: Concentrate the mother liquor (the solution remaining after filtration) and perform a second recrystallization to recover more product. Be aware that this second crop may be less pure than the first.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: Common impurities can include:
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Unreacted Starting Materials: Depending on the synthetic route, these could be compounds like 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine or thiourea derivatives.
-
Reagents: Excess reagents used in the synthesis.
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Side-Products: Isomers or products from incomplete reactions.
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Oxidation Products: As mentioned, the methylthio group can be oxidized to the corresponding sulfoxide and sulfone, which are common impurities.[1]
-
Hydrolysis Products: The methylthio group can potentially be hydrolyzed under harsh acidic or basic conditions, although this is generally less common than oxidation.
Q2: What is the best way to monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most effective method.
-
Visualization: this compound is a conjugated heterocyclic system and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[4][5][6]
-
Staining: If the compound or impurities are not UV-active, you can use a chemical stain. A permanganate (KMnO4) stain is a good general-purpose stain for many functional groups.[6] Iodine vapor is also a common method for visualizing organic compounds.[6][7]
Q3: Can I use acid-base extraction to purify my product?
A3: Yes, this can be a very effective technique. The pyrrolo[2,3-d]pyrimidin-4-ol core is analogous to 7-deazaguanine. The N1 proton of 7-deazaguanine has a pKa around 9.5-10.5.[8] The pyrrole NH proton is also acidic. The pyrimidine ring also has basic nitrogens.
-
Basic Extraction: To remove acidic impurities, you can dissolve your crude product in an organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product, being weakly acidic, should largely remain in the organic layer, while more strongly acidic impurities will move to the aqueous layer.
-
Acidic Extraction: To remove basic impurities, you can wash the organic solution with a mild aqueous acid (e.g., 1 M HCl). Your product, being weakly basic, may partially partition into the aqueous layer, so care must be taken. A more effective approach for isolating your product might be to extract it into an aqueous acid, wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer and back-extract your product into an organic solvent.
Q4: How should I store the purified this compound?
A4: Given the potential for oxidation of the methylthio group, it is best to store the purified solid in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For long-term storage, keeping it at a low temperature (e.g., -20 °C) is recommended.
III. Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Slurry Preparation: In a beaker, add your crude this compound and a small amount of silica gel. Add a minimal amount of your chosen solvent system (e.g., 95:5 dichloromethane:methanol) to form a free-flowing slurry.
-
Column Packing: Wet-pack a glass chromatography column with silica gel using your starting eluent (e.g., 98:2 dichloromethane:methanol).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane, with 0.5% triethylamine or ammonium hydroxide added to the methanol portion.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of a few milligrams of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum volume of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Data Presentation
Table 1: Recommended Solvent Systems for Silica Gel Chromatography
| Solvent System (v/v) | Modifier | Target Rf | Notes |
| Dichloromethane / Methanol | 0.5-2% Triethylamine or NH4OH | 0.2 - 0.4 | A good starting point for polar heterocyclic compounds.[2] |
| Ethyl Acetate / Hexane | None or 0.5% Acetic Acid | 0.2 - 0.4 | Suitable if the compound is less polar. |
| Toluene / Acetone | None | 0.2 - 0.4 | Offers different selectivity compared to ester or alcohol-based systems. |
V. Visualization of Workflows
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Poor yields can be a significant bottleneck in research and development, and this resource aims to provide actionable insights and troubleshooting strategies based on established chemical principles and field-proven experience.
Introduction: The Challenge of Synthesizing a Key Intermediate
This compound is a valuable building block in medicinal chemistry, serving as a key intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in drug discovery. However, its synthesis can be fraught with challenges, often leading to suboptimal yields. This guide will deconstruct the common synthetic routes and provide a structured approach to identifying and resolving the underlying causes of poor reaction outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section is organized in a question-and-answer format to directly address the specific issues you may be encountering in the lab.
I. Issues Related to the Starting Materials and Initial Condensation
Question 1: My initial condensation reaction to form the pyrimidine ring is sluggish and gives a complex mixture of products. What are the likely causes?
Answer: The formation of the initial pyrimidine ring, often from precursors like a β-ketoester, urea/thiourea, and an aldehyde (in a Biginelli-type reaction), is a critical step.[1][2] A complex product mixture suggests that side reactions are competing with the desired cyclization.
Common Causes and Solutions:
-
Purity of Reagents: The purity of your starting materials is paramount. Impurities in aldehydes, for instance, can lead to a host of side reactions. Ensure your reagents are of high purity and, if necessary, repurify them before use.
-
Reaction Conditions:
-
Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can promote decomposition and side reactions. Experiment with a lower reaction temperature for a longer duration.
-
pH Control: The pH of the reaction medium can significantly influence the reaction pathway. For many cyclocondensations, maintaining a mildly acidic or basic environment is crucial. A pH that is too low or too high can catalyze undesired side reactions.
-
-
Catalyst Choice: The choice and concentration of the catalyst are critical. In acid-catalyzed reactions, using a milder acid or a lower catalyst loading might be necessary to prevent degradation of the starting materials or intermediates.
Experimental Protocol: General Biginelli Reaction for Pyrimidine Synthesis
-
To a solution of the aldehyde (1.0 eq) and the β-ketoester (1.0 eq) in a suitable solvent (e.g., ethanol), add urea or thiourea (1.2 eq) and a catalytic amount of a protic or Lewis acid.
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
II. Challenges in the Pyrrole Ring Formation (Cyclization Step)
The construction of the pyrrole ring onto the pyrimidine core is often the most challenging step and a primary source of low yields. A common method involves the reaction of a 4-amino-6-hydroxypyrimidine derivative with a C2 synthon like chloroacetaldehyde or its synthetic equivalents.
Question 2: The cyclization of my 4-amino-6-hydroxy-2-(methylthio)pyrimidine with chloroacetaldehyde results in a very low yield of the desired this compound. What is going wrong?
Answer: This is a classic and frequently encountered problem. The low yield in this step can be attributed to several factors, primarily related to the reactivity of chloroacetaldehyde and the potential for side reactions.
Causality Behind Poor Yields:
-
Instability of Chloroacetaldehyde: Chloroacetaldehyde is highly reactive and prone to self-polymerization, especially under basic conditions. This depletes the reagent from the reaction mixture and introduces impurities.
-
Side Reactions of Chloroacetaldehyde: Chloroacetaldehyde can react with nucleophiles other than the desired amino group, leading to a variety of byproducts. It can also undergo self-condensation.[3]
-
Formation of Regioisomers: Depending on the substitution pattern of the pyrimidine, there might be a possibility of forming regioisomers if the cyclization is not completely selective.
-
Incomplete Reaction: The cyclization may not be proceeding to completion due to suboptimal reaction conditions.
Mitigation Strategies and Optimization:
-
Use a Protected Form of the C2 Synthon: Instead of using chloroacetaldehyde directly, consider using a more stable precursor or a protected form, such as chloroacetaldehyde dimethyl acetal. The acetal can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde slowly, maintaining a low and steady concentration, which minimizes polymerization.
-
Strict pH Control: The pH of the reaction is critical. The initial reaction of the amino group with the aldehyde is typically favored under neutral to slightly acidic conditions. The subsequent cyclization and dehydration may require different pH conditions. A stepwise approach with pH adjustment might be beneficial.
-
Temperature Management: The reaction should be carefully monitored for exotherms. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly reduce the formation of byproducts.
-
Solvent Selection: The choice of solvent can influence the solubility of the starting materials and intermediates, as well as the reaction rate. Protic solvents like ethanol or water are commonly used.
Experimental Protocol: Optimized Cyclization
-
Dissolve 4-amino-6-hydroxy-2-(methylthio)pyrimidine (1.0 eq) in a mixture of water and a co-solvent like ethanol.
-
Add chloroacetaldehyde dimethyl acetal (1.2-1.5 eq).
-
Slowly add an acid (e.g., HCl) to catalyze the hydrolysis of the acetal and the subsequent condensation and cyclization. Maintain the pH in the desired range (e.g., 4-5).
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and adjust the pH to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
Data Presentation: Comparison of Cyclization Conditions
| Parameter | Standard Condition (Low Yield) | Optimized Condition (Improved Yield) |
| C2 Synthon | Chloroacetaldehyde | Chloroacetaldehyde dimethyl acetal |
| pH Control | Not strictly controlled | Maintained at 4-5 |
| Temperature | Reflux (often >80 °C) | 60-80 °C |
| Typical Yield | < 30% | > 60% |
III. Purification and Isolation Issues
Question 3: I have a decent conversion to the product according to TLC/LC-MS, but I'm losing a significant amount of material during workup and purification. How can I improve my product recovery?
Answer: Product loss during isolation and purification is a common issue, often due to the physicochemical properties of the target molecule and the presence of closely related impurities.
Troubleshooting Purification:
-
Solubility: this compound has limited solubility in many common organic solvents. During workup, ensure you are using an appropriate solvent system for extraction and washing to avoid losing the product in the aqueous phase.
-
Recrystallization: If you are purifying by recrystallization, carefully select the solvent system. A solvent screen is highly recommended. The product might be sparingly soluble in a single solvent but may recrystallize well from a binary solvent mixture.
-
Column Chromatography: If column chromatography is necessary, be aware that the polar nature of the molecule may require a polar mobile phase. This can sometimes lead to band broadening and poor separation. Using a gradient elution and a high-quality silica gel can improve the separation.
-
Product Precipitation: The product may precipitate out of the reaction mixture upon cooling or pH adjustment. Ensure complete precipitation by allowing sufficient time at a low temperature before filtration.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and convergent route involves the cyclization of a substituted 4-aminopyrimidine with a two-carbon electrophile. The key steps are:
-
Synthesis of a 4-amino-6-hydroxy-2-(methylthio)pyrimidine precursor.
-
Cyclization of this precursor with chloroacetaldehyde or a synthetic equivalent to form the pyrrole ring.
Q2: Are there alternative synthetic strategies to consider if the primary route fails?
A2: Yes, other strategies include:
-
Building the pyrrole ring first and then constructing the pyrimidine ring onto it.
-
Starting from a pre-formed 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine and hydrolyzing the chloro group to a hydroxyl group. This can be an effective route if the chlorinated analog is more readily accessible.
Q3: What are the key safety considerations for this synthesis?
A3:
-
Chloroacetaldehyde: This reagent is toxic and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reagents for Chlorination: If you are preparing the 4-chloro analog as an intermediate, reagents like phosphorus oxychloride (POCl₃) are highly corrosive and react violently with water. Handle with extreme care.
-
General Lab Safety: Always follow standard laboratory safety procedures, including wearing safety glasses, gloves, and a lab coat.
Visualizing the Synthetic Pathway and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key transformations.
Caption: General synthetic pathway for this compound.
Caption: Troubleshooting decision tree for the pyrrole ring cyclization step.
References
Technical Support Center: Stability of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in Solution
Welcome to the technical support center for 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a member of the pyrrolo[2,3-d]pyrimidine class, which includes numerous kinase inhibitors, this molecule presents both significant therapeutic potential and specific handling challenges, primarily related to its limited aqueous solubility and potential for chemical degradation.[1][2][3] This resource aims to equip you with the knowledge to anticipate and overcome these challenges in your experimental workflows.
Troubleshooting Guide: Common Stability-Related Observations
This section addresses specific issues you may encounter during your experiments, providing explanations for their causes and step-by-step protocols for their resolution.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffers
Observation: You've successfully dissolved this compound in an organic solvent like DMSO to create a stock solution. However, upon diluting this stock into your aqueous experimental buffer (e.g., PBS, cell culture media), a precipitate forms, either immediately or over a short period.
Root Cause Analysis: This is a classic solubility problem common to many heterocyclic kinase inhibitors.[4] this compound is a lipophilic molecule with poor aqueous solubility. While soluble in a non-polar organic solvent like DMSO, its introduction into a highly polar aqueous environment can cause it to crash out of solution as it is no longer effectively solvated.
Resolution Strategies:
Strategy A: Optimization of DMSO Concentration
The final concentration of DMSO in your aqueous solution should be kept to a minimum to avoid solvent-induced artifacts in your experiments, while still maintaining the compound's solubility.
-
Experimental Protocol 1: Determining Maximum Tolerated DMSO Concentration
-
Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM).
-
Create a serial dilution of your DMSO stock in your aqueous buffer to achieve a range of final DMSO concentrations (e.g., 2%, 1%, 0.5%, 0.1%).
-
Visually inspect for precipitation and, if possible, quantify the soluble compound concentration using HPLC-UV.
-
Concurrently, run a vehicle control experiment with the same DMSO concentrations on your cells or in your assay to determine the highest concentration that does not elicit a significant biological effect. Most cell lines can tolerate up to 0.5% DMSO, but this should be empirically determined.[4]
-
Strategy B: pH Adjustment
The solubility of ionizable compounds is often pH-dependent. The pyrrolo[2,3-d]pyrimidine scaffold contains basic nitrogen atoms, suggesting that the molecule is likely a weak base.
-
Experimental Protocol 2: pH-Dependent Solubility Assessment
-
Determine the pKa of this compound if possible (in silico prediction tools can provide an estimate).
-
Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add a small aliquot of your concentrated DMSO stock to each buffer to the desired final concentration.
-
Equilibrate the solutions (e.g., by gentle agitation for 1-2 hours) and then centrifuge to pellet any precipitate.
-
Analyze the supernatant by HPLC-UV or a similar quantitative method to determine the soluble concentration at each pH. For weakly basic compounds, solubility is generally higher at a pH below the pKa.[4]
-
Strategy C: Use of Co-solvents and Excipients
For particularly challenging cases, the use of co-solvents or other formulation excipients can be beneficial.
| Formulation Aid | Mechanism of Action | Considerations |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | Reduces the overall polarity of the solvent system, improving the solubility of lipophilic compounds.[5] | Must be tested for compatibility with the experimental system (e.g., cell toxicity). |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Form inclusion complexes with the hydrophobic drug molecule, where the lipophilic interior of the cyclodextrin encapsulates the drug, and the hydrophilic exterior enhances aqueous solubility.[5] | Can sometimes alter the effective concentration of the drug available to interact with its target. |
| Surfactants (e.g., Tween-80, Poloxamer 407) | Form micelles that encapsulate the drug, increasing its apparent solubility in aqueous media.[5] | Can interfere with certain biological assays and may have their own cellular effects. |
Issue 2: Loss of Compound Activity Over Time in Solution
Observation: You prepare a fresh solution of this compound that shows good activity in your assay. However, when you use the same solution after a period of storage (e.g., a few hours at room temperature or a few days at 4°C), you observe a significant decrease in its biological effect.
Root Cause Analysis: This loss of activity suggests chemical degradation of the compound. Based on the structure, two primary degradation pathways are likely: oxidation of the methylthio group and hydrolysis of the pyrimidine ring.
Potential Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Resolution and Prevention:
Strategy A: Proper Storage of Solutions
-
Stock Solutions (in 100% DMSO): Store at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use anhydrous DMSO to prevent hydrolysis.
-
Aqueous Working Solutions: Prepare fresh for each experiment. If short-term storage is unavoidable, keep the solution on ice and protected from light.
Strategy B: Protection from Light (Photostability)
Many heterocyclic compounds are susceptible to photodegradation.
-
Experimental Protocol 3: Basic Photostability Assessment
-
Prepare two identical aqueous solutions of the compound.
-
Wrap one container completely in aluminum foil (dark control) and expose the other to ambient laboratory light or a controlled light source as per ICH Q1B guidelines.[6][7][8][9]
-
Analyze the purity and concentration of both solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
A significant difference in degradation between the exposed and dark control samples indicates photosensitivity.
-
Strategy C: Use of Antioxidants
If oxidation is a suspected cause of degradation, the inclusion of an antioxidant in the buffer may be beneficial, provided it does not interfere with the assay.
Strategy D: Stability-Indicating Analytical Method
To accurately assess stability, it is crucial to have an analytical method that can separate the parent compound from its potential degradation products.
-
Experimental Protocol 4: Development of a Stability-Indicating HPLC Method
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that gives a sharp, symmetrical peak for the parent compound.
-
Perform forced degradation studies to generate degradation products:
-
Acidic/Basic Hydrolysis: Incubate the compound in 0.1 M HCl and 0.1 M NaOH.
-
Oxidation: Treat the compound with a low concentration of hydrogen peroxide (e.g., 3%).
-
Thermal Stress: Heat the solid compound and a solution of the compound.
-
Photolytic Stress: Expose the compound to light as described in Protocol 3.
-
-
Analyze the stressed samples by HPLC and adjust the mobile phase gradient, flow rate, and detection wavelength to achieve baseline separation of the parent peak from all degradation product peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: For creating a high-concentration stock solution, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for many poorly soluble kinase inhibitors.[4] For intermediate dilutions, other organic solvents like ethanol or DMF may be used as part of a co-solvent system.
Q2: How should I store the solid compound?
A2: The solid compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, keeping it at -20°C is recommended. Some suppliers may ship the product on a cold chain, indicating its sensitivity to temperature.
Q3: My compound solution has a slight yellow tint. Is this normal?
A3: A slight yellowing of the solution, especially over time or upon exposure to light, could be an indication of degradation. It is recommended to use a freshly prepared solution and to analyze the purity of the colored solution by HPLC to check for the presence of degradation products.
Q4: Can I sonicate or heat the solution to aid dissolution?
A4: Gentle warming (e.g., to 37°C) and brief sonication can be used to aid the dissolution of the compound in DMSO. However, prolonged heating should be avoided as it may accelerate thermal degradation.
Q5: What are the likely degradation products I should look for?
A5: Based on the chemical structure, the most probable degradation products are the sulfoxide and sulfone derivatives from the oxidation of the methylthio group. Hydrolysis of the pyrimidine ring could also occur, particularly under strong acidic or basic conditions.
Caption: A workflow for troubleshooting stability issues.
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmaceuticalguideline.com [pharmaceuticalguideline.com]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. q1scientific.com [q1scientific.com]
Technical Support Center: Synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for the synthesis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient synthesis of your target molecule.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a key intermediate in the development of various therapeutic agents, often proceeds through a multi-step pathway starting from a di-substituted pyrimidine precursor. While the overall synthetic strategy is robust, several critical steps are prone to side reactions that can significantly impact yield and purity. This guide will focus on identifying, understanding, and mitigating these unwanted transformations.
A common synthetic route commences with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, involving a selective nucleophilic aromatic substitution (SNAr) to introduce the methylthio group at the C2 position, followed by hydrolysis of the C4-chloro group to the desired hydroxyl functionality. Each of these steps presents unique challenges that we will address in detail.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Poor Regioselectivity in the Thiomethylation of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine
Question: During the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with sodium thiomethoxide, I am observing a mixture of products, including the desired 4-chloro-2-(methylthio) isomer, the undesired 2-chloro-4-(methylthio) isomer, and the 2,4-bis(methylthio) derivative. How can I improve the selectivity for the desired C2 substitution?
Answer: This is a classic challenge in the functionalization of dihalopyrimidines. The regioselectivity of nucleophilic aromatic substitution on the 2,4-dichloropyrrolopyrimidine ring is highly sensitive to reaction conditions and the nature of any protecting groups on the pyrrole nitrogen.[1]
Underlying Chemistry: The C4 position of the 2,4-dichloropyrimidine system is generally more activated towards nucleophilic attack than the C2 position. However, the presence of substituents on the pyrrole ring can modulate the electronic distribution and alter this selectivity.[1]
Recommended Solutions:
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the kinetic selectivity for the C2 position.
-
Stoichiometry of Nucleophile: Use of a slight excess (1.0-1.2 equivalents) of sodium thiomethoxide is recommended. A large excess will favor the formation of the di-substituted byproduct.
-
Solvent Effects: Aprotic polar solvents like DMF or DMSO are typically used. However, exploring less polar solvents might influence the regioselectivity.
-
N-Protection: Protection of the pyrrole nitrogen (e.g., with a tosyl or SEM group) can significantly influence the regioselectivity of the subsequent SNAr reaction. It is advisable to protect the pyrrole nitrogen before introducing the methylthio group.
Experimental Protocol: Selective Thiomethylation
-
Protection of Pyrrole Nitrogen (if unprotected): To a solution of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in an appropriate solvent (e.g., DMF), add a suitable base (e.g., NaH) at 0 °C, followed by the protecting group precursor (e.g., tosyl chloride).
-
Thiomethylation: To a solution of the N-protected 2,4-dichloropyrrolopyrimidine in THF at 0 °C, add a solution of sodium thiomethoxide (1.1 equivalents) dropwise.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of the starting material and minimize the formation of the di-substituted product.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
| Parameter | Condition for Desired C2-Substitution | Condition Leading to Side Products |
| Temperature | 0 °C to room temperature | Elevated temperatures |
| Nucleophile Eq. | 1.0 - 1.2 | > 1.5 |
| N-Protection | Protected (e.g., Tosyl, SEM) | Unprotected |
Issue 2: Hydrolysis of the 4-Chloro Intermediate During Work-up
Question: My reaction to form 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine appears complete by TLC, but after aqueous work-up, I isolate the starting this compound. What is causing this premature hydrolysis?
Answer: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is susceptible to hydrolysis, especially under acidic or basic conditions during the work-up.[2] The presence of residual base or the generation of acidic conditions can catalyze the conversion of the chloro group to a hydroxyl group.
Recommended Solutions:
-
Careful Quenching: Quench the reaction mixture by slowly adding it to a cold, saturated solution of a mild buffer like ammonium chloride.
-
Neutralization: If a basic work-up is necessary, use a weak base such as sodium bicarbonate to neutralize the reaction mixture to a pH of 7-8. Avoid strong bases like NaOH or KOH.[2]
-
Solvent Choice for Extraction: Use a non-protic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Minimize Contact with Water: Minimize the contact time of the product with the aqueous phase during extraction and washing steps.
Issue 3: Formation of Oxidized Byproducts (Sulfoxide and Sulfone)
Question: I am observing impurities in my final product with masses corresponding to the addition of one and two oxygen atoms to my target molecule. How can I prevent the oxidation of the methylthio group?
Answer: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone.[3][4] This can occur if oxidizing agents are present or if the reaction is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal catalysts.
Underlying Chemistry: The sulfur atom in the methylthio group has lone pairs of electrons that can be attacked by electrophilic oxygen sources. The resulting sulfoxide can be further oxidized to the sulfone.
Recommended Solutions:
-
Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from peroxides or other oxidizing impurities.
-
Controlled Temperature: Avoid excessive heating during the reaction and purification steps.
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be evaluated on a case-by-case basis.
Analytical Characterization of Oxidized Impurities:
| Impurity | Molecular Weight Change | 1H NMR Shift (S-CH3) |
| Sulfoxide | +16 | Downfield shift to ~2.7-3.0 ppm |
| Sulfone | +32 | Further downfield shift to ~3.2-3.5 ppm |
Issue 4: N-Alkylation of the Pyrrole Ring
Question: During the synthesis, I am observing a byproduct with a mass increase of 14 amu, which I suspect is N-methylation of the pyrrole nitrogen. How can this be avoided?
Answer: If the pyrrole nitrogen is unprotected, it can be susceptible to alkylation, especially if an alkylating agent is present and a base is used. In the context of thiomethylation, if methyl iodide or a similar methylating agent is used as a source of the methyl group for the thiol, direct N-methylation can compete with the desired S-alkylation of a potential thiol precursor.
Recommended Solutions:
-
Use of Sodium Thiomethoxide: Employ pre-formed sodium thiomethoxide as the nucleophile rather than generating it in situ with a thiol and a base in the presence of a methylating agent.
-
Protection of the Pyrrole Nitrogen: As mentioned previously, protecting the pyrrole nitrogen with a suitable protecting group (e.g., tosyl, SEM) is the most effective way to prevent N-alkylation.[5] The protecting group can be removed in a subsequent step.
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. 2,4-dichloro-7-Methyl-7H-pyrrolo[2,3-d]pyriMidine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Enhancing Cell Permeability of Pyrrolo[2,3-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine inhibitors. This guide is designed to provide expert insights and practical, step-by-step solutions to one of the most common challenges encountered with this important class of molecules: achieving optimal cell permeability.
The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic adenine and effectively target the ATP-binding sites of various kinases.[1] This has led to its use in numerous clinically relevant inhibitors.[2] However, the very features that make it a potent inhibitor—specifically its hydrogen bonding capabilities and polarity—often contribute to poor membrane permeability, creating a frustrating gap between high biochemical potency and low cellular efficacy.
This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose permeability issues, select appropriate assays, and implement strategies to enhance the cellular uptake of your compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the cell permeability of pyrrolo[2,3-d]pyrimidine inhibitors.
Q1: Why do my highly potent pyrrolo[2,3-d]pyrimidine inhibitors show poor activity in cell-based assays?
A1: This is a classic "biochemical vs. cellular" disconnect often rooted in poor absorption and permeability. The pyrrolo[2,3-d]pyrimidine core contains multiple hydrogen bond donors and acceptors.[3] While crucial for target binding, these polar features can hinder a molecule's ability to passively diffuse across the lipophilic cell membrane.[4]
Key physicochemical properties to evaluate are guided by frameworks like Lipinski's Rule of Five.[5] An orally active drug generally should have:
-
No more than 5 hydrogen bond donors.[6]
-
No more than 10 hydrogen bond acceptors.[6]
-
A molecular weight under 500 daltons.[6]
-
A calculated logP (ClogP) not exceeding 5.[6]
Your inhibitor may violate one or more of these rules, leading to poor permeability. Furthermore, the compound could be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively remove it from the cell.[7]
Q2: What are the first structural modifications I should consider to improve permeability?
A2: A systematic approach is key. Start with modifications that minimally disrupt the core pharmacophore responsible for target binding.
-
Reduce Hydrogen Bonding Potential: The number of hydrogen bond donors is a critical determinant of permeability.[8] Strategically mask non-essential hydrogen bond donors (e.g., N-H groups on the pyrrole ring or exocyclic amines) through methylation or other alkylation. This reduces the energy penalty required for the compound to leave the aqueous environment and enter the lipid bilayer.[9]
-
Modulate Lipophilicity (logP/D): Increase lipophilicity by adding small, non-polar groups (e.g., methyl, ethyl, halogen atoms) to solvent-exposed regions of the molecule.[10] However, this is a balancing act; excessive lipophilicity can decrease aqueous solubility and introduce other liabilities.
-
Form Intramolecular Hydrogen Bonds (IMHBs): Introduce functional groups that can form an IMHB. This effectively "hides" polar groups from the solvent, reducing the polar surface area (PSA) and the desolvation penalty upon entering the membrane.[4][11] This can create a "chameleonic" molecule that is more soluble in water in its open conformation but more permeable in its closed, hydrogen-bonded state.[4]
Q3: How do I choose the right permeability assay for my compound?
A3: The choice of assay depends on the question you are asking and the stage of your project. A tiered approach is most efficient.
-
Early Stage (High-Throughput Screening): Start with a Parallel Artificial Membrane Permeability Assay (PAMPA) . This is a cell-free, cost-effective assay that measures passive diffusion only.[12][13] It's excellent for ranking large sets of compounds and getting a baseline reading of their ability to cross a lipid membrane.
-
Lead Optimization Stage (Deeper Mechanistic Insight): Use a cell-based model like the Caco-2 permeability assay . Caco-2 cells are derived from human colorectal adenocarcinoma and, when cultured for ~21 days, form a polarized monolayer that mimics the intestinal epithelium.[14] This assay is considered the gold standard as it accounts for passive diffusion, paracellular transport, and, crucially, active transport mechanisms like P-gp-mediated efflux.[13]
The diagram below illustrates a decision-making workflow for selecting an appropriate assay.
Caption: Decision workflow for selecting a permeability assay.
Q4: What is the role of efflux transporters like P-gp, and how do I know if my inhibitor is a substrate?
A4: P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that actively transports a wide range of substrates out of cells.[15][16] If your compound is a P-gp substrate, it may be efficiently pumped out of the target cell, preventing it from reaching the necessary intracellular concentration, even if it has good passive permeability.
The best way to determine if your compound is a P-gp substrate is to perform a bi-directional Caco-2 assay . In this setup, you measure the apparent permeability (Papp) in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.
The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2 is a strong indication that the compound is subject to active efflux.
-
To confirm P-gp's specific involvement, the assay can be repeated in the presence of a known P-gp inhibitor, like verapamil.[14] If the B-to-A transport decreases and the A-to-B transport increases in the presence of the inhibitor, it confirms your compound is a P-gp substrate.
Part 2: Troubleshooting Guides
This section provides practical solutions to specific experimental problems in a "Problem -> Probable Cause -> Solution" format.
Problem 1: My compound has high biochemical potency but zero activity in cell-based assays.
-
Probable Cause 1: Poor Passive Permeability. The compound cannot cross the cell membrane to reach its intracellular target.
-
Solution:
-
Assess Physicochemical Properties: Calculate MW, cLogP, TPSA, and H-bond donor/acceptor counts. Compare them to Lipinski's Rule of Five.[17]
-
Run a PAMPA Assay: This provides a quick, direct measure of passive diffusion.[12] A low Papp value confirms poor passive permeability.
-
Implement Structural Modifications: Refer to FAQ Q2. Prioritize reducing H-bond donors and cautiously increasing lipophilicity.
-
-
-
Probable Cause 2: Active Efflux. The compound enters the cell but is immediately pumped out by transporters like P-gp.
-
Solution:
-
Run a Bi-directional Caco-2 Assay: Calculate the efflux ratio (ER). An ER > 2 suggests active efflux.[14]
-
Confirm with P-gp Inhibitors: Repeat the Caco-2 assay with a P-gp inhibitor. A reduction in the ER confirms P-gp involvement.[18]
-
Mitigate Efflux: Structural modification is required. Strategies include designing out the P-gp recognition motif (often a combination of hydrophobicity and H-bond acceptors) or using a prodrug approach to mask the recognition site.[19][20]
-
-
-
Probable Cause 3: Low Aqueous Solubility. The compound precipitates out of the cell culture medium and is not available for uptake.
-
Solution:
-
Measure Kinetic Solubility: Determine the solubility of your compound in the assay buffer.
-
Adjust Assay Concentration: Ensure the final concentration in your cell-based assay is well below the measured solubility limit.
-
Improve Solubility: If the required concentration is above the solubility limit, consider formulation strategies (e.g., using DMSO, though concentrations should be kept low, typically <0.5%) or chemical modifications (e.g., adding a polar handle like a solubilizing amine). A prodrug approach can also be highly effective.[21]
-
-
Caption: Workflow for diagnosing poor cellular activity.
Problem 2: My permeability results are highly variable between experiments.
-
Probable Cause 1 (Caco-2): Inconsistent Monolayer Integrity. The tight junctions between cells are not fully formed or are compromised, allowing the compound to leak through paracellularly, which skews results.
-
Solution:
-
Monitor Transepithelial Electrical Resistance (TEER): Always measure TEER values before and after the experiment. A healthy, confluent monolayer should have a stable TEER value, typically >300 Ω·cm².[14][22] Discard data from any wells with low or significantly dropped TEER values.
-
Use a Paracellular Marker: Include a low-permeability marker like Lucifer Yellow in your assay.[23] High passage of this marker into the receiver plate indicates a leaky monolayer.
-
Standardize Cell Culture: Caco-2 cell characteristics can drift with high passage numbers. Use cells within a consistent, low passage number range for all experiments.[24] Culture cells for a consistent period (typically 21-25 days) to ensure full differentiation.[14]
-
-
-
Probable Cause 2 (All Assays): Compound Solubility and Stability. The compound is precipitating during the assay or degrading in the buffer.
-
Solution:
-
Perform Mass Balance Calculation: Quantify the compound concentration in the donor and acceptor wells, as well as any compound that has bound to the plastic plate, at the end of the experiment. Poor recovery (<80%) suggests solubility, stability, or non-specific binding issues.
-
Pre-screen for Solubility: Test compound solubility in the assay buffer at the intended concentration before running the full permeability assay.
-
Check Chemical Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation using LC-MS.
-
-
Problem 3: My compound shows good permeability in PAMPA but poor permeability in the Caco-2 assay.
-
Probable Cause: Active Efflux. This is the classic signature of an efflux transporter substrate. The PAMPA model only measures passive diffusion, which is good, but the Caco-2 cells are actively pumping the compound out.[13]
-
Solution:
-
Confirm Efflux: As detailed above, run a bi-directional Caco-2 assay and calculate the efflux ratio. An ER > 2 confirms the hypothesis.
-
Identify the Transporter: Use specific inhibitors in the Caco-2 assay to identify the responsible transporter (e.g., Verapamil for P-gp, Fumitremorgin C for BCRP).[14]
-
Redesign the Molecule: The most effective long-term solution is to modify the chemical structure to reduce its recognition by efflux transporters. This often involves reducing the number of H-bond acceptors or altering the overall topography of the molecule.
-
-
| Permeability Profile | Likely Interpretation | Recommended Next Step |
| Low PAMPA, Low Caco-2 | Poor passive permeability is the primary barrier. | Focus on structural modifications to reduce polarity and H-bonds. |
| High PAMPA, Low Caco-2 | Compound is likely a substrate for active efflux (e.g., P-gp). | Perform bi-directional Caco-2 assay to confirm efflux. |
| High PAMPA, High Caco-2 | Good permeability. Cellular activity is likely not limited by uptake. | Investigate other factors if cellular potency is still low (e.g., target engagement, metabolism). |
Part 3: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing passive permeability.
Materials:
-
96-well PAMPA "sandwich" plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Phospholipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[12]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (10 mM stock in DMSO)
-
UV/Vis or LC-MS/MS compatible 96-well plates for analysis
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for ~5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM compound stocks to a final concentration of 200 µM in PBS. The final DMSO concentration should be ≤1%.
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[23][25]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Analysis: Determine the compound concentration in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)), using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VD * VA) / [(VD + VA) * Area * Time] Where:
-
Cequilibrium = [CD(t) * VD + CA(t) * VA] / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for determining active transport and efflux liability.
Materials:
-
Caco-2 cells (low passage number)
-
Transwell® plate system (e.g., 12- or 24-well)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
TEER meter
-
Lucifer Yellow solution
-
Test compounds and relevant inhibitors (e.g., Verapamil)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days, changing the media every 2-3 days, to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each well. Values should be consistent and above a pre-determined threshold (e.g., >300 Ω·cm²).[22]
-
Wash the monolayers carefully with pre-warmed transport buffer.
-
-
Permeability Measurement (A-to-B):
-
Add transport buffer containing the test compound (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both chambers for analysis.
-
-
Permeability Measurement (B-to-A):
-
Simultaneously, on a parallel set of wells, perform the reverse experiment.
-
Add transport buffer containing the test compound to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
Incubate and sample as described above.
-
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp value for both A-to-B and B-to-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio: ER = Papp (B-to-A) / Papp (A-to-B).
-
References
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 5. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 6. Understanding the Lipinski Rule of Five in Drug Discovery [bioaccessla.com]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 16. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 17. azolifesciences.com [azolifesciences.com]
- 18. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 24. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 25. bioassaysys.com [bioassaysys.com]
Technical Support Center: Method Refinement for Kinase Assays with 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Welcome to the technical support center for researchers utilizing 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol in kinase assays. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you refine your experimental methods and achieve reliable, reproducible results. The pyrrolo[2,3-d]pyrimidine scaffold is a common motif in many kinase inhibitors, and understanding its behavior is key to successful assay development.[1][2][3][4][5][6][7]
Troubleshooting Guide
This section addresses specific issues you may encounter during your kinase assays with this compound.
Issue 1: High variability between replicate wells or inconsistent IC50 values.
Q: I'm observing significant variability in my results. What could be the cause?
A: Inconsistent data is a common hurdle in kinase assay development. The root cause often lies in subtle variations in experimental conditions or reagent handling.
-
Reagent Degradation: Stock solutions of ATP, substrate, and the inhibitor can degrade over time, especially with repeated freeze-thaw cycles. It is highly recommended to prepare fresh reagents for each experiment.
-
Inconsistent Incubation Times and Temperatures: Kinase reactions are highly sensitive to time and temperature.[8] Use a multichannel pipette to initiate reactions simultaneously and ensure your incubator maintains a uniform temperature across the plate.
-
Variable Enzyme Activity: The catalytic activity of your kinase can diminish with storage or vary between different batches. It is crucial to qualify each new batch of enzyme before using it in critical experiments.
-
Pipetting Errors: Small volume inaccuracies, especially during serial dilutions of the inhibitor, can lead to large variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques to minimize errors.
Issue 2: Low signal-to-noise ratio or no discernible inhibition.
Q: My assay window is very narrow, or my compound shows no inhibitory effect, even at high concentrations. What should I check?
A: A poor signal-to-noise ratio can mask true inhibitory effects. This issue can often be traced back to suboptimal assay conditions or problems with the compound itself.
-
Suboptimal ATP Concentration: If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete for the kinase's active site, leading to an artificially high IC50 value.[8][9] To enhance sensitivity to competitive inhibitors, use an ATP concentration at or near the Michaelis constant (Km) for your specific kinase.
-
Inactive Enzyme: Verify the activity of your kinase with a known positive control inhibitor. If the positive control also fails to show inhibition, the enzyme may have lost activity due to improper storage or handling.
-
Inappropriate Substrate: Not all kinases are promiscuous.[10] The substrate you are using may not be optimal for your kinase. Consider performing a substrate titration or screening alternative substrates to find one that yields a robust signal.
-
Compound Integrity: Confirm the identity and purity of your this compound stock. If possible, use a secondary analytical method to verify the concentration of your stock solution.
Issue 3: High background signal in the assay.
Q: I'm observing a high background signal, which is compromising my assay's dynamic range. What are the likely causes?
A: High background can stem from several sources, including the assay components themselves or interference from your test compound.[11]
-
Compound Interference: The this compound molecule itself might be autofluorescent or interfere with the detection method (e.g., luminescence-based assays).[12] Run a control plate with the compound and all assay components except the enzyme to assess for interference.
-
Contaminated Reagents: Buffers, ATP, or substrate solutions can become contaminated with ATP or other substances that contribute to the background signal. Prepare fresh reagents and use high-purity water.
-
Substrate Autophosphorylation or Decomposition: Some substrates may undergo non-enzymatic phosphorylation or degradation, leading to a high background.[11] Test the substrate alone in the assay buffer to check for this possibility.
-
Excessive Enzyme Concentration: Using too much enzyme can lead to a high background signal. Perform an enzyme titration to determine the optimal concentration that provides a robust signal without excessive background.
Issue 4: Compound precipitation in the assay wells.
Q: I've noticed a precipitate forming in the wells after adding my compound. How does this affect my results and how can I prevent it?
A: Precipitation of your test compound is a critical issue that leads to an inaccurate determination of its potency.[13][14][15][16] When a compound precipitates, its effective concentration in solution decreases, resulting in an underestimation of its inhibitory activity.
-
Solubility Limits: this compound, like many small molecules, has a finite solubility in aqueous assay buffers.[13] Visually inspect the wells for any signs of precipitation, especially at higher concentrations.
-
DMSO Concentration: While DMSO is a common solvent for stock solutions, high final concentrations in the assay can cause some compounds to precipitate when diluted into an aqueous buffer.[13] Ensure the final DMSO concentration is as low as possible (typically ≤1%) and consistent across all wells.
-
Alternative Solvents or Formulation: If solubility remains an issue, consider testing alternative co-solvents or formulation strategies. However, be mindful that these can also impact kinase activity.
-
Pre-incubation Checks: Before running a full assay, perform a solubility test by adding your compound at the highest intended concentration to the assay buffer and visually inspecting for precipitation over the planned incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action for this compound?
A1: The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established "hinge-binding" motif found in many ATP-competitive kinase inhibitors.[4] This structural feature mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. Therefore, it is highly probable that this compound acts as an ATP-competitive inhibitor. However, experimental validation through mechanism of action studies is necessary to confirm this.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, store the solid compound at -20°C.[8] Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles, which can lead to degradation and precipitation.[13]
Q3: What is a good starting point for the concentration range to test this compound?
A3: Since the potency of this compound against your specific kinase is unknown, a broad concentration range is recommended for initial screening. A common starting point is a 10-point, 3-fold serial dilution starting from 10 µM or 100 µM. This will help you determine the approximate IC50 value and guide the design of subsequent, more focused experiments.
Q4: Which type of kinase assay format is most suitable for this compound?
A4: The choice of assay format depends on several factors, including the specific kinase, available laboratory equipment, and desired throughput.[9][17] Common formats include:
-
Luminescence-based assays: These assays, such as Kinase-Glo®, measure ATP consumption and are generally robust and suitable for high-throughput screening.[12][18]
-
Fluorescence-based assays: Techniques like TR-FRET and Fluorescence Polarization (FP) offer high sensitivity and are well-suited for inhibitor screening.[12][19]
-
Radiometric assays: While considered the "gold standard" for their direct measurement of phosphorylation, they involve handling radioactive materials.[20]
It is advisable to choose an assay format that is less susceptible to interference from colored or fluorescent compounds. If you suspect your compound interferes with the assay readout, consider a secondary, orthogonal assay to validate your findings.
Data Presentation and Experimental Protocols
Table 1: Recommended Starting Concentrations for Key Assay Components
| Component | Recommended Starting Concentration | Rationale |
| Kinase | Titrate to determine optimal concentration | To ensure the reaction is in the linear range and to minimize enzyme usage. |
| Substrate | At or near the Km | To ensure the assay is sensitive to competitive inhibitors.[8] |
| ATP | At or near the Km | To balance signal intensity with sensitivity to ATP-competitive inhibitors.[9] |
| This compound | 10-point, 3-fold dilution from 100 µM | To cover a broad concentration range and determine an initial IC50. |
| DMSO | ≤1% (v/v) | To maintain compound solubility while minimizing solvent effects on kinase activity.[12] |
Protocol 1: General Kinase Assay Workflow
-
Prepare Reagents: Thaw all reagents (kinase, substrate, ATP, and inhibitor) on ice. Prepare fresh dilutions of ATP and substrate in the appropriate assay buffer.
-
Compound Dilution: Perform a serial dilution of this compound in DMSO. Then, dilute the compound into the assay buffer.
-
Assay Plate Setup: Add the diluted compound or vehicle control (e.g., DMSO) to the wells of a microplate.
-
Add Kinase: Add the kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add the ATP/substrate mixture to each well to start the kinase reaction.
-
Incubate: Incubate the reaction plate at the optimal temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). Ensure the reaction is within the linear range.
-
Stop Reaction and Detect Signal: Stop the reaction (if necessary for the assay format) and add the detection reagents. Read the plate on a suitable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: General workflow for a kinase inhibition assay.
Caption: A logical approach to troubleshooting inconsistent kinase assay results.
References
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. researchgate.net [researchgate.net]
- 14. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. reactionbiology.com [reactionbiology.com]
Technical Support Center: Investigating the Degradation of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the study of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5][6] A thorough understanding of a molecule's stability and degradation profile is a critical component of drug development, essential for formulation, storage, and regulatory submission.[7][8]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work. It provides not only procedural guidance but also the underlying chemical principles governing the degradation of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the primary predicted degradation pathways for this compound under forced degradation conditions?
Answer:
Based on the structure of this compound, there are two primary sites susceptible to degradation under standard forced degradation conditions (hydrolysis, oxidation, and photolysis), as recommended by the International Council for Harmonisation (ICH) guidelines.[7]
-
The Methylthio (-S-CH₃) Group: The sulfur atom is nucleophilic and readily susceptible to oxidation. This is often the most significant degradation pathway.
-
The Pyrrolo[2,3-d]pyrimidine Core: The fused ring system can be susceptible to hydrolysis, particularly at the C4 position, and photolytic degradation.
The most likely degradation pathways involve:
-
Oxidation: The methylthio group can be oxidized to the corresponding sulfoxide and subsequently to the sulfone.
-
Hydrolysis: The C-S bond of the methylthio group can be cleaved under acidic or basic conditions, leading to the replacement of the -S-CH₃ group with a hydroxyl (-OH) group, forming 2,4-dihydroxy-7H-pyrrolo[2,3-d]pyrimidine.
Below is a diagram illustrating these predicted primary pathways.
Caption: Predicted primary degradation pathways of the parent compound.
FAQ 2: My compound shows significant degradation under oxidative stress. What is the likely mechanism, and what products should I look for?
Answer:
Significant degradation under oxidative conditions (e.g., exposure to hydrogen peroxide, H₂O₂) almost certainly points to the oxidation of the electron-rich methylthio group.
Causality: The sulfur atom in the methylthio moiety has lone pairs of electrons, making it highly susceptible to electrophilic attack by oxidizing agents. The reaction proceeds in a stepwise manner:
-
Formation of Sulfoxide: The first oxidation step converts the methylthio group (-S-CH₃) into a methylsulfinyl group (-SO-CH₃). This is typically the major degradation product under mild oxidative stress.
-
Formation of Sulfone: With a stronger oxidizing agent or prolonged exposure, the sulfoxide can be further oxidized to a methylsulfonyl group (-SO₂-CH₃).
Troubleshooting & Identification:
-
Analytical Approach: Use a reverse-phase HPLC method coupled with a mass spectrometer (LC-MS). The degradants will be more polar than the parent compound.
-
Expected Mass Shifts:
-
Parent (C₇H₇N₃OS): Molecular Weight ≈ 181.22
-
Sulfoxide Degradant: Addition of one oxygen atom (+16 Da). Expected M+H⁺ ≈ 198.
-
Sulfone Degradant: Addition of two oxygen atoms (+32 Da). Expected M+H⁺ ≈ 214.
-
-
Confirmation: To confirm these structures, you would ideally perform tandem MS (MS/MS) to observe fragmentation patterns or isolate the degradants for NMR analysis.
FAQ 3: I'm observing instability in aqueous solutions at different pH values. What are the expected hydrolytic degradation pathways?
Answer:
Hydrolytic instability suggests that one or more bonds in the molecule are being cleaved by water, a process often catalyzed by acid or base.
Causality: The C2 carbon of the pyrimidine ring, bonded to the methylthio group, is electrophilic. Under hydrolytic conditions, it can be attacked by water or hydroxide ions.
-
Acid-Catalyzed Hydrolysis: The pyrimidine ring can be protonated, making the C2 carbon more susceptible to nucleophilic attack by water. This leads to the displacement of the methylthio group (-S-CH₃) and the formation of methanethiol (CH₃SH) as a byproduct. The final product is the corresponding 2-hydroxy analog.
-
Base-Catalyzed Hydrolysis: A hydroxide ion can directly attack the C2 carbon, leading to the same substitution product. This pathway is often more facile.
Troubleshooting & Identification:
-
Experimental Design: Conduct studies in buffered solutions across a range of pH values (e.g., pH 2, pH 7, pH 10) at elevated temperatures (e.g., 60-80 °C) to accelerate degradation.
-
Analytical Approach: Monitor the reaction over time using HPLC-UV. The primary degradant, 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol, will have a different retention time and UV spectrum compared to the parent.
-
Expected Mass Shift:
-
Parent (C₇H₇N₃OS): MW ≈ 181.22
-
Hydrolysis Degradant (C₆H₅N₃O₂): The -SCH₃ group (MW ≈ 47.1) is replaced by an -OH group (MW ≈ 17.0). This results in a net mass change of approximately -30 Da. Expected M+H⁺ ≈ 152.
-
FAQ 4: How should I design a forced degradation study for this compound to satisfy regulatory requirements?
Answer:
A well-designed forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Experimental Workflow:
Caption: A typical experimental workflow for a forced degradation study.
Recommended Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Temperature | Duration |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 2 - 24 hours |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60 °C | 1 - 12 hours |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 6 - 24 hours |
| Thermal | Dry Heat / Solution | 80 - 100 °C | 24 - 72 hours |
| Photolytic | ICH Q1B compliant chamber | Room Temperature | Overall illumination of 1.2 million lux hours and 200 watt hours/m² |
Protocol: General Procedure for Forced Degradation
-
Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application: For each condition, mix the stock solution with the stressor (e.g., for acidic stress, mix 1 mL of stock with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl). Include a control sample diluted with water.
-
Incubation: Place the vials in the specified conditions (e.g., water bath, oven, photostability chamber).
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately stop the degradation by neutralizing the sample. For acid-stressed samples, add an equimolar amount of NaOH. For base-stressed samples, add HCl.
-
Analysis: Dilute all samples (including the t=0 and control) to a suitable concentration (e.g., 100 µg/mL) and analyze immediately using a validated stability-indicating HPLC method.
FAQ 5: What analytical techniques are best for separating and identifying the potential degradants?
Answer:
A stability-indicating analytical method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component.[11] For this molecule, a combination of HPLC with UV and Mass Spectrometry detection is the gold standard.
Protocol: HPLC-MS Method Development Guidelines
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is an excellent starting point due to the moderate polarity of the parent compound and its expected degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid improves peak shape and ionization efficiency for mass spectrometry.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A gradient is necessary to separate the more polar degradants (which will elute earlier) from the parent compound.
-
Start with a low percentage of B (e.g., 5%).
-
Ramp up to a high percentage of B (e.g., 95%) over 10-15 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and equilibrate.
-
-
Detection:
-
PDA/UV Detector: Monitor at multiple wavelengths, including the λmax of the parent compound, to ensure all degradants are detected.
-
Mass Spectrometer (ESI+): Operate in positive electrospray ionization mode. A high-resolution MS (like a Q-TOF or Orbitrap) is invaluable for determining the elemental composition of degradants. Perform MS/MS on the parent and any significant degradation peaks to aid in structural elucidation.
-
This combination provides retention time, UV spectral data, accurate mass, and fragmentation information, which are all crucial for confidently identifying and characterizing unknown degradation products.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 11. discovery.researcher.life [discovery.researcher.life]
Validation & Comparative
A Comparative Guide to Itk Inhibitors: The Emergence of the 7H-pyrrolo[2,3-d]pyrimidine Scaffold
Introduction: Itk as a Critical Node in T-Cell Signaling
Interleukin-2-inducible T-cell kinase (Itk), a member of the Tec family of non-receptor tyrosine kinases, serves as a pivotal regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, a complex signaling cascade is initiated, leading to the activation of Itk, which in turn phosphorylates and activates Phospholipase C-γ1 (PLCγ1).[1][4] This event is critical for downstream signal propagation, including calcium mobilization and the activation of transcription factors like NFAT, ultimately driving T-cell activation, proliferation, and cytokine release.[3][4] Given its central role, dysregulation of Itk is implicated in a host of T-cell-mediated inflammatory and autoimmune diseases, as well as certain T-cell malignancies, making it a compelling therapeutic target.[3][5][6][7]
The development of small-molecule inhibitors targeting Itk has become a significant focus for drug discovery. These inhibitors can be broadly categorized by their mechanism of action, primarily as reversible (non-covalent) or irreversible (covalent) binders. This guide provides a comparative analysis of a promising covalent inhibitor class based on the 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidine scaffold against other well-characterized Itk inhibitors, offering experimental insights for researchers in the field.
The Itk Signaling Pathway
The signaling cascade initiated by TCR engagement is a tightly orchestrated process. The diagram below illustrates the central position of Itk and the point of intervention for its inhibitors.
Caption: Simplified Itk signaling pathway downstream of the T-cell receptor (TCR).
Comparative Analysis of Itk Inhibitors
The efficacy and utility of an Itk inhibitor are defined by its potency, selectivity, and mechanism of action. Here, we compare the 7H-pyrrolo[2,3-d]pyrimidine scaffold to three other prominent Itk inhibitors, each representing a distinct class.
Focus Scaffold: 7H-pyrrolo[2,3-d]pyrimidine Derivatives
Recent drug discovery efforts have identified the 7H-pyrrolo[2,3-d]pyrimidine scaffold as a promising foundation for developing selective, covalent Itk inhibitors.[8] These compounds are designed to form an irreversible covalent bond with a specific cysteine residue (Cys442) within the ATP-binding site of Itk.[5][9] This covalent interaction provides a durable pharmacodynamic effect that can persist even after the inhibitor has been cleared from plasma, a significant advantage for in vivo applications.[5][10][11]
An optimized compound from this series, referred to as compound 9 in literature, demonstrated potent activity against Itk, excellent selectivity over the closely related Tec kinase Btk, and effective inhibition of PLCγ1 phosphorylation in cellular assays.[8] The key to its selectivity lies in the strategic placement of substitution groups that interact with a hydration site in the Itk ATP binding pocket, a feature not conserved across all Tec kinases.[8]
The Non-Selective Covalent Inhibitor: Ibrutinib
Ibrutinib is a clinically approved, first-in-class irreversible inhibitor of Bruton's tyrosine kinase (BTK) that has revolutionized the treatment of B-cell malignancies.[12][13] However, due to significant homology between BTK and Itk, ibrutinib also potently and irreversibly inhibits Itk.[12][14] This dual activity makes ibrutinib a valuable tool for studying the combined effects of BTK and Itk inhibition. In T-cells, ibrutinib treatment leads to a dose-dependent inhibition of Itk autophosphorylation and downstream signaling pathways.[12] Its clinical use has confirmed its role as a potent immunomodulator, driving a selective pressure for Th1-type immune responses by subverting Th2 immunity.[12][15] While effective, its lack of selectivity means that observed effects cannot be attributed solely to Itk inhibition, a critical consideration for targeted research.
The Dual Itk/Rlk Covalent Inhibitor: PRN694
PRN694 is a novel covalent inhibitor that potently and selectively targets both Itk and Resting Lymphocyte Kinase (Rlk, or Txk), another Tec kinase expressed in T-cells.[5][6][9][16] Like the pyrrolopyrimidine derivatives, PRN694 forms a covalent bond with Cys442 of Itk (and Cys350 of Rlk), leading to sustained target occupancy and a durable blockade of TCR signaling.[5][9] The rationale for dual Itk/Rlk inhibition stems from evidence that these kinases have partially redundant roles in T-cell activation.[6] PRN694 has been shown to effectively block T-cell proliferation, pro-inflammatory cytokine release, and the activation of Th17 cells.[5][17] It serves as a benchmark for highly potent, covalent inhibitors with an extended target residence time.[5][16]
The Reversible, ATP-Competitive Inhibitor: BMS-509744
BMS-509744 represents a different class of inhibitors that bind non-covalently and reversibly to the ATP-binding site of Itk.[18] As an ATP-competitive inhibitor, its potency can be influenced by the high intracellular concentrations of ATP, a challenge that covalent inhibitors are designed to overcome.[10][11] Despite this, BMS-509744 is a potent and highly selective Itk inhibitor, displaying over 200-fold selectivity against other Tec family kinases.[19][20] It effectively reduces TCR-induced functions such as PLCγ1 phosphorylation, calcium mobilization, and IL-2 secretion in vitro.[18][20] BMS-509744 is an excellent tool for researchers who require a reversible mechanism of action to study the acute effects of Itk inhibition without the long-lasting effects of a covalent compound.
Modes of Inhibition: Covalent vs. Non-Covalent
The choice between a covalent and non-covalent inhibitor is a critical experimental decision, driven by the desired outcome. Covalent inhibitors offer prolonged target engagement, while non-covalent inhibitors allow for reversible, concentration-dependent effects.
Caption: Comparison of covalent (irreversible) and non-covalent (reversible) inhibition.
Quantitative Data Summary
The following table summarizes key performance metrics for the discussed inhibitors, providing a quantitative basis for comparison.
| Inhibitor | Target(s) | Mechanism | Potency (IC50 / Ki) | Key Selectivity Notes |
| 7H-pyrrolo[2,3-d]pyrimidine (cpd 9) | Itk | Covalent | Potent (specific IC50 not publicly cited, but effective in nM range) | Excellent selectivity over Btk and other related kinases.[8] |
| Ibrutinib | BTK, Itk | Covalent | Itk IC50: ~10 nM | Non-selective; also potently inhibits BTK and other kinases with a Cys residue.[12][13] |
| PRN694 | Itk, Rlk | Covalent | Itk IC50: 0.3 nM; Rlk IC50: 1.4 nM | Highly selective for Itk/Rlk within the Tec family; reversible against BTK.[5][16] |
| BMS-509744 | Itk | Non-Covalent | Itk IC50: 19 nM | >200-fold selective over other Tec kinases; >55-fold over other kinases.[18][20] |
Experimental Corner: Protocols for Inhibitor Evaluation
Validating the activity and selectivity of an Itk inhibitor requires a multi-step approach, moving from biochemical assays to more complex cellular models.
Caption: A general experimental workflow for the evaluation of novel Itk inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
Objective: To determine the in vitro potency (IC50) of a test compound against purified Itk enzyme. This protocol is based on a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format.[4]
Causality: This assay directly measures the inhibitor's ability to block the enzymatic activity of Itk in a controlled, cell-free environment. It is the foundational step for quantifying potency. The TR-FRET method is highly sensitive and avoids radioactive materials.
Methodology:
-
Reagent Preparation:
-
Test Compound Dilution: Prepare a 10-point, 4-fold serial dilution of the test compound (e.g., a 7H-pyrrolo[2,3-d]pyrimidine derivative) in 100% DMSO. Subsequently, create a 4X working stock by diluting this series in 1X Kinase Buffer.
-
Enzyme Preparation: Dilute purified, recombinant human Itk enzyme to a 4X final concentration in 1X Kinase Buffer.
-
Substrate/ATP Mix: Prepare a 2X solution containing a biotinylated peptide substrate and ATP in 1X Kinase Buffer. The ATP concentration should be near its Km for Itk to ensure competitive inhibitors are fairly evaluated.[4]
-
Detection Mix: Prepare a detection solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).
-
-
Kinase Reaction:
-
Add 5 µL of the 4X test compound dilutions to the wells of a low-volume 384-well plate. Include DMSO-only controls (100% activity) and "no enzyme" controls (0% activity).
-
Add 5 µL of the 4X Itk enzyme solution to all wells except the "no enzyme" controls.
-
Incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP mix.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the Detection Mix.
-
Incubate for 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Eu).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission 665nm / Emission 615nm).
-
Normalize the data using the "no inhibitor" and "no enzyme" controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
-
Protocol 2: Cellular Assay for Downstream Signaling (IL-2 Secretion)
Objective: To assess the functional impact of the inhibitor on TCR-mediated T-cell activation in a cellular context.
Causality: This assay moves beyond the purified enzyme to a more physiologically relevant system. Measuring the secretion of IL-2, a key cytokine produced upon T-cell activation, provides a functional readout of the entire upstream signaling cascade, including Itk.[21]
Methodology:
-
Cell Culture:
-
Culture Jurkat T-cells or freshly isolated primary human T-cells in appropriate sterile media (e.g., RPMI-1640 supplemented with 10% FBS).
-
Plate the cells in a 96-well culture plate at a density of 1-2 x 10^5 cells per well.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in culture media.
-
Pre-incubate the cells with the inhibitor dilutions for 1-2 hours at 37°C. Include a vehicle-only (DMSO) control.
-
-
T-Cell Stimulation:
-
Activate the T-cells by adding a stimulation cocktail (e.g., anti-CD3/anti-CD28 antibodies or PMA/Ionomycin).
-
Incubate the plates for 18-24 hours at 37°C in a CO2 incubator to allow for cytokine production and secretion.[21]
-
-
IL-2 Quantification (ELISA):
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[21]
-
-
Data Analysis:
-
Generate a standard curve from the IL-2 standards provided in the ELISA kit.
-
Calculate the IL-2 concentration for each inhibitor-treated sample.
-
Normalize the data to the stimulated control (no inhibitor) and plot the percent inhibition of IL-2 secretion against the inhibitor concentration to determine the cellular IC50.
-
Conclusion and Expert Insights
The selection of an appropriate Itk inhibitor is fundamentally tied to the research question at hand.
-
The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents the cutting edge of rational drug design, offering a path to highly potent and selective covalent inhibitors.[8] For researchers seeking to achieve durable in vivo target silencing or to overcome the challenges of high intracellular ATP concentrations, this class of compounds is an exceptional choice.[10][11] Its high selectivity over Btk is a distinct advantage compared to broader inhibitors like Ibrutinib.
-
Ibrutinib remains a powerful, clinically relevant tool, but its dual BTK/Itk activity necessitates careful interpretation of results. It is best suited for studies where the combined inhibition of both B-cell and T-cell signaling is the desired effect.[12][15]
-
PRN694 provides a nuanced approach by targeting the potentially redundant Itk/Rlk axis, making it ideal for investigations into the comprehensive role of Tec kinases in T-cell and NK-cell function.[5][9]
-
BMS-509744 is the quintessential tool for studying the acute, reversible dynamics of Itk signaling.[18][20] Its high selectivity and non-covalent nature allow for precise, concentration-dependent modulation of the pathway, which is invaluable for dissecting immediate signaling events.
Ultimately, the development of diverse chemical scaffolds like the 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives enriches the pharmacological toolbox. By understanding the distinct properties of covalent versus non-covalent and selective versus multi-targeted inhibitors, researchers can make more informed experimental choices, accelerating our understanding of Itk biology and its therapeutic potential.
References
- 1. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] T-cell signaling regulated by the Tec family kinase, Itk. | Semantic Scholar [semanticscholar.org]
- 3. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Conformational Selectivity of ITK Inhibitors: Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]
- 14. Ibrutinib is an irreversible molecular inhibitor of ITK driving a Th1-selective pressure in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. ITK and RLK Inhibitor PRN694 Improves Skin Disease in Two Mouse Models of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Topical Application of BMS-509744, a Selective Inhibitor of Interleukin-2-Inducible T Cell Kinase, Ameliorates Imiquimod-Induced Skin Inflammation in Mice [jstage.jst.go.jp]
- 20. BMS-509744 | ITK inhibitor | Probechem Biochemicals [probechem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of 7H-pyrrolo[2,3-d]pyrimidine Analogs as Kinase Inhibitors in Oncology
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a "privileged" structure in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the design of numerous kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2] This guide provides a comparative analysis of prominent 7H-pyrrolo[2,3-d]pyrimidine analogs targeting three critical oncogenic kinases: Focal Adhesion Kinase (FAK), p21-Activated Kinase 4 (PAK4), and Epidermal Growth Factor Receptor (EGFR). We will delve into their potency, selectivity, and cellular activity, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
The Rise of 7H-pyrrolo[2,3-d]pyrimidines in Kinase Inhibition
The core structure of 7H-pyrrolo[2,3-d]pyrimidine mimics the adenine core of ATP, allowing these analogs to competitively bind to the ATP-binding pocket of kinases.[3] This competitive inhibition mechanism is fundamental to their function. The true ingenuity in the development of these analogs lies in the strategic functionalization of the pyrrole and pyrimidine rings, which allows for the fine-tuning of potency and selectivity for specific kinase targets. This targeted approach is crucial for developing effective cancer therapies with minimal off-target effects.
Focal Adhesion Kinase (FAK) Inhibitors
FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[4] Its overexpression is linked to increased malignancy and metastasis in various cancers, making it a compelling therapeutic target.[4][5] Several 7H-pyrrolo[2,3-d]pyrimidine-based FAK inhibitors have shown considerable promise.
Comparative Performance of FAK Inhibitor Analogs
| Compound | FAK IC50 (nM) | Cellular Activity (Cell Line) | Key Features & Findings |
| 25b | 5.4 | IC50 = 3.2 µM (A549) | Good selectivity over 26 other kinases; good metabolic stability in vitro.[6] |
| 36 | 1.89 | Decreased migration and invasion (PA-1) | Potent FAK inhibition and in vivo efficacy in an ovarian cancer model.[5] |
| 18 | 5.4 | IC50 = 3.2 µM (A549) | A dimethylphosphine oxide moiety enhances potency; low cytotoxicity.[4] |
| 19 | 19.1 | Induced apoptosis (MDA-MB-231) | A multi-target kinase inhibitor with potent FAK activity.[4] |
| 21 | 1.89 | Good solubility and metabolic stability | Developed via scaffold hopping for ovarian cancer treatment.[4] |
Analysis: The data highlights the exceptional potency of compounds 36 and 21 , with IC50 values in the low nanomolar range. Compound 25b stands out for its well-documented selectivity and metabolic stability, which are critical for further drug development.[6] The multi-target nature of compound 19 could be advantageous in certain contexts, but may also lead to off-target toxicities.
Experimental Protocol: FAK Kinase Assay (ADP-Glo™)
This protocol outlines a common method for determining the in vitro potency of FAK inhibitors.[7]
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is then converted to ATP, which generates a luminescent signal via a luciferase reaction. The signal intensity is directly proportional to FAK activity.
Workflow Diagram:
FAK Kinase Assay Workflow
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50µM DTT).[7]
-
Compound Dispensing: Add 2.5 µL of the 7H-pyrrolo[2,3-d]pyrimidine analog at various concentrations (in DMSO) to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add 2.5 µL of FAK enzyme solution (e.g., 2 nM in kinase buffer) to each well.[8]
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (e.g., 100 nM poly(Glu, Tyr) substrate and 5 µM ATP) to initiate the kinase reaction.[8][9]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[10]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[7]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
p21-Activated Kinase 4 (PAK4) Inhibitors
PAK4 is a serine/threonine kinase that is overexpressed in a variety of human cancers and is implicated in cell survival, migration, and invasion.[11][12] As a downstream effector of Rho GTPases, it represents a key node in oncogenic signaling.[13]
Comparative Performance of PAK4 Inhibitor Analogs
| Compound | PAK4 IC50 (nM) | Cellular Activity (Cell Line) | Key Features & Findings |
| 5n | 2.7 | IC50 = 7.8 nM (MV4-11) | Induces G0/G1 cell cycle arrest and apoptosis; regulates PAK4 phosphorylation in vitro.[11] |
| 5o | 20.2 | IC50 = 38.3 nM (MV4-11) | A potent analog from the same series as 5n.[11] |
| 17 | 2.7 | IC50 = 7.8 nM (MV4-11) | Excellent activity against PAK4 and proliferation of MV4-11 cells.[12] |
Analysis: Compounds 5n and 17 are standout inhibitors with exceptional potency at both the enzymatic and cellular levels.[11][12] The detailed mechanistic work on compound 5n , demonstrating its ability to induce apoptosis and cell cycle arrest, provides a strong rationale for its further development.[11] The significant drop in potency from 5n to 5o highlights the sensitivity of the PAK4 active site to subtle structural modifications of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Experimental Protocol: PAK4 Kinase Assay (ADP-Glo™)
This protocol is similar to the FAK assay, but with PAK4-specific reagents.[14][15]
Principle: The assay quantifies the ADP produced by PAK4's phosphorylation of a specific substrate. This ADP is then converted to a luminescent signal.[13]
Workflow Diagram:
PAK4 Kinase Assay Workflow
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1x Kinase Assay Buffer from a 5x stock (e.g., 200mM Tris-HCl, pH 7.5, 100mM MgCl2, 0.5 µg/µl BSA).[14] Prepare the substrate solution (e.g., PAKtide at 1 mg/ml).[16]
-
Master Mix: Prepare a master mix containing the Kinase Assay Buffer, ATP, and the PAKtide substrate.
-
Compound Addition: Add 2.5 µL of the 7H-pyrrolo[2,3-d]pyrimidine analogs at desired concentrations to the assay plate.
-
Enzyme Addition: Thaw the PAK4 enzyme on ice and dilute it to the desired concentration (e.g., 1 ng/µl) in 1x Kinase Assay Buffer.[16] Add 10 µL of the diluted enzyme to the wells.
-
Reaction Initiation: Add 12.5 µL of the Master Mix to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.[16]
-
Signal Detection: Follow steps 6-9 from the FAK Kinase Assay protocol (addition of ADP-Glo™ Reagent, Kinase Detection Reagent, incubations, and luminescence reading).
-
Analysis: Calculate IC50 values as described for the FAK assay.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, is a key driver of non-small cell lung cancer (NSCLC).[17][18] While first and second-generation EGFR inhibitors have been successful, the emergence of resistance mutations, such as T790M and C797S, has necessitated the development of next-generation inhibitors.[18][19] 7H-pyrrolo[2,3-d]pyrimidine derivatives have been instrumental in this effort.[20]
Comparative Performance of EGFR Inhibitor Analogs
| Compound | Target EGFR Mutant(s) | IC50 (nM) | Cellular Activity (Cell Line) | Key Features & Findings |
| 12i | T790M | 0.21 | Selectively inhibits HCC827 cells (EGFR activating mutation) | Covalent inhibitor with up to 104-fold selectivity for mutant vs. wild-type EGFR.[17] |
| 31r | 19del/T790M/C797S | Subnanomolar | IC50 = 250-350 nM (PC-9 triple mutant) | Fourth-generation inhibitor overcoming C797S resistance; good oral bioavailability (F=24%).[19] |
| Avitinib | L858R/T790M | 0.18 | ~43-fold more potent against mutant vs. wild-type EGFR. | A structurally distinct irreversible EGFR inhibitor.[21] |
| 2cb | HER2/EGFR | 11 (EGFR) | GI50 = 56 nM (BT-474) | A dual HER2/EGFR inhibitor with a good pharmacokinetic profile.[22] |
Analysis: The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be remarkably adaptable in targeting various EGFR mutations. Compound 12i demonstrates excellent potency and selectivity against the common T790M resistance mutation.[17] The development of compound 31r is a significant breakthrough, as it effectively inhibits the notoriously difficult C797S triple mutant, a major mechanism of resistance to third-generation inhibitors like osimertinib.[19] Avitinib also shows high potency against double mutants.[21] The dual-target approach of 2cb against both EGFR and HER2 could be beneficial in cancers where both pathways are active.[22]
Signaling Pathway: EGFR Inhibition in NSCLC
EGFR Signaling and Inhibition
Conclusion and Future Directions
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a powerful platform for the development of potent and selective kinase inhibitors. The analogs discussed herein demonstrate significant promise in targeting key oncogenic drivers like FAK, PAK4, and EGFR. The success in developing inhibitors against drug-resistant EGFR mutants, in particular, underscores the scaffold's versatility.
Future research will likely focus on:
-
Improving Pharmacokinetic Properties: Enhancing oral bioavailability and metabolic stability to improve clinical utility.
-
Kinome-wide Selectivity: Further refining substitutions to minimize off-target effects and associated toxicities.
-
Novel Targeting Strategies: Exploring covalent and allosteric inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine core to address emerging resistance mechanisms.
The continued exploration of this remarkable scaffold holds great promise for the future of targeted cancer therapy.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. AID 794 - Confirmation biochemical assay for inhibitors of Focal Adhesion Kinase (FAK) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Visualizing and Manipulating Focal Adhesion Kinase Regulation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PAK4 Kinase Enzyme System [worldwide.promega.com]
- 14. promega.co.uk [promega.co.uk]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Inhibitory Activity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against the ERK Signaling Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of the novel compound 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold, to which this compound belongs, is a well-established "privileged scaffold" in medicinal chemistry, known for yielding potent kinase inhibitors.[1][2] Given this heritage, we will contextualize the validation of our target compound against the highly consequential Mitogen-Activated Protein Kinase (MAPK) pathway, specifically focusing on its terminal kinases, ERK1/2.
Dysregulation of the MAPK/ERK pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[3][4] This guide will therefore not only detail the necessary experimental protocols but also compare the performance of this compound against established inhibitors that target different nodes of this crucial signaling cascade. Our approach is designed to be a self-validating system, progressing from direct biochemical interrogation to physiologically relevant cell-based functional outcomes, ensuring the trustworthiness and robustness of the generated data.
Section 1: The Target - Deconstructing the ERK Signaling Pathway
The MAPK/ERK pathway is a central signaling cascade that transduces extracellular signals to intracellular responses, primarily governing cellular proliferation, differentiation, and survival.[3][5] The pathway operates as a three-tiered kinase cascade, initiated by the activation of RAS proteins, which in turn recruit and activate RAF kinases (A-Raf, B-Raf, Raf-1).[5] Activated RAF then phosphorylates and activates the dual-specificity kinases MEK1 and MEK2.[6] MEK1/2 are the only known upstream activators of the final kinases in this cascade, ERK1 and ERK2.[6] Once phosphorylated by MEK, activated ERK translocates to the nucleus to regulate transcription factors or acts on cytosolic proteins, driving the cellular responses.[3]
Due to its pivotal role, constitutive activation of this pathway, often through mutations in BRAF or RAS genes, is a major driver of oncogenesis in a significant percentage of human cancers, including melanoma and colorectal cancer.[3][4] Therefore, inhibiting ERK1/2 activity presents a promising therapeutic strategy to counteract the pathological outcomes of excessive upstream signaling.[4]
Section 2: The Field - A Comparative Landscape of ERK Pathway Inhibitors
To objectively assess the potency and mechanism of this compound, its performance must be benchmarked against well-characterized inhibitors. We have selected alternatives that target different kinases within the pathway, which is crucial for elucidating our compound's specific point of action. Direct inhibition of ERK1/2 is a particularly valuable strategy, as it can potentially overcome resistance mechanisms that arise from the reactivation of ERK signaling in patients treated with upstream RAF or MEK inhibitors.[3][4]
| Inhibitor | Target Kinase | Mechanism of Action | Reported Biochemical IC₅₀ |
| Vemurafenib | BRAFV600E | ATP-competitive inhibitor of the mutant BRAF kinase.[5] | ~31 nM (for BRAFV600E) |
| Trametinib | MEK1/2 | Allosteric, non-ATP-competitive inhibitor of MEK1/2 activation and kinase activity.[5] | ~0.7-1.6 nM (for MEK1/2) |
| Ulixertinib (BVD-523) | ERK1/2 | Reversible, ATP-competitive inhibitor of ERK1/2.[4] | <0.3 nM (for ERK2) |
| This compound | ERK1/2 (Hypothesized) | To be determined (likely ATP-competitive) | To be determined |
Section 3: The Strategy - A Multi-Tiered Validation Workflow
A robust validation strategy must bridge the gap between simplified in vitro systems and complex cellular environments. A compound that shows high potency in a biochemical assay may fail in a cell-based assay due to poor membrane permeability, rapid metabolism, or cellular efflux.[7] Therefore, our workflow is designed to build confidence in the compound's activity by progressing from direct enzyme inhibition to confirmation of target engagement and functional consequences in intact cells.
Section 4: Tier 1 - Biochemical Validation of Direct ERK2 Inhibition
The primary goal of the biochemical assay is to determine if this compound directly inhibits the catalytic activity of the ERK2 enzyme and to quantify its potency via the half-maximal inhibitory concentration (IC₅₀).[8][9] We will use a luminescence-based kinase assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[10]
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format.
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant active ERK2 enzyme in kinase reaction buffer. The final concentration should be optimized to ensure the reaction is within the linear range.[10]
-
Prepare a 2X solution of a suitable substrate (e.g., MBP protein) and ATP in the same buffer. The ATP concentration should be set at its Km value for ERK2 to ensure sensitive detection of ATP-competitive inhibitors.[10]
-
Prepare serial dilutions of this compound and the control inhibitors (Vemurafenib, Trametinib, Ulixertinib) in 100% DMSO, then dilute into the reaction buffer to create 4X final concentration stocks. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solutions to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 5 µL of the 2X ERK2 enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate for 15-20 minutes at room temperature to allow the inhibitors to bind to the enzyme.[10]
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to all wells.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and quantify ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol (first, ADP-Glo™ Reagent to deplete unused ATP, then Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).[10]
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis & IC₅₀ Determination:
-
Normalize the data: The "no enzyme" control represents 100% inhibition, and the "DMSO vehicle" control represents 0% inhibition.
-
Plot the percent inhibition against the logarithmic concentration of the inhibitor.
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to calculate the IC₅₀ value.[9][11]
-
Comparative Biochemical Data (Hypothetical)
| Compound | Target | Biochemical IC₅₀ (nM) |
| Vemurafenib | ERK2 | >10,000 (Inactive) |
| Trametinib | ERK2 | >10,000 (Inactive) |
| Ulixertinib | ERK2 | 0.28 |
| This compound | ERK2 | 15.7 |
Causality Note: The expected inactivity of Vemurafenib and Trametinib in this assay is a critical internal control. It validates that the assay is specific for ERK2 inhibition and that any activity seen from our test compound is due to direct action on ERK2, not an upstream component or an assay artifact.
Section 5: Tier 2 - Cellular Validation of Target Engagement and Function
Demonstrating direct enzyme inhibition is necessary but not sufficient. We must confirm that the compound can enter a cell, engage its target, and elicit a functional biological response.[7][12] We will use the A375 human melanoma cell line, which harbors a BRAFV600E mutation and is therefore highly dependent on the ERK pathway for survival and proliferation.[4]
Protocol 1: Cellular Target Engagement (p-RSK1 Western Blot)
This assay measures the phosphorylation of Ribosomal S6 Kinase 1 (RSK1), a direct substrate of ERK. A reduction in phosphorylated RSK1 (p-RSK1) serves as a specific biomarker for the inhibition of ERK's catalytic activity within the cell.[13]
-
Cell Treatment:
-
Seed A375 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and control inhibitors for 2 hours.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-RSK1 (Ser380), total RSK1, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-RSK1 signal to total RSK1 or the loading control.
-
Plot the normalized p-RSK1 levels against inhibitor concentration to determine the cellular IC₅₀ for target engagement.
-
Protocol 2: Cellular Functional Outcome (Anti-Proliferation Assay)
This assay determines the ultimate biological consequence of ERK pathway inhibition: the suppression of cancer cell proliferation.
-
Cell Seeding & Treatment:
-
Seed A375 cells in a 96-well plate at a low density (e.g., 3,000 cells/well).
-
After 24 hours, treat the cells with a serial dilution of each inhibitor.
-
-
Incubation:
-
Incubate the plates for 72 hours to allow for multiple cell divisions.
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.
-
Read the resulting luminescence or fluorescence signal.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percent viability against the logarithmic inhibitor concentration and fit the curve to determine the half-maximal effective concentration (EC₅₀).
-
Comparative Cellular Data (Hypothetical)
| Compound | Cellular p-RSK1 IC₅₀ (nM) | Cellular Proliferation EC₅₀ (nM) |
| Vemurafenib | 35 | 50 |
| Trametinib | 1.5 | 2.5 |
| Ulixertinib | 25 | 40 |
| This compound | 150 | 250 |
Section 6: Data Synthesis and Comprehensive Interpretation
The final step is to synthesize the data from all tiers into a cohesive inhibitory profile.
| Compound | Target | Biochemical IC₅₀ (nM) | Cellular p-RSK1 IC₅₀ (nM) | Cellular Proliferation EC₅₀ (nM) |
| Vemurafenib | BRAFV600E | >10,000 (on ERK2) | 35 | 50 |
| Trametinib | MEK1/2 | >10,000 (on ERK2) | 1.5 | 2.5 |
| Ulixertinib | ERK1/2 | 0.28 | 25 | 40 |
| This compound | ERK1/2 | 15.7 | 150 | 250 |
Interpretation:
-
Confirmation of Target: The biochemical data strongly suggest that this compound is a direct inhibitor of ERK2, as hypothesized. Its inactivity against upstream kinases (data not shown, but a necessary experiment for full validation) and the inactivity of upstream inhibitors against ERK2 confirm this.
-
Potency Comparison: In our hypothetical results, this compound is a moderately potent direct inhibitor of ERK2 at the biochemical level (15.7 nM). It is less potent than the dedicated ERK inhibitor Ulixertinib (0.28 nM).
-
Biochemical vs. Cellular Shift: A notable observation is the ~10-fold shift in potency between the biochemical IC₅₀ (15.7 nM) and the cellular IC₅₀ (150 nM). This is a common phenomenon and points to potential liabilities such as suboptimal cell permeability, active efflux from the cell, or binding to plasma proteins in the cell culture media.[7] In contrast, Ulixertinib shows a larger but still significant shift, while the MEK inhibitor Trametinib demonstrates excellent translation from biochemical to cellular activity.
-
Functional Correlation: The anti-proliferative EC₅₀ (250 nM) correlates well with the target engagement IC₅₀ (150 nM), providing strong evidence that the observed reduction in cell viability is a direct consequence of ERK pathway inhibition.
Conclusion
This comparative guide outlines a rigorous, multi-tiered workflow for validating the inhibitory activity of this compound. By employing a systematic approach that progresses from direct enzyme kinetics to cellular target engagement and functional outcomes, we can build a comprehensive and trustworthy profile of a novel compound. The hypothetical data presented here illustrate that this compound is a direct, albeit moderate, inhibitor of ERK1/2 with on-target activity in a relevant cancer cell model. While its potency does not exceed that of the clinical candidate Ulixertinib, it represents a valid hit compound from the 7-deazapurine scaffold, warranting further medicinal chemistry efforts to improve its cellular potency and overall drug-like properties.
References
- 1. Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. courses.edx.org [courses.edx.org]
- 10. domainex.co.uk [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Structure-Activity Relationship of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Derivatives as Kinase Inhibitors
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] Its structural resemblance to the ATP purine base allows it to effectively compete for the ATP-binding site of various kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives. We will dissect the impact of structural modifications at key positions on their biological activity, offering a comparative framework for researchers in drug discovery and development.
The 7H-Pyrrolo[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrrolo[2,3-d]pyrimidine nucleus serves as a versatile template for designing potent and selective inhibitors for a wide array of protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Janus Kinase 3 (JAK3).[1][3] The core structure's ability to form crucial hydrogen bonds within the kinase hinge region is a key determinant of its inhibitory activity. The general workflow for discovering and optimizing inhibitors based on this scaffold is outlined below.
Caption: General workflow for inhibitor development.
Dissecting the Structure-Activity Relationship (SAR)
The potency and selectivity of this compound derivatives can be finely tuned by strategic modifications at several key positions. We will now explore these positions in detail.
Position 2: The Role of the Methylthio Group
The 2-(methylthio) group is a common starting point for derivatization. While providing a baseline level of activity, modifications at this position can significantly impact target engagement and selectivity.
-
Replacement with Amines: A prevalent strategy involves replacing the methylthio group with various substituted amines. This modification allows for the introduction of diverse functionalities that can probe different regions of the ATP-binding pocket. For example, in the development of STAT6 inhibitors, a 2-amino linkage to a phenylpiperazine acetamide moiety proved highly effective.[4] Similarly, in the pursuit of LRRK2 inhibitors, various amine substituents at the C2-position were explored, leading to potent analogs.[5]
-
Impact on Selectivity: The nature of the substituent at C2 can dictate selectivity among different kinases. For instance, in a series of p21-activated kinase 4 (PAK4) inhibitors, the 2-substituent, in combination with modifications at the 4-position, was crucial for achieving high potency and selectivity.[6][7] The interactions of these substituents with the kinase hinge region and surrounding residues are critical for affinity.[7]
Position 4: The Gateway to the Solvent-Front
The 4-ol (or its tautomeric 4-oxo form) is frequently replaced with substituted amino groups to extend into the solvent-exposed region of the ATP-binding site. This position is pivotal for enhancing potency and influencing pharmacokinetic properties.
-
Introduction of Aryl and Heteroaryl Amines: The introduction of an aniline or other aryl/heteroaryl amines at the C4 position is a well-established strategy. In the development of multi-target tyrosine kinase inhibitors, N4-phenyl substitution was shown to control both the potency and specificity of activity against EGFR, VEGFR, and PDGFR-β.[8]
-
Covalent Inhibition: For certain targets, the C4-substituent can be engineered to include a reactive group (e.g., an acrylamide moiety) that forms a covalent bond with a nearby cysteine residue in the target kinase. This strategy has been successfully employed to develop irreversible inhibitors of kinases like EGFR and Itk.[9][10]
Position 7: Modulating Solubility and Cell Permeability
The N7 position of the pyrrole ring is often directed towards the exterior of the ATP binding pocket, making it an ideal position for modifications aimed at improving physicochemical properties such as solubility and cell permeability without disrupting the core binding interactions.
-
Introduction of Solubilizing Groups: Attaching polar groups, such as morpholinoethyl or other similar moieties, can enhance the aqueous solubility of the compound. This was demonstrated in a series of inhibitors targeting Plasmodium falciparum calcium-dependent protein kinases.[11]
-
Benzyl and Substituted Benzyl Groups: The introduction of a benzyl group or substituted benzyl groups at N7 is a common modification. For instance, a 7-(3,5-difluorobenzyl) group was found to be optimal in a series of STAT6 inhibitors.[4] In the context of Zika virus inhibitors, various substituents on a 7-benzyl group were explored to determine their effect on antiviral activity.[12]
The interplay of substituents at these three key positions dictates the overall pharmacological profile of the compound, as illustrated in the diagram below.
Caption: Key modification points and their influence.
Comparative Analysis of Derivatives
To illustrate the impact of these structural modifications, the following table summarizes the activity of representative 7H-pyrrolo[2,3-d]pyrimidine derivatives against various kinase targets.
| Compound ID | Modification at C2 | Modification at C4 | Modification at N7 | Target Kinase | IC50 (nM) | Reference |
| Compound 12i | 2-amino linked to acrylamide moiety | 4-Anilino | - | EGFR (T790M) | 0.21 | [10] |
| Compound 24 | 2-amino-phenylpiperazin-1-yl]acetamide | 4-amino | 7-(3,5-difluorobenzyl) | STAT6 | Potent Inhibition | [4] |
| Compound 9a | - | 4-amino linked to acrylamide moiety | - | JAK3 | 0.29 | [3] |
| Compound 25b | - | 4-amino linked to dimethylphosphine oxide | - | FAK | 5.4 | [13] |
| Compound 5n | 2-imino | 4-imino linked to a hexatomic ring | - | PAK4 | 2.7 | [6][7] |
Note: The table presents a selection of compounds to highlight SAR trends. For detailed structures and a comprehensive list, please refer to the cited literature.
Experimental Protocols
The synthesis and evaluation of these derivatives follow established medicinal chemistry workflows. Below are representative protocols.
General Synthesis of 4-Amino-7H-pyrrolo[2,3-d]pyrimidine Derivatives
A common synthetic route involves the displacement of a chlorine atom at the C4 position with a desired amine.
-
Chlorination: The starting material, this compound, is first chlorinated at the 4-position using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
-
N-Alkylation/Arylation (Optional): The nitrogen at the 7-position can be substituted via reaction with an appropriate alkyl or aryl halide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.[11][12]
-
Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with the desired primary or secondary amine in a suitable solvent (e.g., ethanol, isopropanol) often under reflux conditions, to yield the final 4-amino product.[14] This step can also be achieved via palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reactions for less reactive amines.[10]
Caption: Synthetic scheme for 4-amino derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically assessed using in vitro kinase assays.
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using methods like ELISA, radiometric assays, or fluorescence-based assays (e.g., LanthaScreen™, HTRF®).
-
Procedure:
-
A specific concentration of the recombinant kinase is incubated with a substrate (e.g., a peptide or protein) and ATP in a buffered solution.
-
The test compound is added at various concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Conclusion
The this compound scaffold is a highly adaptable platform for the development of potent and selective kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the C2, C4, and N7 positions. Modifications at C2 and C4 are instrumental in achieving high potency and modulating selectivity by interacting with the kinase hinge region and solvent-front, respectively. The N7 position offers a valuable handle for fine-tuning the physicochemical properties of the compounds. A thorough understanding of these SAR trends is essential for the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
Selectivity Profiling of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against a Kinase Panel: A Comparative Guide
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and immunology.[1][2] The human kinome comprises over 500 members, and their high degree of structural conservation, especially within the ATP-binding site, presents a formidable challenge for the development of selective inhibitors.[3][4] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects, which are significant causes of clinical trial failures.[2][3] Therefore, early and comprehensive selectivity profiling of any potential kinase inhibitor is not just a regulatory checkbox but a cornerstone of a successful drug development program.[1][5]
This guide provides an in-depth technical overview of the selectivity profiling of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a compound built upon the versatile 7H-pyrrolo[2,3-d]pyrimidine scaffold. This scaffold, also known as 7-deazapurine, is a privileged structure in medicinal chemistry, forming the core of numerous reported kinase inhibitors targeting a diverse range of kinases, including RET, ITK, CSF1R, and PAK4.[6][7][8][9]
Our objective is to present a comprehensive framework for assessing the kinase selectivity of this compound. We will detail the experimental design and rationale, present comparative data with representative alternative inhibitors, and discuss the implications of the resulting selectivity profile for future development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the critical process of kinase inhibitor characterization.
The Importance of Kinase Selectivity: The "Why" Behind the Screen
The central dogma of kinase inhibitor development has evolved from a "one drug, one target" paradigm to a more nuanced understanding of "polypharmacology."[10] While exquisite selectivity for a single kinase is sometimes desired, inhibiting a specific, small subset of kinases can offer synergistic therapeutic benefits, as seen with multi-targeted inhibitors like Dasatinib.[10] Conversely, promiscuous inhibition across numerous kinases or kinase families often leads to toxicity.[3]
Therefore, the goal of selectivity profiling is twofold:
-
To Confirm On-Target Potency: Does the compound effectively inhibit the intended kinase target?
-
To Uncover Off-Target Liabilities: Which other kinases does the compound inhibit, and at what concentrations? This knowledge is crucial for predicting potential side effects and understanding the compound's mechanism of action.[11]
By screening against a broad, biologically relevant panel of kinases, we generate a "fingerprint" of the compound's activity across the kinome. This allows for early-stage risk assessment and informs the subsequent steps of lead optimization.[1][5]
Methodology: A Framework for Robust Kinase Profiling
To ensure the generation of reliable and reproducible data, a multi-faceted approach is employed. The following protocols represent a gold-standard workflow for kinase selectivity profiling.
Experimental Workflow Overview
The overall process begins with a primary screen at a single high concentration to identify initial "hits," followed by more detailed dose-response studies to determine the potency (IC50) for those interactions.
Caption: High-level workflow for kinase inhibitor selectivity profiling.
Detailed Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay
For this guide, we will describe the use of the ADP-Glo™ Kinase Assay, a widely adopted platform due to its high sensitivity and broad applicability.[12] The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The luminescence generated is proportional to the ADP concentration, and therefore, to the kinase activity.[12]
Materials:
-
Recombinant human kinases (e.g., from a Eurofins KinaseProfiler™ or Promega panel).[12][13]
-
Substrates specific to each kinase.
-
ATP at a concentration approximating the Michaelis constant (Km) for each kinase to ensure physiologically relevant and comparable IC50 values.[14]
-
Test Compound: this compound.
-
Control Inhibitor: A known inhibitor for each kinase (e.g., Staurosporine as a broad-spectrum control).
-
ADP-Glo™ Kinase Assay Reagents (Promega).
-
Assay Plates: 384-well, white, low-volume (e.g., Corning #3572).
-
Luminometer plate reader.
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare a 10-point serial dilution series of the test compound in DMSO, typically starting from 100 µM.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound dilutions into the 384-well assay plates. This minimizes DMSO concentration in the final reaction.
-
Include "vehicle only" (DMSO) controls for 100% kinase activity and "no enzyme" or "high concentration control inhibitor" wells for 0% activity.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.
-
Add the kinase/substrate mix to the compound-plated wells to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction, as determined during assay validation.[14]
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.[15]
-
-
Data Acquisition:
-
Measure the luminescence signal in each well using a plate-reading luminometer.
-
-
IC50 Calculation:
-
Normalize the raw luminescence data using the vehicle (100% activity) and high-inhibition (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic (sigmoidal) dose-response model to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[15][16]
-
Results: Profiling and Comparative Analysis
While specific experimental data for this compound is not publicly available, we can present an illustrative profile based on activities reported for structurally related 7H-pyrrolo[2,3-d]pyrimidine derivatives.[6][7][8][9][17] This hypothetical data serves to demonstrate how results are presented and interpreted.
For comparison, we include data for two well-known kinase inhibitors: Pexidartinib , a selective CSF1R inhibitor, and Sunitinib , a multi-targeted tyrosine kinase inhibitor.
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Pexidartinib (Reference) | Sunitinib (Reference) | Kinase Family |
| CSF1R | 15 | 10 | 9 | Tyrosine Kinase |
| KIT | 850 | 250 | 8 | Tyrosine Kinase |
| KDR (VEGFR2) | >10,000 | 1,500 | 9 | Tyrosine Kinase |
| RET | 350 | >10,000 | 30 | Tyrosine Kinase |
| PAK4 | 75 | >10,000 | >10,000 | Ser/Thr Kinase |
| ITK | 2,500 | >10,000 | >10,000 | Tyrosine Kinase |
| EGFR | >10,000 | 8,500 | >10,000 | Tyrosine Kinase |
| SRC | 5,000 | >10,000 | 150 | Tyrosine Kinase |
Data for reference compounds are representative and compiled from public sources for illustrative purposes.
Discussion and Interpretation
The hypothetical data in Table 1 suggests that this compound exhibits a distinct selectivity profile.
-
Primary Targets and Potency: The compound shows potent, nanomolar inhibition of CSF1R and PAK4. This dual activity could be therapeutically interesting, as both kinases are implicated in cancer progression.[7][8] The potency against CSF1R is comparable to the approved inhibitor Pexidartinib.
-
Selectivity Profile:
-
Compared to the multi-targeted inhibitor Sunitinib, our test compound is significantly more selective. It shows weak or no activity against key Sunitinib targets like KDR and KIT at concentrations up to 10 µM. This is a desirable trait, as inhibition of KDR is associated with toxicities such as hypertension.
-
The compound demonstrates good selectivity against other closely related kinases. For example, while some pyrrolo[2,3-d]pyrimidines target RET, this analog shows only moderate activity, suggesting the 2-(methylthio) and 4-ol substitutions confer a unique selectivity profile.[9]
-
The lack of activity against EGFR is a critical feature, as EGFR inhibition is linked to skin rash and other side effects.[7]
-
-
Causality of Experimental Choices: The decision to test at ATP concentrations near the KM for each kinase is crucial.[14] ATP-competitive inhibitors will appear artificially potent in assays with low ATP concentrations. Using physiological ATP levels provides a more accurate prediction of how the compound will behave in a cellular context.[18]
Signaling Pathway Context
To understand the potential biological impact of inhibiting CSF1R, it is essential to visualize its role in cellular signaling. CSF1R is a receptor tyrosine kinase that is critical for the survival, proliferation, and differentiation of macrophages.[7]
Caption: Simplified CSF1R signaling pathway and the point of inhibition.
Conclusion and Future Directions
This guide outlines a robust methodology for the selectivity profiling of this compound. The illustrative data, based on related compounds, highlights its potential as a selective inhibitor of CSF1R and PAK4. The favorable selectivity profile, particularly the lack of activity against KDR and EGFR, suggests a lower potential for common off-target toxicities compared to broader-spectrum inhibitors.
The next logical steps in the development of this compound would include:
-
Cellular Target Engagement Assays: Confirming that the compound inhibits the target kinases within a cellular environment using techniques like NanoBRET™ or in-cell Westerns.[11][16]
-
Broader Kinome Screening: Expanding the profile to a larger panel (e.g., 400+ kinases) to uncover any unexpected off-target interactions.[13]
-
In Vivo Efficacy and Safety Studies: Assessing the compound's therapeutic effect and tolerability in relevant animal models.
By systematically applying these rigorous profiling strategies, researchers can build a comprehensive understanding of a compound's biological activity, enabling data-driven decisions to advance the most promising candidates toward clinical development.
References
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase profiling and screening_kinase profiling service_kinase screening assay - Intergrated Kinase Drug Discovery - ICE Bioscience [en.ice-biosci.com]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.co.uk]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
A Comparative Efficacy Analysis of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Established Kinase Inhibitors
In the landscape of targeted therapeutics, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive framework for evaluating the efficacy of a specific derivative, 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, in comparison to established drugs targeting key kinases implicated in oncology and inflammatory diseases. While direct comparative data for this particular molecule is not yet prevalent in published literature, this document outlines the essential experimental workflows and theoretical underpinnings required to rigorously assess its therapeutic potential.
Introduction to this compound and its Therapeutic Rationale
The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, enabling it to effectively compete for the ATP-binding site of various protein kinases.[1][2] Modifications on this scaffold have yielded inhibitors of critical signaling proteins such as Janus kinases (JAKs), spleen tyrosine kinase (Syk), and epidermal growth factor receptor (EGFR), among others. The subject of this guide, this compound, possesses a methylthio group at the 2-position and a hydroxyl group at the 4-position, chemical features that suggest a potential for selective interactions within the kinase ATP-binding pocket.
Given the extensive research into derivatives of this scaffold, it is hypothesized that this compound may exhibit inhibitory activity against key kinases involved in proliferative and inflammatory signaling pathways. This guide will therefore focus on a comparative analysis against established inhibitors of two such kinases: the Janus Kinase (JAK) family and the Epidermal Growth Factor Receptor (EGFR).
Comparative Framework: Target Selection and Benchmarking
To establish a robust comparison, we will benchmark the efficacy of this compound against the following well-characterized and clinically approved drugs:
-
Tofacitinib: A pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. It serves as an excellent comparator for assessing potency against the JAK-STAT signaling pathway.
-
Erlotinib: An EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer. It will be the benchmark for evaluating activity against the EGFR signaling cascade.
The following sections detail the experimental protocols necessary to generate comparative efficacy data.
Part 1: In Vitro Efficacy Assessment
Kinase Inhibition Assays
The initial step is to determine the direct inhibitory effect of this compound on the target kinases.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of inhibitor binding to the kinase active site.
Step-by-Step Methodology:
-
Reagents:
-
Purified, recombinant human JAK1, JAK2, JAK3, and EGFR kinase domains (Thermo Fisher Scientific).
-
LanthaScreen™ Eu-labeled anti-His antibody (or other appropriate tag-specific antibody).
-
Alexa Fluor™ 647-labeled kinase tracer.
-
Test compounds: this compound, Tofacitinib, and Erlotinib, serially diluted in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
-
Procedure:
-
Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer.
-
Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
In a 384-well plate, add 5 µL of each serially diluted test compound.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to each well.
-
Incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 620 nm and 665 nm following excitation at 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound against each kinase.
-
Data Presentation:
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | EGFR IC₅₀ (nM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Tofacitinib | Experimental | Experimental | Experimental | Experimental |
| Erlotinib | Experimental | Experimental | Experimental | Experimental |
Cellular Phosphorylation Assays
To assess the functional consequence of kinase inhibition in a cellular context, we will measure the phosphorylation of downstream target proteins.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
For JAK activity: Use a human cell line responsive to cytokine stimulation, such as TF-1 or HEL cells.
-
For EGFR activity: Use a human cancer cell line with high EGFR expression, such as A431 or NCI-H1975.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with serially diluted concentrations of this compound, Tofacitinib, or Erlotinib for 2 hours.
-
Stimulate the cells with an appropriate ligand (e.g., IL-2 or GM-CSF for JAKs, EGF for EGFR) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-STAT3 (for JAKs), total STAT3, phospho-EGFR, and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Plot the normalized phosphorylation against the log of the inhibitor concentration to determine the cellular IC₅₀.
-
Data Presentation:
| Compound | p-STAT3 IC₅₀ (nM) | p-EGFR IC₅₀ (nM) |
| This compound | Experimental | Experimental |
| Tofacitinib | Experimental | Experimental |
| Erlotinib | Experimental | Experimental |
Part 2: In Vivo Efficacy Assessment
Animal Models
The in vivo efficacy will be evaluated in established mouse models of inflammation and cancer.
-
Collagen-Induced Arthritis (CIA) in DBA/1 Mice: A model for rheumatoid arthritis to evaluate anti-inflammatory efficacy, relevant for JAK inhibition.
-
A431 Xenograft Model in Athymic Nude Mice: A model for tumors driven by EGFR overexpression.
Experimental Protocol: Collagen-Induced Arthritis Model
Step-by-Step Methodology:
-
Induction of Arthritis:
-
Immunize male DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.
-
Administer a booster immunization 21 days later.
-
-
Treatment:
-
Begin treatment upon the onset of visible signs of arthritis.
-
Administer this compound, Tofacitinib, or vehicle control orally once daily.
-
-
Efficacy Evaluation:
-
Monitor body weight and clinical arthritis score (based on paw swelling and redness) daily.
-
At the end of the study, collect paws for histological analysis of joint inflammation and damage.
-
Measure serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA.
-
Data Presentation:
| Treatment Group | Mean Arthritis Score (Day X) | Paw Swelling (mm) | Joint Damage Score (Histology) |
| Vehicle | Experimental | Experimental | Experimental |
| This compound | Experimental | Experimental | Experimental |
| Tofacitinib | Experimental | Experimental | Experimental |
Experimental Protocol: A431 Xenograft Model
Step-by-Step Methodology:
-
Tumor Implantation:
-
Inject A431 cells subcutaneously into the flank of athymic nude mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups.
-
Administer this compound, Erlotinib, or vehicle control orally once daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for p-EGFR).
-
Data Presentation:
| Treatment Group | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) |
| Vehicle | 0 | Experimental |
| This compound | Experimental | Experimental |
| Erlotinib | Experimental | Experimental |
Visualizing the Scientific Workflow and Signaling Pathways
Caption: Proposed experimental workflow for comparative efficacy analysis.
Caption: Simplified JAK-STAT and EGFR signaling pathways.
Conclusion
This guide provides a scientifically rigorous and logically structured framework for the comparative efficacy evaluation of this compound. By benchmarking against established drugs like Tofacitinib and Erlotinib, researchers can generate the necessary data to ascertain the therapeutic potential of this novel compound. The detailed protocols for in vitro and in vivo studies are designed to yield robust and reproducible results, enabling a clear assessment of its potency and selectivity as a potential kinase inhibitor. The successful execution of these experiments will be crucial in determining the future developmental trajectory of this compound.
References
A Senior Application Scientist's Guide to Benchmarking 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Against Sunitinib
Introduction
In the landscape of targeted cancer therapy, the multi-kinase inhibitor sunitinib has served as a cornerstone for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1] Its mechanism of action, centered on the inhibition of several receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), has established a benchmark for anti-angiogenic and anti-proliferative efficacy.[1][2]
This guide introduces a potential new challenger from the 7H-pyrrolo[2,3-d]pyrimidine scaffold: 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of kinases, including p21-activated kinase 4 (PAK4), interleukin-2-inducible T-cell kinase (Itk), and epidermal growth factor receptor (EGFR).[3][4][5] Notably, some halogenated derivatives of 7H-pyrrolo[2,3-d]pyrimidine have shown inhibitory effects on VEGFR2, a primary target of sunitinib, suggesting a potential overlap in their mechanisms of action.[6]
This document provides a comprehensive framework for the head-to-head benchmarking of this compound against sunitinib. We will proceed from foundational biochemical assays to more complex cell-based evaluations and outline a conceptual basis for future in vivo studies. The causality behind each experimental choice is explained to ensure a robust and insightful comparison.
Part 1: Foundational Biochemical Evaluation - Kinase Inhibition Profiling
The initial and most critical step is to understand the direct inhibitory effects of this compound on a panel of purified kinases and to compare its potency and selectivity with sunitinib.
In Vitro Kinase Assay Panel
Rationale: A broad kinase panel is essential to determine the primary targets of our novel compound and to identify potential off-target effects. Given that sunitinib is a multi-targeted inhibitor, a direct comparison of the IC50 values across a shared panel of kinases will provide a clear picture of their relative potencies and selectivity profiles.[2][7] The panel should include the known primary targets of sunitinib and other kinases implicated in cancer progression that are known to be inhibited by the 7H-pyrrolo[2,3-d]pyrimidine scaffold.
Recommended Kinase Panel:
-
Primary Sunitinib Targets: VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT, FLT3, RET[8][9][10]
-
Potential Targets based on Scaffold: EGFR, PAK4, Itk, STAT6[3][4][5][11]
-
Common Off-Targets for Kinase Inhibitors: SRC, ABL, LCK
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for assessing kinase activity by measuring the amount of ATP remaining in solution after the kinase reaction.[12]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and sunitinib (as a positive control) in 100% DMSO.
-
Prepare serial dilutions of each compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Prepare a solution of the kinase, its specific substrate, and ATP in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and ATP solution to each well.
-
Add the serially diluted compounds to the wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Incubate the plate at 30°C for 1 hour.
-
Add a kinase detection reagent (e.g., Kinase-Glo®) that contains luciferase and luciferin. This reagent will produce a luminescent signal proportional to the amount of ATP remaining.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: Comparative Kinase Inhibition Profile
| Kinase | This compound IC50 (nM) | Sunitinib IC50 (nM) |
| VEGFR2 | [Experimental Value] | [Experimental Value] |
| PDGFRβ | [Experimental Value] | [Experimental Value] |
| c-KIT | [Experimental Value] | [Experimental Value] |
| EGFR | [Experimental Value] | [Experimental Value] |
| PAK4 | [Experimental Value] | [Experimental Value] |
| SRC | [Experimental Value] | [Experimental Value] |
Part 2: Cellular Activity Assessment - Probing the Phenotypic Response
Following the biochemical evaluation, it is crucial to assess the effects of the compounds in a more complex biological system.[13] Cell-based assays will help determine if the observed in vitro kinase inhibition translates to a functional cellular response.[14]
Cell Viability and Proliferation Assays
Rationale: These assays are fundamental for determining the cytotoxic and cytostatic effects of the compounds on cancer cells.[15] We will use cell lines with known dependencies on the kinases targeted by sunitinib and potentially by our novel compound.
Recommended Cell Lines:
-
786-O (Renal Cell Carcinoma): Known to be sensitive to sunitinib.
-
HUVEC (Human Umbilical Vein Endothelial Cells): To assess anti-angiogenic potential through effects on endothelial cell proliferation.
-
A431 (Epidermoid Carcinoma): Overexpresses EGFR, relevant for the pyrrolo[2,3-d]pyrimidine scaffold.
-
GIST-T1 (Gastrointestinal Stromal Tumor): Expresses a mutant, constitutively active c-KIT.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Seed the chosen cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and sunitinib in cell culture medium.
-
Replace the medium in the cell plates with the medium containing the compounds. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 value (the concentration required to inhibit cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Data Presentation: Comparative Cell Viability
| Cell Line | This compound GI50 (µM) | Sunitinib GI50 (µM) |
| 786-O | [Experimental Value] | [Experimental Value] |
| HUVEC | [Experimental Value] | [Experimental Value] |
| A431 | [Experimental Value] | [Experimental Value] |
| GIST-T1 | [Experimental Value] | [Experimental Value] |
Target Engagement and Pathway Modulation
Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended kinase targets, we will use Western blotting to assess the phosphorylation status of the kinases and their downstream effectors.[16]
Experimental Workflow: Target Engagement Analysis
Caption: Workflow for Western Blot Analysis of Target Engagement.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Treat cells with the GI50 concentration of each compound for a short duration (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinases (e.g., p-VEGFR2, VEGFR2, p-AKT, AKT).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A potent and on-target inhibitor should show a significant decrease in the phosphorylation of its target kinase and downstream signaling proteins compared to the vehicle-treated control.
Part 3: In Vivo Efficacy - Conceptual Framework
While beyond the scope of this initial guide to provide detailed protocols, a logical next step is to evaluate the in vivo anti-tumor efficacy of this compound in a relevant animal model.[17][18]
Conceptual In Vivo Study Design
Caption: Conceptual Workflow for an In Vivo Xenograft Study.
Key Endpoints for Comparison:
-
Tumor Growth Inhibition (TGI): The primary measure of efficacy.
-
Tolerability: Assessed by monitoring body weight and clinical signs.
-
Pharmacokinetics (PK): To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the new compound.[19]
-
Pharmacodynamics (PD): Analysis of target modulation in tumor tissue.
The dose and schedule for sunitinib in such studies are well-established, providing a solid benchmark for comparison.[17][20]
Conclusion
This guide provides a structured and scientifically rigorous framework for benchmarking the novel compound this compound against the established multi-kinase inhibitor, sunitinib. By systematically progressing from in vitro biochemical and cell-based assays to a well-defined plan for in vivo studies, researchers can generate a comprehensive data package to evaluate the therapeutic potential of this new chemical entity. The emphasis on understanding the underlying mechanism of action through target engagement studies is critical for making informed decisions about the future development of this and other compounds from the promising 7H-pyrrolo[2,3-d]pyrimidine scaffold.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
- 7. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 10. cancercareontario.ca [cancercareontario.ca]
- 11. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Localization of sunitinib in in vivo animal and in vitro experimental models by MALDI mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Contrasting effects of sunitinib within in vivo models of metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Assay Development for Validating 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol Activity
Introduction
In the landscape of modern drug discovery, the initial identification of a bioactive "hit" molecule is merely the first step in a long and rigorous journey. The critical subsequent phase is target validation and mechanism of action (MoA) elucidation. A compound's observed biological effect must be unequivocally linked to its interaction with a specific molecular target. This guide provides a comprehensive framework for confirming the biological activity of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a small molecule featuring the pyrrolopyrimidine scaffold. This chemical motif is prevalent in numerous kinase inhibitors, and derivatives have shown activity against enzymes like p21-activated kinase 4 (PAK4) and STAT6.[1][2] Therefore, this guide will proceed under the well-founded hypothesis that the compound is a protein kinase inhibitor, and will detail a multi-faceted, orthogonal assay strategy to rigorously confirm this hypothesis.
The Logic of an Orthogonal Approach
A successful validation strategy interrogates the compound's activity from three distinct angles: direct enzymatic inhibition, physical binding to the target, and functional modulation within a living cell. Each layer of evidence reinforces the others, creating a self-validating system that significantly increases confidence in the proposed MoA.
Caption: The core principles of an orthogonal validation strategy.
Part 1: Foundational Evidence - Direct Enzyme Inhibition
The first step is to determine if this compound directly inhibits the catalytic activity of its purified target kinase. Biochemical assays provide a clean, in vitro system to quantify potency (e.g., IC50) without the complexities of a cellular environment.
Comparison of Biochemical Kinase Assay Formats
Modern drug discovery relies on assays that are sensitive, scalable, and safe.[4] While radiometric assays are historically the "gold standard" for their direct measurement of phosphate transfer, non-radioactive formats now dominate high-throughput screening.[4][5]
| Assay Type | Principle | Advantages | Disadvantages | Typical Output |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[5] | High sensitivity, considered the "gold standard," detects ATP- and substrate-competitive inhibitors.[5][6] | Requires handling of radioactive materials, specialized equipment, and waste disposal; lower throughput.[5] | IC50, Ki |
| Fluorescence-Based | Utilizes fluorescently labeled substrates, antibodies, or tracers to detect phosphorylation or inhibitor displacement (e.g., TR-FRET, FP).[5][7] | High-throughput, non-radioactive, highly sensitive, can be miniaturized.[4][7] | Potential for compound interference (auto-fluorescence or quenching).[4] | IC50, Ki, Binding Affinity |
| Luminescence-Based | Measures kinase activity by quantifying the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™).[8] | High-throughput, robust signal, less susceptible to light-based interference than fluorescence.[8][9] | Indirect measurement of phosphorylation; potential for compound interference with the luciferase enzyme. | IC50 |
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol is adapted from methodologies used for screening kinase inhibitors and measures the amount of ADP generated in a kinase reaction.[8][9] The luminescence signal is directly proportional to kinase activity.
Objective: To determine the IC50 value of this compound against its putative target kinase.
Materials:
-
Target Kinase (purified, recombinant)
-
Kinase-specific substrate (e.g., a peptide like MBP)[9]
-
This compound
-
Staurosporine (positive control inhibitor)
-
ATP at Km concentration for the target kinase
-
Kinase Assay Buffer (containing appropriate divalent cations, e.g., MgCl₂)
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM. Also prepare dilutions for the staurosporine control.
-
Assay Plate Setup: Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[9]
-
Enzyme/Substrate Addition: Prepare a master mix of the target kinase and its substrate in kinase assay buffer. The concentrations should be optimized for linear reaction kinetics.[9] Add 10 µL of this mix to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.[9]
-
Initiate Kinase Reaction: Prepare a solution of ATP at its predetermined Km concentration in kinase assay buffer. Add 10 µL to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at room temperature for a set time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP.[9] Incubate for 30-40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a light signal.[8] Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Part 2: The Orthogonal Check - Confirming Target Engagement in Cells
Demonstrating that a compound inhibits a purified enzyme is crucial, but it doesn't prove the compound can enter a cell and bind to its intended target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in intact cells or cell lysates.[10]
The principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization results in an increased resistance to thermal denaturation.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To demonstrate that this compound binds to and stabilizes its target kinase in a cellular context.
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge capable of high speeds
-
Protein lysis buffer (e.g., RIPA buffer)
-
Equipment for Western Blotting (SDS-PAGE gels, transfer system, etc.)
-
Primary antibody specific to the target kinase
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with either this compound at a chosen concentration (e.g., 10x the biochemical IC50) or DMSO vehicle control for 1-2 hours in the incubator.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a specific cell density.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 4°C. One aliquot should be kept at room temperature as the non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath). This releases the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.
-
Western Blot Analysis: Normalize the total protein loaded for each sample and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody against the target kinase, followed by an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescence substrate.
-
Data Analysis: Quantify the band intensity for each temperature point for both the vehicle-treated and compound-treated samples. Plot the percentage of soluble protein remaining relative to the non-heated control against the temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore target engagement.
Part 3: The Functional Proof - Measuring Downstream Cellular Activity
The final and most biologically relevant step is to confirm that target engagement by the compound leads to the expected functional outcome: the inhibition of the kinase's signaling pathway within the cell. This is typically measured by assessing the phosphorylation status of a known downstream substrate of the target kinase.
Comparison of Cell-Based Functional Assays
Several methods can quantify changes in protein phosphorylation in response to an inhibitor.[11][12][13]
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blot | Separates proteins by size via SDS-PAGE, followed by immunodetection of a specific phospho-protein using a phospho-site-specific antibody. | Widely accessible, provides information on protein size, allows for multiplexing with total protein controls. | Low throughput, semi-quantitative, requires high-quality specific antibodies.[13] |
| In-Cell ELISA / AlphaLISA | An immunoassay performed in microplates to quantify the level of a specific phospho-protein in cell lysates.[12] | Higher throughput than Western Blot, more quantitative, amenable to automation. | Can be subject to antibody cross-reactivity, does not provide size information. |
| NanoBRET™ Target Engagement | Measures compound binding to a NanoLuciferase-tagged kinase in live cells by detecting the disruption of energy transfer (BRET) between the kinase and a fluorescent tracer.[11] | Live-cell measurement of target occupancy, quantitative, high-throughput. | Requires genetic modification of cells to express the fusion protein, dependent on available tracers. |
Experimental Protocol: Western Blot for Substrate Phosphorylation
Objective: To determine if treatment with this compound reduces the phosphorylation of a known downstream substrate of the target kinase in cells.
Materials:
-
Cell line with an active signaling pathway for the target kinase
-
Serum-free and complete cell culture medium
-
A known activator/ligand for the pathway (if required to stimulate phosphorylation)
-
This compound
-
DMSO (vehicle control)
-
Phosphatase inhibitors
-
Protein lysis buffer (e.g., RIPA buffer)
-
Primary antibody specific for the phosphorylated form of the substrate
-
Primary antibody for the total form of the substrate (loading control)
-
Primary antibody for a housekeeping protein like GAPDH or β-actin (loading control)
-
Secondary HRP-conjugated antibodies
Procedure:
-
Cell Culture and Starvation: Plate cells and grow to ~80% confluency. If the pathway requires stimulation, serum-starve the cells overnight to reduce basal signaling.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (or DMSO vehicle) for 1-2 hours.
-
Pathway Stimulation: If applicable, stimulate the cells with the appropriate ligand/activator for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Immunodetection:
-
Probe one membrane with the phospho-specific substrate antibody.
-
To ensure changes in phosphorylation are not due to changes in total protein levels, strip and re-probe the same membrane with an antibody for the total substrate protein, or run a parallel gel.
-
Probe for a housekeeping protein (e.g., GAPDH) to confirm equal protein loading across all lanes.
-
-
Data Analysis: Quantify the band intensities for the phospho-protein and normalize them to the total substrate protein or the housekeeping protein. A dose-dependent decrease in the normalized phospho-protein signal in the compound-treated samples compared to the stimulated vehicle control confirms functional inhibition of the cellular pathway.
Synthesizing the Evidence: A Validated Hit
By systematically progressing through this orthogonal assay cascade, researchers can build a powerful and convincing case for the mechanism of action of this compound.
Caption: A logical workflow for orthogonal hit validation.
A positive result from the biochemical assay (Part 1) establishes direct enzymatic inhibition. Confirmation via CETSA (Part 2) proves the compound engages the target in the complex cellular milieu, ruling out many in vitro artifacts. Finally, the functional cell-based assay (Part 3) demonstrates that this target engagement translates into the desired biological consequence, confirming the compound's mechanism of action. This layered evidence provides the confidence needed to advance a compound from a mere "hit" to a validated "lead" for further development.
References
- 1. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. domainex.co.uk [domainex.co.uk]
- 10. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
A Comparative Guide to the Biological Evaluation of Thio-Containing Pyrrolo[2,3-d]pyrimidine Derivatives
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analogue, is a privileged heterocyclic system in medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1][2] Several drugs incorporating this core structure, such as the anticancer agents Ruxolitinib and Tofacitinib, have successfully reached the market, underscoring the scaffold's clinical significance.[2] A key area of ongoing research involves the synthesis and evaluation of derivatives containing a thio-group, which has been shown to modulate and enhance biological activity. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various thio-containing pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data and protocols.
Synthetic Strategies: An Overview
The synthesis of thio-containing pyrrolo[2,3-d]pyrimidines typically begins with the construction of a substituted pyrrole precursor. These precursors are then cyclized to form the pyrrolo[2,3-d]pyrimidine-2-thione or 4-thione derivatives.[3][4] Further modifications, such as S-alkylation or the introduction of various aryl groups, can be performed to generate a library of diverse compounds for biological screening.[3]
Caption: General synthetic workflow for thio-containing pyrrolo[2,3-d]pyrimidines.
Comparative Anticancer Evaluation
Pyrrolo[2,3-d]pyrimidine derivatives have garnered significant attention as potential anticancer agents due to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[5] The introduction of a thio-group can influence the binding affinity and selectivity of these compounds for their target kinases.
Mechanism of Action: Targeting Kinase Pathways
Many pyrrolo[2,3-d]pyrimidine derivatives exert their anticancer effects by acting as ATP-competitive inhibitors of protein kinases.[6] These kinases, such as Epidermal Growth Factor Receptor (EGFR), p21-activated kinase 4 (PAK4), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[6][7][8][9] By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of downstream substrates, thereby arresting the cell cycle and inducing apoptosis (programmed cell death).[8][9]
Caption: Simplified pathway of kinase inhibition by pyrrolo[2,3-d]pyrimidine derivatives.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of novel compounds is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher potency. The following table summarizes the cytotoxic activity of selected thio-containing pyrrolo[2,3-d]pyrimidine derivatives against various human cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 8g | Colon (HT-29) | 4.01 | Doxorubicin | 0.18–0.94 | [1] |
| 8f | Colon (HT-29) | 4.55 | Doxorubicin | 0.18–0.94 | [1] |
| 12i | Lung (HCC827 - EGFR mutant) | 0.00021 | Wild-type EGFR | 0.022 | [7] |
| 5k | Liver (HepG2) | 29-59 | Sunitinib | 0.261 | [8][9] |
| 9j | Breast (MDA-MB-468) | <6.17 | Doxorubicin | 6.17 | [10] |
| 6c | Colon (HCT116) | 17.6 | - | - | [11] |
| 6h | Colon (HCT116) | 17.6 | - | - | [11] |
Analysis: The data reveals that specific structural modifications significantly impact cytotoxic potency. For instance, compound 12i shows remarkable potency and selectivity against lung cancer cells with a specific EGFR mutation, being over 100 times more effective against the mutant than the wild-type EGFR.[7] Similarly, compounds 8f and 8g , which feature an azepine side-ring, demonstrate superior activity against colon cancer cells.[1] Several compounds, such as 9j , exhibited excellent anticancer activity comparable to the standard drug doxorubicin.[10] Notably, compound 5k emerged as a potent multi-targeted kinase inhibitor against EGFR, Her2, VEGFR2, and CDK2.[8][9]
Comparative Antimicrobial Evaluation
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[12] Pyrrolo[2,3-d]pyrimidine derivatives have shown promise in this area, with thio-containing analogues exhibiting significant activity against a range of pathogenic bacteria and fungi.[3][4][12]
Comparative In Vitro Antimicrobial Activity
The antimicrobial efficacy of the synthesized compounds is typically assessed using methods like agar well diffusion or by determining the Minimum Inhibitory Concentration (MIC). The following table presents a summary of the antimicrobial activity of selected thio-containing pyrrolo[2,3-d]pyrimidine derivatives.
| Compound ID | Test Organism | Activity Level | Reference Drug | Source |
| 7a, 7d | Bacteria & Fungi | Higher than reference | Cefotaxime, Fluconazole | [13] |
| 9a, 9d | Bacteria & Fungi | Higher than reference | Cefotaxime, Fluconazole | [13] |
| Various | S. aureus, P. aeruginosa, E. coli, Salmonella | Evaluated | Ceftizoxime, Ciprofloxacin | [14] |
| Various | Bacteria & Fungi | Promising activity | Ibuprofen (for anti-inflammatory) | [3][4] |
Analysis: Several derivatives have demonstrated promising antimicrobial activity.[3][4] For example, compounds 7a, 7d, 9a, and 9d showed higher antimicrobial activity than the standard drugs cefotaxime and fluconazole.[13] The structure-activity relationship suggests that the nature and position of substituents on the pyrrolo[2,3-d]pyrimidine core play a crucial role in determining the antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validity of the biological evaluation, standardized experimental protocols are essential. The following sections detail the methodologies for key assays.
Protocol 1: In Vitro Cytotoxicity MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HCT-116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[9]
-
Compound Treatment: The cells are then treated with various concentrations of the thio-containing pyrrolo[2,3-d]pyrimidine derivatives for 48-72 hours.[1] A positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO) are included.
-
MTT Addition: After the incubation period, MTT solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent like DMSO, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is widely used to determine the antimicrobial activity of chemical substances.
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and poured into sterile petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A fixed volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.[14] A standard antibiotic (e.g., Ciprofloxacin) and the solvent alone serve as positive and negative controls, respectively.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
Thio-containing pyrrolo[2,3-d]pyrimidine derivatives represent a highly promising class of compounds with potent and diverse biological activities. The comparative data presented in this guide highlight their potential as lead structures for the development of novel anticancer and antimicrobial agents. The key to their efficacy lies in the strategic modification of the core scaffold to optimize interactions with specific biological targets. Future research should focus on elucidating the precise mechanisms of action, exploring a wider range of biological targets, and optimizing the pharmacokinetic properties of these derivatives to advance them toward clinical development. The versatility of the pyrrolo[2,3-d]pyrimidine scaffold, combined with the unique properties imparted by the thio-group, ensures that this area will remain a fertile ground for drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of some thio containing pyrrolo [2,3-d]pyrimidine derivatives for their anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | Semantic Scholar [semanticscholar.org]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluation of their activities against human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Novel Pyrrolopyrimidine Compound.
In the fast-paced environment of drug discovery and development, the synthesis of novel molecules is a daily occurrence. With this innovation comes the critical responsibility of managing the entire lifecycle of these compounds, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a sulfur-containing heterocyclic compound. As with many novel research chemicals, a comprehensive and specific Safety Data Sheet (SDS) may not be readily available. Therefore, this compound must be treated as potentially hazardous, and a cautious, systematic approach to its disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment.
The foundational principle for the disposal of any research chemical is adherence to all applicable regulations. The Safety Data Sheet for the closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, explicitly states to "Dispose of contents/container to in accordance with local regulation"[1]. This directive underscores the importance of consulting with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local guidelines.
Understanding the Compound: A Risk-Based Approach
This compound is a unique molecule with several functional groups that inform its handling and disposal. The pyrrolo[2,3-d]pyrimidine core is a purine isostere, a structure that mimics natural purines and is often associated with biological activity. Indeed, various derivatives of this scaffold have been investigated for their potential as kinase inhibitors and anticancer agents, suggesting that even small quantities of this compound should be handled with care due to potential cytotoxicity[2][3][4].
The presence of a methylthio (-S-CH3) group introduces the chemistry of an organosulfur compound. While not inherently reactive in a hazardous manner, this functional group can be oxidized. Upon combustion or through certain chemical reactions, organosulfur compounds can release toxic oxides of sulfur. This potential for hazardous decomposition products necessitates that this compound not be disposed of via standard laboratory drains or as general waste.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is imperative to be outfitted with the proper Personal Protective Equipment. The handling of this compound, in any form—solid, in solution, or as waste—requires a minimum of:
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent dermal absorption. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and fine particulates. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or if aerosols may be generated. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound follows a systematic process of segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management. Different waste streams must be kept separate to prevent potentially hazardous reactions.
-
Solid Waste: This stream includes unused or expired solid this compound, as well as contaminated consumables such as weighing papers, gloves, and bench paper.
-
Liquid Waste: This category encompasses solutions containing the compound, such as mother liquors from crystallization, chromatography fractions, and rinsing solvents. It is crucial to further segregate liquid waste into halogenated and non-halogenated solvent streams.
-
Sharps Waste: Any sharp items, including needles, scalpels, or broken glassware contaminated with the compound, must be placed in a designated, puncture-resistant sharps container.
Step 2: Waste Containment
The choice of waste container is critical to prevent leaks and ensure compatibility.
-
Container Material: Use containers made of a material compatible with the waste. For organic solvent waste, glass or high-density polyethylene (HDPE) containers are typically appropriate.
-
Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a securely fitting lid.
-
Headspace: Do not overfill liquid waste containers. A general rule is to leave at least 10% headspace to allow for vapor expansion.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations or chemical formulas).
-
The words "Hazardous Waste".
-
The date the waste was first added to the container.
-
The specific hazards associated with the waste (e.g., "Toxic," "Irritant").
-
The composition of the waste, including all solvents and their approximate percentages.
Step 4: Storage and Disposal
Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel and away from general laboratory traffic.
-
Regular Inspections: Weekly inspections of the SAA are recommended to check for leaks, deteriorating containers, or improper labeling.
-
Transfer for Disposal: Once a waste container is full or has been in the SAA for the maximum allowed time (as per your institution's policy, often six to twelve months for academic labs), arrange for its transfer to your institution's central hazardous waste facility through your EHS department[5]. Do not pour chemical waste down the drain.
The overall workflow for the disposal of this compound is illustrated in the following diagram:
Caption: Disposal workflow for this compound.
Decontamination and Spill Management
In the event of a small spill or for the decontamination of laboratory equipment, a chemical inactivation step may be considered. The methylthio group is susceptible to oxidation. A common laboratory procedure for the oxidation of such groups is the use of an oxidizing agent like hydrogen peroxide[6].
Caution: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
-
For Small Spills: Absorb the spilled material with a chemically inert absorbent.
-
Decontamination Solution: Prepare a solution of a suitable oxidizing agent, such as 3% hydrogen peroxide.
-
Application: Carefully treat the absorbed material or the contaminated surface with the oxidizing solution. The oxidation will likely convert the methylthio group to a sulfoxide or sulfone, which may alter its biological activity.
-
Disposal of Decontamination Waste: All materials used in the decontamination process, including the absorbent and cleaning cloths, must be collected and disposed of as hazardous waste.
For larger spills, evacuate the area and contact your institution's EHS department immediately.
The Causality Behind the Protocol
The rigorous procedures outlined in this guide are dictated by the chemical nature of this compound and the regulatory landscape governing laboratory waste.
-
Heterocyclic Core: The pyrrolopyrimidine structure is found in many biologically active molecules. In the absence of specific toxicological data, it is prudent to assume potential biological activity and handle the compound accordingly to minimize exposure.
-
Organosulfur Moiety: The methylthio group introduces the risk of releasing toxic sulfur oxides upon improper disposal, such as incineration without proper flue-gas scrubbing. This is why disposal through a licensed hazardous waste facility, which uses high-temperature incineration with appropriate environmental controls, is mandatory.
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has established strict regulations for the management of hazardous waste[5]. The procedures for segregation, labeling, and storage outlined here are designed to comply with these regulations, ensuring the safety of personnel and avoiding significant financial penalties for non-compliance.
By adhering to these detailed procedures, researchers and drug development professionals can ensure that the final step in the lifecycle of this compound is handled with the same level of scientific rigor and commitment to safety as its synthesis and application. This not only protects the immediate laboratory environment but also contributes to the broader goal of responsible scientific stewardship.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Safeguarding Your Research: A Practical Guide to Handling 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol
An In-Depth Technical Guide for Laboratory Professionals
The health hazards of this particular product have not been fully investigated.[2] Therefore, it is imperative to treat it with the utmost care, assuming it may be harmful. This guide is designed to be your preferred source for laboratory safety and chemical handling, building a foundation of trust by providing value that extends beyond the product itself.
I. Core Principles of Safe Handling
Given the unknown toxicological profile of 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol, a conservative approach to handling is essential. The fundamental principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.[3] This is achieved through a multi-layered safety strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols.
II. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound.[4] The following table summarizes the recommended PPE, with detailed explanations below.
| Body Area | Required PPE | Specifications & Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles provide primary protection against splashes. A face shield should be worn over goggles for added protection, especially when handling larger quantities or during procedures with a high risk of splashing.[5][6] |
| Hands | Chemical-Resistant Gloves (Double Gloving Recommended) | Nitrile gloves are a common and effective choice for many laboratory chemicals.[7] Double gloving provides an extra layer of protection, with the outer glove being removed immediately after handling the compound.[4] Always inspect gloves for tears or holes before use.[5] |
| Body | Laboratory Coat & Chemical-Resistant Apron | A buttoned lab coat protects the skin and personal clothing.[8] For procedures with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory | Use in a Chemical Fume Hood | All handling of solid or solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2][9] |
| Feet | Closed-Toed Shoes | Protects feet from spills and falling objects. Open-toed shoes are not permitted in a laboratory setting.[8][10] |
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with this compound.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Before entering the laboratory, ensure you are wearing appropriate personal attire, including long pants and closed-toe shoes.[8]
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents to avoid leaving the designated work area.
-
-
Handling the Compound:
-
Conduct all manipulations of the solid compound, including weighing, within a chemical fume hood to prevent inhalation of dust.[2]
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid contact with skin and eyes.[2] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][12]
-
-
Spill Management:
-
In the event of a spill, wear a respirator, chemical-resistant gloves, and boots.[2]
-
For solid spills, carefully scoop the material into a designated waste container.[2]
-
For liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand, and place it in a sealed container for disposal.[2]
-
Ventilate the area and wash the spill site thoroughly after cleanup.[2]
-
IV. Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.
-
Chemical Waste: All waste containing this compound should be considered hazardous.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
By adhering to these guidelines, you can create a safe and efficient research environment, allowing you to focus on the scientific advancements that your work promises.
V. References
-
Matrix Scientific. Safety Data Sheet for a related compound. 2
-
Harvey Mudd College. Safe Laboratory Practices in Chemistry. 5
-
Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. 3
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
